molecular formula C5H13NO B1365977 4-(Methylamino)butan-1-ol CAS No. 42042-68-2

4-(Methylamino)butan-1-ol

Cat. No.: B1365977
CAS No.: 42042-68-2
M. Wt: 103.16 g/mol
InChI Key: DBKSSENEKWOVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylamino)butan-1-ol is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-6-4-2-3-5-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKSSENEKWOVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431413
Record name 4-(Methylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42042-68-2
Record name 4-(Methylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylamino)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Methylamino)butan-1-ol (CAS: 42042-68-2): Properties, Safety, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals and Research Scientists

This guide provides an in-depth analysis of 4-(Methylamino)butan-1-ol, a key chemical intermediate. Moving beyond basic data, we delve into the causality behind safety protocols and handling recommendations, offering a framework for its safe and effective use in research and development environments.

Core Chemical Identity and Physicochemical Properties

This compound is an amino alcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a secondary amine and a primary alcohol, makes it a valuable precursor for creating more complex molecules.[1] Its identity and physical characteristics are summarized below.

Table 1: Chemical Identifiers and Properties

Parameter Value Source(s)
CAS Number 42042-68-2 [2][3][4][5]
Molecular Formula C₅H₁₃NO [1][2][3]
Molecular Weight 103.16 g/mol [1][2][4]
IUPAC Name This compound [2][5]
Common Synonyms 4-Methylamino butanol, N-methyl-4-aminobutanol [3]
Appearance Colorless to pale yellow or pale red liquid [1][5]
Boiling Point 167.18 °C [1][3]
Flash Point 67.24 °C [3]

| Density | 0.879 g/cm³ |[3] |

GHS Hazard Profile and Safety Evaluation

Understanding the Globally Harmonized System (GHS) classification is foundational to the safe handling of any chemical. For this compound, the data indicates multiple hazards requiring stringent control measures. The signal word for this compound is listed as both "Danger" and "Warning" across different suppliers, suggesting that the perceived severity of hazards can vary.[2][5] For maximum safety, it is prudent to adhere to the more stringent "Danger" classification.

The primary hazards are acute oral toxicity, skin and eye irritation, and respiratory irritation.[2][5] The designation as a "combustible liquid" indicates that while it does not ignite readily at ambient temperatures, it poses a fire risk if heated.[2]

Table 2: GHS Classification for this compound

Category Code Hazard Statement Source(s)
Pictograms GHS07 (Exclamation Mark) [5][6]
Signal Word Danger / Warning [2][5]
Flammability H227 Combustible liquid [2]
Acute Toxicity H302 Harmful if swallowed [2][5][7]
Skin Corrosion H315 Causes skin irritation [2][5][7]
Eye Damage H318 / H319 Causes serious eye damage / Causes serious eye irritation [2][5]
STOT (Single) H335 May cause respiratory irritation [2][5][7]
Key Precaution P261 Avoid breathing mist/vapours/spray [5][7]
Key Precaution P280 Wear protective gloves/protective clothing/eye protection/face protection [8][9]

| Key Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[5][7] |

Laboratory Handling and Storage Protocols

The established GHS hazards dictate the necessary protocols for handling and storage. The principle of causality is critical here: each procedural step is a direct response to a specific, identified risk.

Engineering and Personal Protective Equipment (PPE)

Due to its potential to cause respiratory tract irritation (H335), all manipulations of this compound must be conducted within a properly functioning chemical fume hood.[2][10] This engineering control is the primary defense against inhalation exposure. The use of appropriate PPE is a mandatory secondary measure. Given the risk of serious eye damage (H318), chemical safety goggles are essential; a face shield should be worn if there is a significant risk of splashing.[10] To prevent skin irritation (H315), chemically resistant gloves (e.g., nitrile) and a lab coat must be worn.[8][10]

Workflow for Safe Handling and Spill Response

The following diagram outlines the logical workflow for safely managing this chemical in a laboratory setting, including contingency planning for accidental spills.

cluster_prep Preparation cluster_proc Procedure cluster_cleanup Post-Procedure cluster_spill Spill Response prep Assess Risks (Review SDS) ppe Don Required PPE (Goggles, Gloves, Lab Coat) prep->ppe fume_hood Work in Certified Chemical Fume Hood ppe->fume_hood work Perform Experiment fume_hood->work spill_check Spill Occurred? work->spill_check store Store Securely (2-8°C, Sealed, Dark) spill_check->store No alert Alert Supervisor & Evacuate Immediate Area spill_check->alert Yes cleanup Decontaminate Workspace & Dispose of Waste store->cleanup end End cleanup->end contain Contain Spill with Inert Absorbent alert->contain collect Collect & Place in Sealed Hazardous Waste Container contain->collect decon_spill Decontaminate Spill Area collect->decon_spill decon_spill->cleanup

Workflow for Safe Handling and Spill Response
Storage Requirements

To maintain chemical integrity and safety, this compound should be stored in a cool, dry, and dark environment, with a recommended temperature range of 2-8°C.[5][7] The container must be kept tightly sealed to prevent exposure to moisture and atmospheric contaminants. Store it away from incompatible materials such as strong oxidizing agents and acids.[10]

Emergency and First Aid Procedures

In the event of accidental exposure, immediate and appropriate action is critical. The following protocols are based on standard chemical safety guidelines.[8][10]

  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, ensuring to hold the eyelids open and away from the eye to guarantee complete irrigation.[8] Seek immediate medical attention from an ophthalmologist.[8]

  • Skin Contact: Promptly remove all contaminated clothing while flushing the affected skin area with large amounts of water, preferably under a safety shower, for at least 15 minutes.[8][10] Seek medical attention.

  • Inhalation: If vapors are inhaled, move the individual to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested) and call for immediate medical assistance.[10]

  • Ingestion: If the chemical is swallowed, rinse the mouth with water. Do NOT induce vomiting.[10][11] Call a physician or poison control center immediately.[10]

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a pharmaceutical intermediate.[1] It is a building block for various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1] Its structure is incorporated into novel compounds developed as potential antidepressants and antipsychotics.[1] Furthermore, it is used in the synthesis of agents with potential antihypertensive properties.[1] In a broader research context, it is employed in synthetic organic chemistry to create complex molecular architectures and to study biochemical pathways.[1][12]

Toxicological Profile Summary

The toxicological data for this compound is primarily derived from its GHS classification. The main hazards are acute oral toxicity, severe irritation to the skin and eyes, and respiratory tract irritation upon inhalation.[2]

It is crucial to note that while this compound has defined hazards, a comprehensive toxicological investigation may not have been conducted.[11] Researchers must not confuse this compound with structurally different compounds with similar names, such as 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (NNAL), a tobacco-related metabolite which is a known carcinogen.[13] There is no evidence to suggest that this compound (CAS: 42042-68-2) is a carcinogen.[13]

Conclusion

This compound is a valuable chemical reagent with significant potential in pharmaceutical development. However, its associated hazards necessitate a thorough understanding and implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document—grounded in engineering controls, appropriate PPE, and emergency preparedness—researchers can mitigate risks and handle this compound with confidence and safety.

References

Solubility of 4-(Methylamino)butan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(Methylamino)butan-1-ol in Organic Solvents

Abstract and Scope

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 42042-68-2) in various organic solvents. In the absence of extensive published quantitative data, this document establishes a robust theoretical framework for predicting solubility based on the compound's physicochemical properties. Furthermore, it delivers detailed, field-proven experimental protocols for researchers to accurately determine solubility in their own laboratory settings. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound as a synthetic intermediate or building block and require a deep understanding of its solution behavior.

Physicochemical Profile of this compound

Understanding the molecular structure and properties of this compound is fundamental to predicting its interaction with different solvents. The molecule is characterized by a four-carbon aliphatic chain, a primary alcohol (-OH) at one terminus, and a secondary amine (-NHCH₃) at the other. This bifunctional nature dictates its solubility profile.

The key properties are summarized below:

PropertyValueSource
CAS Number 42042-68-2[1]
Molecular Formula C₅H₁₃NO[1][2]
Molecular Weight 103.16 g/mol [1][2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point ~167.2 °C at 760 mmHg[2][3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Predicted pKa 15.14 ± 0.10[3]
Predicted LogP (XLogP3) -0.2[1][3]

The presence of both a hydroxyl and an amino group makes the molecule capable of acting as both a hydrogen bond donor and acceptor[3]. The negative LogP value suggests a hydrophilic character, predicting favorable solubility in polar solvents over non-polar ones[1][3].

Theoretical Solubility Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility. It posits that substances with similar intermolecular forces are likely to be soluble in one another[4]. The solubility of this compound is a balance between its polar functional groups and its non-polar hydrocarbon backbone.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents readily engage in hydrogen bonding. Given that this compound has two hydrogen bond-donating sites (O-H and N-H) and two acceptor sites (the lone pairs on O and N), high solubility is predicted . The energy gained from forming strong solute-solvent hydrogen bonds is expected to easily overcome the solute-solute interactions.

  • Polar Aprotic Solvents (e.g., DMSO, acetone, ethyl acetate): These solvents possess significant dipole moments but lack O-H or N-H bonds for donation. They can, however, act as hydrogen bond acceptors. Therefore, good to moderate solubility is predicted . Dipole-dipole interactions will be the primary solvation mechanism, supplemented by the solvent accepting hydrogen bonds from the solute's -OH and -NH groups. A related compound, 4-(Methylamino)butanal, is noted to have moderate solubility in ethyl acetate[5].

  • Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents interact primarily through weak London dispersion forces. The strong, polar nature of the alcohol and amine functional groups in this compound will dominate, leading to strong solute-solute hydrogen bonding that non-polar solvents cannot disrupt. Consequently, poor solubility is predicted .

The following diagram illustrates the dominant intermolecular forces governing the solubility of this compound in these solvent classes.

G substance This compound (Solute) protic Polar Protic Solvent (e.g., Methanol) substance->protic Strong Hydrogen Bonding (High Solubility Predicted) aprotic Polar Aprotic Solvent (e.g., Acetone) substance->aprotic Dipole-Dipole & H-Bond Acceptance (Good Solubility Predicted) nonpolar Non-Polar Solvent (e.g., Hexane) substance->nonpolar Weak van der Waals Forces (Poor Solubility Predicted)

Caption: Predicted intermolecular forces and solubility outcomes.

Experimental Protocol for Quantitative Solubility Determination

To obtain definitive solubility data, an experimental approach is necessary. The Saturation Shake-Flask method is a globally recognized standard for determining equilibrium solubility and is recommended by bodies such as the OECD.[6][7][8].

Principle

A surplus of the solute, this compound, is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique (e.g., GC, HPLC).[8].

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of this compound to a series of glass vials or flasks. An amount that is visually in excess after equilibration is sufficient.

    • Pipette a precise, known volume of the desired organic solvent into each vessel.

    • Seal the vessels tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vessels in a constant-temperature shaker bath or incubator. A standard temperature is 25 °C.

    • Agitate the mixtures for a period sufficient to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The system is at equilibrium when the concentration of the solution does not change over successive measurements.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vessels to stand undisturbed at the same constant temperature for several hours to allow undissolved material to settle.

    • Carefully withdraw an aliquot of the clear supernatant. To ensure no undissolved particles are transferred, this is best accomplished by centrifugation of the sealed vessel followed by sampling from the liquid phase, or by drawing the liquid through a syringe filter compatible with the solvent.

  • Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations in the test solvent.

    • Dilute the sampled aliquot with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV or Mass Spec detector).

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the final solubility in appropriate units, such as g/L, mg/mL, or mol/L.

The following workflow diagram outlines this quantitative determination process.

G A 1. Add excess solute to vessel B 2. Add known volume of solvent & seal A->B C 3. Agitate at constant temperature (e.g., 25°C) B->C D 4. Equilibrate for 24-48 hours C->D E 5. Cease agitation, allow to settle D->E F 6. Centrifuge or filter to separate phases E->F G 7. Sample clear supernatant F->G H 8. Dilute sample with known factor G->H I 9. Analyze via calibrated HPLC/GC H->I J 10. Calculate original concentration I->J

Caption: Workflow for the Shake-Flask solubility determination method.

Rapid Qualitative Solubility Assessment

For rapid screening purposes, a qualitative assessment can provide valuable initial insights. This method is based on visual observation of dissolution.[9][10].

  • Add approximately 25 mg of this compound to a small test tube.

  • Add the test solvent dropwise, up to a total of 0.75 mL, shaking vigorously after each addition.[9].

  • Observe the mixture.

    • Soluble: The solute completely dissolves to form a clear, single-phase solution.

    • Partially Soluble: Some, but not all, of the solute dissolves.

    • Insoluble: The solute does not appear to dissolve at all.[10].

  • Record the observations for each solvent tested.

Summary and Recommendations

The molecular structure of this compound, featuring prominent polar hydroxyl and amino functional groups, strongly indicates a preference for polar solvents.

  • High solubility is anticipated in polar protic solvents like alcohols (methanol, ethanol).

  • Good to moderate solubility is expected in polar aprotic solvents (DMSO, acetone).

  • Poor solubility is predicted for non-polar hydrocarbon solvents (hexane, toluene).

While this theoretical framework provides a strong predictive basis, it is imperative for researchers to perform experimental verification, especially when precise concentrations are required for stoichiometry in chemical reactions or for formulation development. The quantitative shake-flask protocol detailed in Section 4.0 is the recommended method for generating accurate and reproducible solubility data.

References

Physical and chemical characteristics of 4-(Methylamino)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Methylamino)butan-1-ol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 42042-68-2), a bifunctional amino alcohol of significant interest to researchers and professionals in organic synthesis and drug development. The document delineates its core physicochemical properties, outlines common synthetic and analytical methodologies, discusses its chemical reactivity and stability, and explores its applications as a versatile building block in medicinal chemistry. The protocols and data presented are grounded in established scientific literature to ensure technical accuracy and practical utility for laboratory and process development settings.

Introduction

This compound is a linear C5 amino alcohol featuring a primary alcohol at one terminus and a secondary methylamino group at the other. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules. Its ability to participate in reactions common to both alcohols (e.g., esterification, etherification) and secondary amines (e.g., amidation, alkylation) allows for the construction of diverse molecular architectures. In the pharmaceutical industry, it serves as a key intermediate for compounds targeting neurological disorders, including certain antidepressants and antipsychotics.[1] This guide aims to be a definitive resource, consolidating critical technical data and procedural insights for professionals working with this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. These properties dictate choices regarding reaction conditions, purification methods, and storage protocols.

Identity and Structure
  • IUPAC Name: this compound[2]

  • CAS Number: 42042-68-2[3]

  • Molecular Formula: C₅H₁₃NO[1][3]

  • Molecular Weight: 103.16 g/mol [1][2]

  • Canonical SMILES: CNCCCCO[2]

  • InChIKey: DBKSSENEKWOVKL-UHFFFAOYSA-N[4]

Tabulated Physical and Chemical Data

The quantitative properties of this compound are summarized in the table below. These values have been aggregated from various chemical data sources and are crucial for experimental design.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[1]
Boiling Point 167.18 °C at 760 mmHg[1][3]
Density 0.879 g/cm³[3]
Flash Point 67.24 °C[3]
pKa (Predicted) 15.14 ± 0.10 (Alcohol), ~10.8 (Amine)[3]
LogP (Predicted) 0.369[3]
Vapor Pressure 0.568 mmHg at 25 °C[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 4[3]

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the starting material availability, scale, and desired purity. A common and illustrative approach is the reductive amination of a suitable precursor.

Synthetic Workflow: Reductive Amination

Reductive amination is a robust method for forming amines. In this context, it involves reacting a carbonyl compound (or its equivalent) with methylamine, followed by reduction of the intermediate imine. A logical workflow for a potential synthesis starting from 4-aminobutan-1-ol is depicted below. This pathway involves an initial protection step, followed by methylation and deprotection, or a direct reductive amination of a suitable aldehyde precursor.

G cluster_0 Synthetic Pathway Start Precursor (e.g., 4-Oxobutanoic Acid Derivative) React Reaction with Methylamine Start->React Step 1 Imine Imine/Enamine Intermediate React->Imine Step 2 Reduce Reduction (e.g., NaBH₄, H₂/Pd) Imine->Reduce Step 3 Product This compound Reduce->Product Step 4 Purify Purification (Distillation/Chromatography) Product->Purify Step 5 Final Final Product >97% Purity Purify->Final

Caption: A generalized workflow for the synthesis and purification of this compound.

Laboratory-Scale Synthesis Protocol (Illustrative)

This protocol describes a reductive amination approach starting from 4-hydroxybutanal.

Objective: To synthesize this compound with high purity.

Materials:

  • 4-hydroxybutanal (1 equivalent)

  • Methylamine (CH₃NH₂) solution (e.g., 40% in H₂O, 1.2 equivalents)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Methanol (MeOH) as solvent

  • Dichloromethane (DCM) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybutanal in methanol under an inert atmosphere (e.g., Nitrogen). Cool the solution to 0 °C in an ice bath.

  • Imine Formation: Slowly add the methylamine solution to the cooled reaction mixture. Stir for 1-2 hours at 0 °C to allow for the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, add the reducing agent (e.g., NaBH₄) portion-wise, ensuring the temperature remains below 10 °C. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent side reactions.

  • Quenching: After the reaction is complete (as indicated by TLC), slowly add 1M HCl to quench the excess reducing agent until the effervescence ceases.

  • Work-up & Extraction: Adjust the pH of the solution to >10 with 1M NaOH. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation or column chromatography to yield the final product.

Analytical Characterization

Confirming the identity and purity of this compound is essential. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic and Chromatographic Workflow

A standard workflow for the complete characterization of a synthesized batch of this compound is outlined below. This ensures both structural confirmation and purity assessment.

G cluster_workflow Analytical Characterization Workflow cluster_structure Structural Confirmation cluster_purity Purity & Impurity Profile Sample Synthesized Sample (Crude or Purified) NMR ¹H & ¹³C NMR (Confirms C-H framework) Sample->NMR MS Mass Spectrometry (MS) (Confirms Molecular Weight) Sample->MS GC Gas Chromatography (GC-FID) (Purity Assessment) Sample->GC Report Certificate of Analysis (CoA) NMR->Report MS->Report GCMS GC-MS (Impurity Identification) GC->GCMS If impurities >0.1% GC->Report GCMS->Report

Caption: A standard analytical workflow for the characterization of this compound.

Expected Analytical Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the N-methyl group (singlet), the four methylene groups (CH₂) in the butyl chain (multiplets), and the exchangeable protons of the amine (NH) and alcohol (OH) groups.

  • Mass Spectrometry (MS): Electron ionization (EI) or chemical ionization (CI) would confirm the molecular weight. The monoisotopic mass is 103.0997 Da.[2] Predicted adducts such as [M+H]⁺ would appear at m/z 104.10700.[5]

  • Gas Chromatography (GC): A suitable GC method, often using a polar capillary column, can be developed to determine the purity of the compound. The retention time under specific conditions serves as an identifier, while the peak area percentage provides a quantitative measure of purity.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two functional groups: the secondary amine and the primary alcohol.

  • Amine Reactivity: The secondary amine is nucleophilic and basic. It readily undergoes N-alkylation, acylation to form amides, and can react with aldehydes and ketones.

  • Alcohol Reactivity: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or their derivatives, or converted to an ether.

  • Stability and Storage: The compound is stable under standard conditions. However, it should be stored in a cool (2-8 °C), dry, dark place in a tightly sealed container to prevent oxidation and moisture absorption.[3][4][6] It is incompatible with strong oxidizing agents and acids.[7]

Applications in Drug Development

The structural motif of this compound is present in several active pharmaceutical ingredients (APIs). It is primarily used as a synthetic building block.[8] Its utility stems from the defined four-carbon chain that separates a nucleophilic nitrogen from a hydroxyl group, a common pharmacophore in various drug classes. It is particularly noted as a key intermediate in the synthesis of drugs targeting neurological disorders.[1]

Safety and Handling

As a chemical reagent, this compound must be handled with appropriate care.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause serious eye irritation or damage (H318/H319).[2] It may also cause respiratory irritation (H335).[2][4]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

References

An In-Depth Technical Guide to the Discovery and First Synthesis of 4-(Methylamino)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)butan-1-ol, a key intermediate in the synthesis of a variety of pharmaceutical compounds, is a bifunctional molecule featuring a secondary amine and a primary alcohol. Its structural characteristics make it a valuable building block in the development of therapeutics, particularly those targeting neurological disorders. This guide provides a comprehensive overview of the historical context surrounding the emergence of this compound and a detailed examination of the methodologies likely employed in its first synthesis, based on established chemical principles and related literature.

While a definitive, single publication marking the "discovery" of this compound remains elusive in readily accessible scientific literature, its existence and synthetic accessibility can be inferred from the broader development of amino alcohol chemistry. The presence of its CAS number, 42042-68-2, and its appearance in chemical supplier catalogs and databases indicate its synthesis and characterization have been established. The PubChem database, for instance, created its entry for this compound on October 25, 2006, suggesting its presence in the chemical literature landscape at or before that time[1].

This guide will, therefore, deduce the most probable early synthetic routes based on fundamental organic chemistry reactions known during the mid to late 20th century, a period of significant expansion in synthetic methodologies.

Plausible First Synthetic Routes

Given the structure of this compound, several logical synthetic pathways can be postulated for its initial preparation. These methods would have relied on commercially available starting materials and well-understood chemical transformations.

Route 1: Nucleophilic Substitution of a Butyl Halide with Methylamine

A straightforward and highly probable initial synthesis involves the reaction of a 4-halobutan-1-ol with methylamine. 4-Chloro-1-butanol would be a likely precursor due to its relative accessibility.

Reaction Scheme:

G 4-Chlorobutan-1-ol 4-Chlorobutan-1-ol This compound This compound 4-Chlorobutan-1-ol->this compound CH3NH2 Methylamine Methylamine->4-Chlorobutan-1-ol

Caption: Nucleophilic substitution of 4-chlorobutan-1-ol with methylamine.

Causality Behind Experimental Choices:

  • Choice of Substrate: 4-Chlorobutan-1-ol provides a reactive electrophilic carbon atom for the nucleophilic attack by methylamine. The primary nature of the carbon-chlorine bond is ideal for an SN2 reaction, minimizing competing elimination reactions.

  • Nucleophile: Methylamine is a simple and readily available primary amine that serves as an effective nucleophile.

  • Reaction Conditions: This reaction would typically be carried out in a polar solvent to facilitate the dissolution of the reactants and stabilize the transition state. The use of a base may be employed to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Experimental Protocol (Hypothesized):

  • Reaction Setup: A solution of 4-chlorobutan-1-ol in a suitable solvent (e.g., ethanol or tetrahydrofuran) is prepared in a reaction vessel equipped with a stirrer and a condenser.

  • Addition of Methylamine: An excess of methylamine (either as a gas or an aqueous/alcoholic solution) is added to the reaction mixture. The excess methylamine also acts as a base to neutralize the HCl generated.

  • Heating: The reaction mixture is heated to reflux for a period sufficient to ensure complete conversion, which would be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent and excess methylamine are removed under reduced pressure. The resulting residue is then treated with a base (e.g., sodium hydroxide solution) to liberate the free amine, followed by extraction with an organic solvent. The final product is purified by distillation under reduced pressure.

Route 2: Reductive Amination of 4-Hydroxybutanal

Another highly plausible and efficient method for the first synthesis of this compound is the reductive amination of 4-hydroxybutanal with methylamine. Reductive amination is a powerful tool for the formation of amines from carbonyl compounds[2][3][4][5].

Reaction Scheme:

G 4-Hydroxybutanal 4-Hydroxybutanal Iminium ion Iminium ion 4-Hydroxybutanal->Iminium ion CH3NH2 This compound This compound Iminium ion->this compound [H]

Caption: Reductive amination of 4-hydroxybutanal with methylamine.

Causality Behind Experimental Choices:

  • Starting Material: 4-Hydroxybutanal, while potentially less stable than the corresponding halo-alcohol, offers a direct route to the target molecule.

  • Reaction Principle: This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the aldehyde with methylamine, which is then reduced in situ to the desired secondary amine.

  • Reducing Agent: A variety of reducing agents could have been employed, with sodium borohydride (NaBH4) or catalytic hydrogenation being common choices during that era.

Experimental Protocol (Hypothesized):

  • Reaction Setup: 4-Hydroxybutanal and methylamine are dissolved in a suitable solvent, such as methanol or ethanol.

  • Imine Formation: The mixture is stirred at room temperature to allow for the formation of the imine intermediate. The pH of the reaction is often slightly acidic to facilitate imine formation.

  • Reduction: A reducing agent (e.g., sodium borohydride) is added portion-wise to the reaction mixture, controlling the temperature with an ice bath if necessary.

  • Work-up and Purification: After the reduction is complete, the reaction is quenched, and the solvent is removed. The product is then isolated and purified using standard techniques such as extraction and distillation.

Route 3: Reduction of N-Methylsuccinimide or N-Methyl-γ-butyrolactam

A third potential route involves the reduction of a cyclic precursor, such as N-methylsuccinimide or N-methyl-γ-butyrolactam. The reduction of amides and imides to amines is a fundamental transformation in organic synthesis.

Reaction Scheme:

G cluster_0 From N-Methylsuccinimide cluster_1 From N-Methyl-γ-butyrolactam N-Methylsuccinimide N-Methylsuccinimide This compound This compound N-Methylsuccinimide->this compound LiAlH4 N-Methyl-γ-butyrolactam N-Methyl-γ-butyrolactam N-Methyl-γ-butyrolactam->this compound LiAlH4

Caption: Reduction of cyclic precursors to this compound.

Causality Behind Experimental Choices:

  • Precursors: N-Methylsuccinimide and N-methyl-γ-butyrolactam are readily prepared from succinic anhydride or γ-butyrolactone and methylamine, respectively.

  • Reducing Agent: A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), would be necessary to reduce the amide or imide functionalities to the corresponding amine and alcohol.

Experimental Protocol (Hypothesized):

  • Reaction Setup: A solution of the cyclic precursor (N-methylsuccinimide or N-methyl-γ-butyrolactam) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried flask under an inert atmosphere.

  • Addition of Reducing Agent: A suspension of lithium aluminum hydride in the same solvent is slowly added to the solution of the precursor at a low temperature (e.g., 0 °C).

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and then refluxed to ensure complete reduction. After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • Work-up and Purification: The resulting aluminum salts are filtered off, and the filtrate is dried and concentrated. The crude product is then purified by distillation under reduced pressure.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below. These data are crucial for its handling, purification, and characterization.

PropertyValueReference
Molecular Formula C₅H₁₃NO[6]
Molecular Weight 103.16 g/mol [1]
CAS Number 42042-68-2[1][6][7][8]
Boiling Point 167.18 °C at 760 mmHg[6]
Density 0.879 g/cm³[6]
Flash Point 67.237 °C[6]
Storage Temperature 2-8 °C[6]

Characterization of the synthesized this compound would have relied on techniques available at the time, including:

  • Elemental Analysis: To confirm the empirical formula.

  • Boiling Point Determination: As a measure of purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic O-H and N-H stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would provide definitive structural confirmation by showing the characteristic signals for the methyl group, the methylene groups, and the exchangeable protons of the hydroxyl and amino groups.

Conclusion

While the precise historical moment of the discovery and first synthesis of this compound is not clearly documented in a single seminal publication, its synthesis can be confidently inferred through the application of well-established synthetic methodologies of the 20th century. The routes detailed in this guide, including nucleophilic substitution, reductive amination, and the reduction of cyclic precursors, represent the most logical and efficient pathways for its initial preparation. Understanding these foundational synthetic strategies provides valuable insight for contemporary researchers and drug development professionals who continue to utilize this important chemical intermediate in the creation of novel and impactful pharmaceuticals.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 4-(Methylamino)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Methylamino)butan-1-ol, a bifunctional organic molecule featuring a secondary amine and a primary alcohol, serves as a versatile building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its utility in drug development, particularly for neurological and antihypertensive agents, underscores the critical need to understand its chemical stability and degradation profile.[1] This technical guide provides a comprehensive analysis of the potential stability challenges and degradation pathways of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. While specific experimental data on this molecule is limited in public literature, this guide synthesizes established principles of amino alcohol chemistry to predict its behavior under various stress conditions.

Chemical Profile and Intrinsic Stability

This compound possesses two reactive functional groups: a nucleophilic secondary amine and a primary alcohol susceptible to oxidation. The inherent stability of the molecule is influenced by the interplay of these groups and their susceptibility to environmental factors.

PropertyValueSource
Molecular Formula C₅H₁₃NO[3][4]
Molecular Weight 103.16 g/mol [3][4]
CAS Number 42042-68-2[3][4]
Boiling Point 167.18 °C at 760 mmHg[4]
Appearance Colorless to pale yellow liquid[1]
Storage 2-8°C, protected from light[4]

The recommended storage conditions suggest a susceptibility to degradation at elevated temperatures and in the presence of light.[4] The amine group imparts a basic character, making the molecule sensitive to pH changes, while the hydroxyl group can participate in esterification and oxidation reactions.[5]

Predicted Degradation Pathways

Based on the known reactivity of amino alcohols, several degradation pathways can be postulated for this compound under forced degradation conditions.[6][7] These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[8][9]

Oxidative Degradation

Oxidation is a primary degradation pathway for amino alcohols.[10][11] The presence of both a secondary amine and a primary alcohol in this compound offers multiple sites for oxidative attack.

  • Oxidation of the Primary Alcohol: The primary alcohol can be oxidized first to an aldehyde, forming 4-(methylamino)butanal, and subsequently to a carboxylic acid, yielding 4-(methylamino)butanoic acid.[12][13] Stronger oxidizing conditions may lead to further degradation.

  • Oxidation of the Secondary Amine: The secondary amine can be oxidized to form various products, including N-oxides or, with more aggressive reagents, lead to cleavage of the C-N bond.

  • Combined Oxidation: It is also plausible that both the alcohol and amine functionalities undergo oxidation simultaneously or sequentially, leading to a variety of degradation products.

Below is a proposed oxidative degradation pathway for this compound.

Oxidative Degradation of this compound MABO This compound Aldehyde 4-(Methylamino)butanal MABO->Aldehyde [O] N_Oxide This compound N-oxide MABO->N_Oxide [O] CarboxylicAcid 4-(Methylamino)butanoic Acid Aldehyde->CarboxylicAcid [O]

Caption: Proposed Oxidative Degradation Pathways.

Thermal Degradation

Amino alcohols can undergo thermal degradation, particularly at elevated temperatures.[14] For this compound, potential thermal degradation pathways could involve:

  • Dehydration: Intramolecular dehydration could lead to the formation of N-methyl-pyrrolidine.

  • Deamination and Dealkylation: At higher temperatures, cleavage of the C-N or C-C bonds can occur, leading to a complex mixture of smaller, volatile molecules.[15] The presence of a secondary amine in this compound makes it potentially more susceptible to thermal degradation than primary amines under certain conditions.[14]

Thermal Degradation of this compound MABO This compound Pyrrolidine N-Methylpyrrolidine MABO->Pyrrolidine Δ -H₂O Volatiles Volatile Fragments (e.g., methylamine, butanol derivatives) MABO->Volatiles High Δ

Caption: Proposed Thermal Degradation Pathways.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical degradation. While specific data for this compound is unavailable, amino acids and other amines are known to be susceptible to photodegradation, which can involve radical-mediated reactions.[16][17] The presence of lone pairs of electrons on the nitrogen and oxygen atoms could make the molecule susceptible to photo-oxidative processes.

pH-Dependent Degradation (Hydrolysis)

As an amino alcohol, this compound is expected to be stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation may be accelerated. The protonated amine form under acidic conditions might influence the reactivity of the alcohol group, and vice versa under basic conditions.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to experimentally determine the stability of this compound and identify its degradation products.[6][7]

Forced Degradation Study Design

The following is a recommended protocol for a comprehensive forced degradation study.

Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • AIBN or other radical initiator (for photostability)

  • High-purity water and organic solvents (e.g., acetonitrile, methanol)

Equipment:

  • Calibrated stability chambers (for thermal and photostability)

  • pH meter

  • HPLC with UV and/or Mass Spectrometric (MS) detection

  • NMR spectrometer

  • FTIR spectrometer

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Samples at Time Points Base Basic (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze Samples at Time Points Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->HPLC Analyze Samples at Time Points Thermal Thermal (e.g., 80°C, solid & solution) Thermal->HPLC Analyze Samples at Time Points Photo Photolytic (ICH Q1B conditions) Photo->HPLC Analyze Samples at Time Points Characterization Degradant Isolation & Structural Elucidation (NMR, MS) HPLC->Characterization Identify & Quantify Degradants Start This compound Sample Start->Acid Expose to Start->Base Expose to Start->Oxidative Expose to Start->Thermal Expose to Start->Photo Expose to

Caption: Experimental Workflow for Forced Degradation Studies.

Step-by-Step Protocol
  • Sample Preparation: Prepare solutions of this compound in water or a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acidic and Basic Hydrolysis:

    • To separate aliquots of the sample solution, add an equal volume of 0.2 M HCl and 0.2 M NaOH to achieve final concentrations of 0.1 M acid and base, respectively.

    • Maintain the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% final concentration).

    • Keep the solution at room temperature and protected from light.

    • Collect samples at appropriate time intervals.

  • Thermal Degradation:

    • Expose both solid and solution samples to elevated temperatures (e.g., 80°C) in a stability chamber.

    • Analyze samples at predetermined time points.

  • Photostability Testing:

    • Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

  • Analysis:

    • Analyze all stressed samples and controls by a suitable, validated stability-indicating HPLC method (e.g., reverse-phase with a C18 column and a gradient of water and acetonitrile with a suitable buffer).

    • Use a mass spectrometer to obtain mass information on the parent compound and any degradation products.

    • Isolate significant degradation products for structural elucidation by techniques such as NMR and high-resolution MS.

Summary of Potential Degradation Products

The following table summarizes the likely degradation products of this compound based on the predicted pathways.

Stress ConditionPotential Degradation ProductProposed Structure
Oxidation 4-(Methylamino)butanalCH₃NH(CH₂)₃CHO
4-(Methylamino)butanoic AcidCH₃NH(CH₂)₃COOH
This compound N-oxideCH₃N(O)H(CH₂)₄OH
Thermal N-MethylpyrrolidineC₅H₁₁N (cyclic)
Photolysis Complex mixture of radical-derived products-
Acid/Base Hydrolysis Likely stable, but may catalyze other reactions at high temp.-

Conclusion and Recommendations

This compound, while a valuable synthetic intermediate, possesses functional groups that are susceptible to degradation under common stress conditions. The primary degradation pathways are predicted to be oxidation of the primary alcohol and secondary amine, and thermal degradation leading to cyclization or fragmentation.

For researchers and drug development professionals, it is imperative to:

  • Conduct thorough forced degradation studies to definitively identify degradation products and establish degradation pathways.

  • Develop and validate a stability-indicating analytical method capable of separating and quantifying this compound from its potential degradants.

  • Establish appropriate storage and handling conditions to minimize degradation, including protection from light and elevated temperatures.

By proactively investigating the stability of this compound, its successful application in the development of safe and effective pharmaceuticals and other chemical products can be ensured.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-(Methylamino)butan-1-ol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Methylamino)butan-1-ol is a bifunctional organic compound featuring both a secondary amine and a primary alcohol. This unique structural arrangement makes it a highly versatile and valuable building block in pharmaceutical synthesis. Its ability to participate in a wide array of chemical transformations allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles and substituted side-chains common in active pharmaceutical ingredients (APIs). These notes provide an in-depth analysis of its applications, focusing on its role as a key intermediate for compounds targeting neurological disorders, and deliver detailed protocols for its strategic deployment in synthetic workflows.[1][2]

Introduction: A Profile of a Versatile Synthon

This compound (CAS No. 42042-68-2) is a valuable intermediate whose utility is derived from its two reactive centers.[3] The secondary amine provides a nucleophilic site for N-alkylation, N-arylation, acylation, and cyclization reactions, while the primary alcohol allows for oxidation, etherification, and esterification. This dual functionality enables chemists to introduce the N-methyl-4-hydroxybutyl moiety into target molecules or to use it as a linchpin for constructing more complex scaffolds.

Its importance is particularly noted in the synthesis of intermediates for APIs targeting the central nervous system (CNS), such as certain antidepressants and antipsychotics, as well as potential antihypertensive agents.[1] The molecule's modest size and polarity make it a suitable fragment for optimizing the pharmacokinetic properties of drug candidates.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is critical for process optimization and safety.

PropertyValueSource
CAS Number 42042-68-2[3]
Molecular Formula C₅H₁₃NO[3]
Molecular Weight 103.16 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 167.2 ± 23.0 °C at 760 mmHg[2]
Storage 2-8°C[1]
Hazard & Safety Information

According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and carries a risk of serious eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications & Strategy

The strategic value of this compound lies in its role as a bifunctional building block. It can be incorporated into a target molecule to introduce a flexible N-methylated amino-alcohol side chain or used as a foundational element for building heterocyclic ring systems.

Role as a Key Intermediate for CNS-Active Agents

The 4-(methylamino)butyl fragment is a structural motif found in various neurologically active compounds. A key example of a structurally related intermediate is (S)-4-methylamino-3-(3,4-dichlorophenyl)butan-1-ol, which is prepared via a patented process.[4] The 3,4-dichlorophenyl group is a common feature in selective serotonin reuptake inhibitors (SSRIs), highlighting the relevance of this molecular scaffold in the development of antidepressants. The synthesis of such complex molecules demonstrates the industrial importance of the aminobutanol core structure.

Versatility in Synthetic Transformations

The diagram below illustrates the central role of this compound as a precursor to various chemical entities relevant to drug discovery.

G start This compound n_arylation N-Aryl Derivatives (e.g., Buchwald-Hartwig) start->n_arylation Aryl Halide, Pd Catalyst n_alkylation N-Alkyl Derivatives (e.g., Reductive Amination) start->n_alkylation Aldehyde/Ketone, Reducing Agent cyclization N-Methyl Heterocycles (e.g., Oxazinanes, Pyrrolidines) start->cyclization Dielectrophile (e.g., Formaldehyde) oxidation Aldehydes & Carboxylic Acids start->oxidation Oxidizing Agent (e.g., PCC, TEMPO) apis Active Pharmaceutical Ingredients (APIs) n_arylation->apis n_alkylation->apis cyclization->apis oxidation->apis G setup 1. Reactor Setup - Add Ar-Br, Pd Catalyst, Ligand, Base - Inert Atmosphere (N2/Ar) reagents 2. Reagent Addition - Add Toluene (solvent) - Add this compound setup->reagents reaction 3. Reaction - Heat to 100-110 °C - Monitor by TLC/LC-MS (Typically 12-24h) reagents->reaction workup 4. Work-up & Extraction - Cool, filter through Celite - Dilute with EtOAc - Wash with H2O, Brine reaction->workup purify 5. Purification - Dry (Na2SO4), concentrate - Column Chromatography (Silica, EtOAc/Hexanes) workup->purify product Final Product N-Aryl-4-(methylamino)butan-1-ol purify->product

References

The Versatile Bifunctional Building Block: 4-(Methylamino)butan-1-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Amino Alcohols

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount to achieving efficient and innovative synthetic routes. Among these, bifunctional molecules—those possessing two distinct reactive centers—offer a powerful platform for the construction of complex molecular architectures. 4-(Methylamino)butan-1-ol, a simple yet highly versatile amino alcohol, has emerged as a significant precursor in the synthesis of a variety of pharmacologically active compounds and specialized materials. Its structure, featuring a nucleophilic secondary amine and a primary alcohol, allows for selective and sequential reactions, making it an ideal scaffold for introducing the N-methyl-4-hydroxybutyl moiety into target molecules. This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound, complete with detailed experimental protocols for its use in key synthetic transformations. It serves as a key intermediate in the production of drugs targeting neurological disorders, such as certain antidepressants and antipsychotics, and has also been utilized in developing compounds with potential antihypertensive properties.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₅H₁₃NO[1][2]
Molecular Weight 103.16 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 167.18 °C at 760 mmHg[2]
Density 0.879 g/cm³[2]
Flash Point 67.24 °C[2]
Storage 2-8°C, protected from light[2]

Safety and Handling: this compound is classified as a corrosive and irritant substance[3]. It is harmful if swallowed and causes skin irritation and potentially serious eye damage[1]. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Core Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its two functional groups: the secondary amine and the primary alcohol. The secondary amine is a potent nucleophile and a moderate base, making it susceptible to a wide range of N-alkylation and N-acylation reactions. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into a better leaving group (e.g., tosylate, mesylate, or halide) to facilitate subsequent nucleophilic substitution reactions. This dual functionality allows for its incorporation into more complex molecules through various synthetic strategies.

A key application of this building block is in the synthesis of heterocyclic compounds, particularly N-substituted pyrrolidines. The linear C4 backbone is a direct precursor to the five-membered ring system, and the bifunctionality allows for intramolecular cyclization strategies.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for common and powerful transformations utilizing this compound as a key reactant.

Protocol 1: N-Alkylation via Nucleophilic Substitution

This protocol details a classic SN2 reaction, a fundamental carbon-nitrogen bond-forming strategy. The secondary amine of this compound acts as a nucleophile, displacing a halide from an alkylating agent. This method is straightforward but can sometimes lead to over-alkylation, a common issue with amine alkylations[4][5]. Careful control of stoichiometry and reaction conditions is crucial.

Reaction Scheme:

N_Alkylation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product Reactant1 This compound Reaction_Center + Reactant1->Reaction_Center Reactant2 Benzyl Bromide Reactant2->Reaction_Center Base K₂CO₃ (Base) Solvent Acetonitrile (Solvent) Temp Reflux Product N-Benzyl-4-(methylamino)butan-1-ol Reaction_Center->Product S N 2 Reaction

Caption: N-Alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (anhydrous), sufficient to make a 0.2 M solution

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile via syringe to dissolve the starting materials.

  • Commence vigorous stirring and add benzyl bromide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-4-(methylamino)butan-1-ol.

Expected Outcome & Purity Assessment: This reaction typically proceeds with good to excellent yields (70-90%). The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Intramolecular Cyclization to form N-Methylpyrrolidine

This protocol demonstrates the utility of this compound as a precursor for heterocyclic synthesis. The hydroxyl group is first converted to a better leaving group (a tosylate), which is then displaced by the internal secondary amine nucleophile in an intramolecular SN2 reaction to form the pyrrolidine ring.

Workflow Diagram:

Cyclization_Workflow start Start: this compound step1 Step 1: Tosylation (TsCl, Pyridine, DCM, 0°C to RT) start->step1 intermediate Intermediate: 4-(Methylamino)butyl tosylate step1->intermediate step2 Step 2: Intramolecular Cyclization (NaH, THF, Reflux) intermediate->step2 product Final Product: N-Methylpyrrolidine step2->product

Caption: Workflow for N-Methylpyrrolidine Synthesis.

Part A: Synthesis of 4-(Methylamino)butyl 4-methylbenzenesulfonate

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

  • Add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Part B: Intramolecular Cyclization

Materials:

  • Crude 4-(methylamino)butyl 4-methylbenzenesulfonate from Part A (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a suspension of sodium hydride in anhydrous THF in a flame-dried, three-necked flask under nitrogen, add a solution of the crude tosylate in THF dropwise at 0°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Cool the reaction to 0°C and cautiously quench by the dropwise addition of water to destroy any excess NaH.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and filter.

  • Due to the volatility of N-methylpyrrolidine (b.p. ~80°C), the product is best isolated by careful fractional distillation.

Quantitative Analysis: A study on a similar one-pot synthesis of N-methylpyrrolidine from 1,4-butanediol and methylamine reported yields exceeding 90% over a modified ZSM-5 catalyst, showcasing the efficiency of such cyclization strategies[6].

Characterization Data (Reference)

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ ~3.6 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).

  • δ ~2.6 (t, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NH-).

  • δ ~2.4 (s, 3H): Methyl protons on the nitrogen (-NH-CH₃).

  • δ ~1.6-1.5 (m, 4H): Central methylene protons (-CH₂-CH₂-).

  • Broad singlet (1H): OH proton.

  • Broad singlet (1H): NH proton.

Predicted ¹³C NMR (CDCl₃, 101 MHz):

  • δ ~62.5: Carbon of the -CH₂OH group.

  • δ ~51.0: Carbon of the -CH₂-NH- group.

  • δ ~36.0: Carbon of the -NH-CH₃ group.

  • δ ~30.0 & ~25.0: Central methylene carbons.

Mass Spectrometry (Electron Ionization): The EI-MS would be expected to show a molecular ion peak (M⁺) at m/z = 103. A prominent fragment would likely be the loss of water ([M-H₂O]⁺) at m/z = 85, and alpha-cleavage adjacent to the nitrogen would yield fragments at m/z = 44 ([CH₃NH=CH₂]⁺).

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature, with strategically placed nucleophilic amine and primary alcohol groups, enables a wide range of transformations, from simple N-alkylation to the construction of complex heterocyclic systems. The protocols detailed herein provide a practical framework for researchers to leverage the synthetic potential of this reagent. As the demand for novel pharmaceuticals and functional materials continues to grow, the strategic application of such adaptable building blocks will remain a cornerstone of efficient and innovative molecular design.

References

Protocol for the N,N-Dimethylation of 4-Aminobutan-1-ol via Eschweiler-Clarke Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

N-methylation of primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active molecules, pharmaceutical intermediates, and fine chemicals. The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's pharmacological properties, such as its basicity, lipophilicity, and binding affinity to biological targets. 4-Aminobutan-1-ol is a valuable bifunctional building block, and its N-methylated derivative, 4-(Dimethylamino)butan-1-ol, serves as a key intermediate in the synthesis of various pharmaceuticals.

This application note provides a detailed protocol for the N,N-dimethylation of 4-aminobutan-1-ol using the Eschweiler-Clarke reaction. This classic and robust method utilizes formaldehyde as the carbon source and formic acid as the reducing agent, offering a reliable and high-yielding route to tertiary amines while advantageously avoiding the formation of quaternary ammonium salts.[1][2] The reaction proceeds through a reductive amination pathway, where the primary amine is exhaustively methylated in a one-pot procedure.[3][4]

Reaction Principle and Mechanism

The Eschweiler-Clarke reaction is a prime example of reductive amination.[1][2] The reaction mechanism involves two main stages that are repeated to achieve dimethylation of a primary amine:

  • Iminium Ion Formation: The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion.[5]

  • Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine, with the concurrent release of carbon dioxide, which drives the reaction to completion.[5]

This two-step process is then repeated with the newly formed secondary amine to yield the final tertiary amine. A key advantage of this method is that the tertiary amine is unable to form another iminium ion, thus preventing over-alkylation to the quaternary ammonium salt.[1]

Materials and Methods

Reagents and Materials
Compound Formula MW ( g/mol ) Boiling Point (°C) Density (g/mL) CAS No.
4-Aminobutan-1-olC₄H₁₁NO89.142060.96713325-10-5
Formaldehyde (37% in H₂O)CH₂O30.0396-1001.0950-00-0
Formic Acid (≥95%)CH₂O₂46.03100.81.2264-18-6
Sodium HydroxideNaOH40.0013882.131310-73-2
DichloromethaneCH₂Cl₂84.9339.61.32675-09-2
Anhydrous Sodium SulfateNa₂SO₄142.0414292.6647757-82-6

Physicochemical data sourced from PubChem and other chemical supplier databases.[6][7]

Experimental Workflow

Eschweiler-Clarke Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Charge flask with 4-aminobutan-1-ol B Add formic acid A->B C Add formaldehyde solution dropwise B->C D Heat reaction mixture (e.g., 100°C) C->D E Cool to room temperature D->E F Basify with NaOH solution E->F G Extract with dichloromethane F->G H Dry organic layer with anhydrous Na₂SO₄ G->H I Filter and concentrate H->I J Purify by distillation I->J K Characterize product (NMR, IR, MS) J->K

Caption: Workflow for the N,N-dimethylation of 4-aminobutan-1-ol.

Detailed Protocol
  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobutan-1-ol (1.0 eq).

    • Carefully add formic acid (≥95%, 2.5 eq). Stir the mixture.

    • Slowly add a 37% aqueous solution of formaldehyde (2.5 eq) dropwise to the stirred mixture. The addition may be exothermic.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully basify the reaction mixture to a pH of >11 by the slow addition of a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v). This step should be performed in an ice bath as it is highly exothermic.

    • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and remove the solvent from the filtrate by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain 4-(dimethylamino)butan-1-ol as a colorless liquid. The boiling point of the product is approximately 188°C at atmospheric pressure.[8]

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Characterization of 4-(Dimethylamino)butan-1-ol

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons, and multiplets for the methylene protons of the butyl chain.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the N-methyl carbons and the four carbons of the butanol backbone.

  • IR Spectroscopy: The infrared spectrum will be characterized by the absence of N-H stretching vibrations (present in the starting material) and the presence of a broad O-H stretching band for the alcohol group, as well as C-N and C-O stretching vibrations. Representative spectra for 4-(Dimethylamino)butan-1-ol can be found in spectral databases.[9]

Safety Precautions

  • Formaldehyde is a known carcinogen and a skin and respiratory sensitizer. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]

  • Formic acid is corrosive and can cause severe burns. Handle with care in a fume hood and wear appropriate PPE.

  • The reaction is exothermic, especially during the addition of formaldehyde and the final basification step. Ensure adequate cooling and slow, controlled addition of reagents.

  • The work-up procedure involves the use of a strong base (NaOH), which is also corrosive. Handle with care.

Alternative N-Methylation Strategy

While the Eschweiler-Clarke reaction is highly effective, other methods for N-methylation exist. One notable green alternative is the use of dimethyl carbonate (DMC) . This method often requires a catalyst and higher temperatures but is considered more environmentally benign as DMC is a non-toxic reagent. However, the reaction with DMC can sometimes lead to the formation of carbamate byproducts and may require more stringent reaction conditions to achieve high yields of the desired tertiary amine.

Conclusion

The Eschweiler-Clarke reaction provides a straightforward and efficient method for the N,N-dimethylation of 4-aminobutan-1-ol. The protocol is scalable and yields the desired tertiary amine in high purity after a standard work-up and purification procedure. The avoidance of over-methylation and the use of readily available and inexpensive reagents make this a preferred method for the synthesis of 4-(dimethylamino)butan-1-ol and other tertiary amines in both academic and industrial settings.

References

Application Notes and Protocols for the Synthesis of 4-(Methylamino)butan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the experimental procedures for the synthesis of 4-(methylamino)butan-1-ol and its derivatives, compounds of significant interest in pharmaceutical development and organic synthesis.[1][2] These molecules serve as crucial intermediates in the preparation of various therapeutic agents, particularly those targeting neurological disorders.[1] This document provides a detailed exploration of the prevalent synthetic strategies, with a primary focus on reductive amination, offering step-by-step protocols, mechanistic insights, and guidance on purification and characterization. The information presented herein is intended to equip researchers with the practical knowledge required for the successful synthesis and application of these valuable compounds.

Introduction: The Significance of this compound Derivatives

This compound and its analogues are foundational building blocks in medicinal chemistry. Their bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for diverse chemical modifications, making them versatile scaffolds for drug design. These compounds are key intermediates in the synthesis of a range of pharmaceuticals, including antidepressants and antipsychotics, and are also utilized in the development of agents with potential antihypertensive properties.[1] Furthermore, their structural attributes are leveraged in the creation of fine chemicals and specialty materials.[1] In a research context, these molecules are instrumental in probing biochemical pathways and receptor interactions, thereby aiding in the discovery of novel therapeutic agents.[1]

Strategic Approaches to Synthesis

The synthesis of this compound derivatives can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and the specific functionality of the target derivative. The most common and versatile strategies include:

  • Reductive Amination: This is a widely employed method that involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.[3][4][5][6] This approach is highly efficient for creating substituted amines and avoids the common issue of multiple alkylations that can occur with direct alkylation methods.[3]

  • Direct Alkylation of 4-Aminobutan-1-ol: This method involves the direct reaction of 4-aminobutan-1-ol with a methylating agent. While seemingly straightforward, controlling the degree of alkylation to prevent the formation of quaternary ammonium salts can be challenging.

  • Multi-step Synthesis from Precursors: More complex derivatives may necessitate multi-step synthetic sequences starting from materials like 1,4-butanediol or other appropriately functionalized butane derivatives.[7]

This guide will focus on the reductive amination pathway due to its broad applicability and high degree of control.

In-Depth Protocol: Reductive Amination for the Synthesis of this compound

This protocol details the synthesis of the parent compound, this compound, via the reductive amination of a suitable precursor. The principles outlined can be adapted for the synthesis of various derivatives by selecting the appropriate starting aldehyde or ketone.

Underlying Principle and Mechanism

Reductive amination is a two-step process that is often carried out in a single pot.[4] The first step is the formation of an imine or iminium ion from the reaction of a carbonyl compound with an amine. This is followed by the reduction of the C=N double bond to a C-N single bond.

A common reducing agent for this transformation is sodium borohydride (NaBH₄) or, more selectively, sodium cyanoborohydride (NaBH₃CN), which can reduce the imine in the presence of the aldehyde.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Aminobutan-1-ol≥98%Sigma-AldrichStarting material.
ParaformaldehydeReagentSigma-AldrichSource of formaldehyde.
Sodium Borohydride (NaBH₄)≥98%Sigma-AldrichReducing agent. Handle with care, water-reactive.[8][9]
Methanol (MeOH)AnhydrousFisher ScientificReaction solvent.
Dichloromethane (DCM)ACS GradeVWRExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRDrying agent.
Hydrochloric Acid (HCl)1 M aq.J.T. BakerFor pH adjustment during workup.
Sodium Hydroxide (NaOH)1 M aq.J.T. BakerFor pH adjustment during workup.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene are suitable for the chemicals listed).[8][9][10]

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[10]

  • Sodium Borohydride Handling: Sodium borohydride is a water-reactive solid that can release flammable hydrogen gas upon contact with water or acids.[9] It is also toxic if swallowed or in contact with skin.[9] Avoid inhalation of dust and ensure it is handled in a dry environment.[8][11] Store in a tightly sealed container in a dry place.[8]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[11]

Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobutan-1-ol (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (5-10 volumes, e.g., if starting with 10 g of amine, use 50-100 mL of methanol). Stir until the amine is fully dissolved.

  • Aldehyde Addition: Cool the solution to 0 °C using an ice bath. Add paraformaldehyde (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Imine Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture back down to 0 °C. Cautiously add sodium borohydride (1.5 eq) portion-wise over 30-45 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 12-16 hours).

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic (pH ~2). This will neutralize any unreacted sodium borohydride.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add deionized water and basify with 1 M NaOH until the pH is strongly basic (pH ~12-14).

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mobile phase of dichloromethane/methanol with a small percentage of triethylamine to prevent streaking.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.65 (t, J=6.4 Hz, 2H, -CH₂OH), 2.62 (t, J=7.2 Hz, 2H, -CH₂NH-), 2.45 (s, 3H, -NHCH₃), 1.60-1.50 (m, 4H, -CH₂CH₂-).

  • ¹³C NMR (101 MHz, CDCl₃): δ 62.8, 51.5, 36.2, 32.5, 27.8.

  • Mass Spectrometry (ESI+): m/z calculated for C₅H₁₄NO⁺ [M+H]⁺: 104.1070; found: 104.1072.

Synthesis of Derivatives: A Tabular Overview

The described protocol can be readily adapted for the synthesis of a variety of N-substituted 4-aminobutan-1-ol derivatives by replacing paraformaldehyde with other aldehydes or ketones.

Starting CarbonylTarget AmineKey Considerations
Acetaldehyde4-(Ethylamino)butan-1-olUse freshly distilled acetaldehyde.
Acetone4-(Isopropylamino)butan-1-olThe reaction may be slower due to the steric hindrance of the ketone.
Benzaldehyde4-(Benzylamino)butan-1-olThe product may be less water-soluble, simplifying extraction.
Cyclohexanone4-(Cyclohexylamino)butan-1-olThe imine formation may require slightly longer reaction times.

Visualizing the Workflow

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve 4-Aminobutan-1-ol in Methanol cool1 Cool to 0 °C reagents->cool1 add_aldehyde Add Aldehyde/ Ketone cool1->add_aldehyde imine_formation Imine Formation (Stir at RT) add_aldehyde->imine_formation cool2 Cool to 0 °C imine_formation->cool2 add_nabh4 Add NaBH₄ cool2->add_nabh4 stir_overnight Stir Overnight at RT add_nabh4->stir_overnight quench Quench with HCl stir_overnight->quench evaporate Evaporate Solvent quench->evaporate extract Basify & Extract with DCM evaporate->extract dry Dry & Concentrate extract->dry purify Purify (Distillation/ Chromatography) dry->purify final_product final_product purify->final_product Characterize (NMR, MS)

Caption: Workflow for the synthesis of this compound derivatives.

Reductive Amination Mechanism

G R-NH₂ Amine Imine Imine/Iminium Ion R-NH₂->Imine + R'=O, - H₂O R'=O Carbonyl Product Substituted Amine Imine->Product + [H⁻] (e.g., NaBH₄)

Caption: Simplified mechanism of reductive amination.

Troubleshooting and Expert Insights

  • Low Yield: Incomplete imine formation can be a cause of low yield. Ensure anhydrous conditions and allow sufficient time for this step. The reactivity of the carbonyl compound also plays a role; aldehydes are generally more reactive than ketones.

  • Over-alkylation: While less of an issue with reductive amination compared to direct alkylation, using a slight excess of the amine relative to the carbonyl can sometimes help to minimize side reactions.

  • Purification Challenges: The amino-alcohol products can be quite polar. If column chromatography is challenging, consider converting the amine to its hydrochloride salt for easier handling and purification, followed by liberation of the free base.

  • Alternative Reducing Agents: For substrates sensitive to sodium borohydride, sodium triacetoxyborohydride (STAB) is a milder and more selective reducing agent that can be used.

Conclusion

The synthesis of this compound and its derivatives via reductive amination is a robust and versatile method suitable for a wide range of applications in drug discovery and development. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently produce these valuable chemical intermediates. Careful attention to reaction conditions, stoichiometry, and purification techniques will ensure the successful synthesis of high-purity materials ready for downstream applications.

References

Application Notes & Protocols: 4-(Methylamino)butan-1-ol as a Bidentate N,O-Donor Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-(Methylamino)butan-1-ol

This compound (MABO) is a versatile organic compound featuring both a secondary amine and a primary alcohol functional group.[1] This bifunctionality makes it an excellent candidate for use as a bidentate ligand in coordination chemistry. Amino alcohols, as a class, are prized for their ability to form stable chelate rings with metal ions, thereby influencing the steric and electronic properties of the resulting metal complexes.[2][3] Coordination typically occurs through the nitrogen of the amino group and the oxygen of the deprotonated alcohol, creating a robust N,O-coordination environment.[4][5]

These metal complexes are not merely of academic interest; they are pivotal in fields ranging from catalysis to materials science and drug development.[2][6] For instance, metal complexes derived from amino acid and peptide ligands are effective in catalyzing various enantioselective organic reactions, including reductions and cross-coupling reactions.[7][8] Similarly, titanium complexes with chiral amino alcohol ligands have been developed as precatalysts for intramolecular hydroamination.[9] This guide provides a comprehensive overview, including detailed protocols for the synthesis of MABO, its subsequent use in the formation of a representative copper(II) complex, and the analytical techniques required for thorough characterization.

Part I: The Ligand - Synthesis and Characterization

A high-purity ligand is the cornerstone of successful coordination chemistry. This section details the synthesis of this compound from a commercially available precursor and the analytical methods to validate its identity and purity.

Protocol 1: Synthesis of this compound via Reductive Amination

Reductive amination is a highly effective method for forming amines. This protocol describes the reaction of γ-butyrolactone with methylamine, followed by reduction. This approach is often favored for its efficiency and control over the final product.

Rationale: This two-step, one-pot synthesis is efficient. Opening the γ-butyrolactone ring with methylamine forms the corresponding amide, which is then reduced in situ to the desired amino alcohol. Using a strong reducing agent like Lithium Aluminum Hydride (LAH) ensures the complete reduction of the amide functional group.

Experimental Protocol:

  • Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (LAH) (1.5 eq.) in 100 mL of anhydrous Tetrahydrofuran (THF) in the flask and cool the mixture to 0 °C using an ice bath.

  • Amide Formation & Addition: In a separate flask, slowly add methylamine (1.1 eq., typically as a solution in THF or ethanol) to γ-butyrolactone (1.0 eq.). An exothermic reaction will occur. Allow the mixture to stir for 1 hour at room temperature to form N-methyl-4-hydroxybutanamide.

  • Reduction: Slowly add the N-methyl-4-hydroxybutanamide solution to the chilled LAH suspension via the dropping funnel over 1 hour. Caution: The reaction is highly exothermic; maintain a slow addition rate to control the reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 4-6 hours until the reaction is complete (monitor by TLC).

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH in grams. This procedure (Fieser workup) is crucial for safety and results in a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with additional THF.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude oil should be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[6]

Data Presentation: Ligand Properties & Characterization

The identity and purity of the synthesized ligand must be confirmed before use.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 42042-68-2 [1][10]
Molecular Formula C₅H₁₃NO [1][10]
Molecular Weight 103.16 g/mol [1][6]
Boiling Point ~167 °C [6]

| Appearance | Colorless to pale yellow liquid |[6] |

Table 2: Expected Spectroscopic Data for Ligand Validation

Technique Expected Data Interpretation
¹H NMR (CDCl₃) δ ~3.6 (t, 2H, -CH₂OH), δ ~2.9 (s, 1H, -OH), δ ~2.6 (t, 2H, -NH-CH₂-), δ ~2.4 (s, 3H, -CH₃), δ ~1.6 (m, 4H, -CH₂-CH₂-), δ ~1.5 (s, 1H, -NH) Confirms the presence and connectivity of all proton environments in the molecule.
¹³C NMR (CDCl₃) δ ~62 (-CH₂OH), δ ~51 (-NH-CH₂-), δ ~36 (-CH₃), δ ~30 (-CH₂-), δ ~28 (-CH₂-) Confirms the carbon skeleton of the molecule.
FT-IR (neat) 3300-3400 cm⁻¹ (broad, O-H stretch), 3250-3350 cm⁻¹ (N-H stretch), 2800-3000 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-O stretch) Confirms the presence of key functional groups (alcohol and secondary amine).

| Mass Spec (EI) | m/z = 103 (M⁺), 44 ([CH₂=NHCH₃]⁺) | Confirms the molecular weight and provides characteristic fragmentation patterns. |

Part II: Coordination Chemistry - A Case Study

This section outlines the synthesis of a representative metal complex, Bis(4-(methylamino)butan-1-olato)copper(II), to illustrate the role of MABO as a ligand.

Protocol 2: Synthesis of a Bis(4-(methylamino)butan-1-olato)copper(II) Complex

Rationale: The reaction between a copper(II) salt and MABO in a 1:2 molar ratio is expected to yield the corresponding bis-ligand complex. Using copper(II) acetate monohydrate is advantageous as the acetate ion can act as a base to facilitate the deprotonation of the ligand's hydroxyl group, which is essential for forming the stable neutral complex.[4] Ethanol is chosen as a solvent due to its ability to dissolve both the metal salt and the organic ligand.

Experimental Protocol:

  • Ligand Solution: Dissolve this compound (2.0 eq.) in 25 mL of ethanol in a 100 mL round-bottom flask with a magnetic stirrer.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 eq.) in 30 mL of warm ethanol.

  • Complexation: Slowly add the copper(II) acetate solution to the stirring ligand solution. A color change (typically to a deep blue or purple) should be observed, indicating complex formation.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours.

  • Isolation: Reduce the volume of the solvent by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to promote precipitation of the complex.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.

  • Drying: Dry the resulting solid in a vacuum desiccator. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Part III: Characterization of the Metal Complex

Characterizing the synthesized complex is a critical, self-validating step to confirm that coordination has occurred as intended.

Workflow for Complex Characterization

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic & Analytical Characterization cluster_conclusion Structural Confirmation Start Synthesized Solid Product FTIR FT-IR Spectroscopy Start->FTIR UVVis UV-Vis Spectroscopy Start->UVVis Mag Magnetic Susceptibility Start->Mag EA Elemental Analysis (CHN) Start->EA Confirm Structure & Purity Confirmed FTIR->Confirm UVVis->Confirm Mag->Confirm EA->Confirm

Caption: Workflow for the characterization of the synthesized metal complex.

Interpreting Analytical Data

The comparison between the free ligand and the metal complex spectra is crucial for confirming coordination.

Table 3: Expected Characterization Data for Bis(4-(methylamino)butan-1-olato)copper(II)

Technique Observation Interpretation
FT-IR Disappearance of the broad O-H stretch (~3350 cm⁻¹). Shift of the N-H stretch. Appearance of new bands in the low-frequency region (400-600 cm⁻¹). Confirms deprotonation of the alcohol and coordination via the oxygen atom. The shift in N-H indicates coordination of the nitrogen atom. New bands are attributable to M-O and M-N stretching vibrations, providing direct evidence of coordination.[5][11][12]
UV-Vis (in EtOH) A broad absorption band (λ_max) in the visible region (~600-700 nm). This band corresponds to the d-d electronic transitions of the Cu(II) center, indicating the formation of a coordination complex. The position of λ_max is indicative of the coordination geometry (likely distorted square planar or octahedral).
Magnetic Susceptibility Effective magnetic moment (μ_eff) ~1.7 - 2.2 B.M. Consistent with a d⁹ Cu(II) complex having one unpaired electron, confirming the +2 oxidation state of copper.

| Elemental Analysis | Experimental %C, %H, and %N values match the calculated values for the proposed formula, C₁₀H₂₄N₂O₂Cu. | Confirms the 1:2 metal-to-ligand stoichiometry of the complex.[13] |

Visualization of Ligand Coordination

The MABO ligand acts as a bidentate chelate, forming a stable ring structure with the central metal ion.

Caption: Bidentate N,O-coordination of MABO to a central metal ion (M).

Part IV: Applications and Future Outlook

The true value of synthesizing novel coordination complexes lies in their potential applications. Based on analogous structures, complexes of MABO could be screened for activity in several key areas:

  • Homogeneous Catalysis: Amino alcohol ligands are integral to many catalytic systems. MABO complexes could be investigated as catalysts for oxidation reactions, such as the epoxidation of alkenes, or in asymmetric transfer hydrogenation of ketones.[8][14] The flexibility of the butylene backbone and the nature of the N-methyl substituent can be tuned to influence selectivity and activity.

  • Materials Science: The ability of MABO to form stable complexes could be exploited in the design of metal-organic frameworks (MOFs) or other coordination polymers. Such materials have potential applications in gas storage, separation, and sensing.

  • Bioinorganic Chemistry and Drug Development: Given that MABO is an intermediate for pharmaceutical compounds, its metal complexes warrant investigation for biological activity.[6] Many metal complexes exhibit enhanced antimicrobial or anticancer properties compared to the free ligands, a phenomenon often attributed to mechanisms like increased lipophilicity and targeted delivery.[15]

The protocols and analytical frameworks presented here provide a robust starting point for researchers to explore the rich coordination chemistry of this compound and unlock its potential in diverse scientific and industrial applications.

References

Application Note: Quantitative Analysis of 4-(Methylamino)butan-1-ol in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the precise quantification of 4-(Methylamino)butan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Due to its potential role as a process-related impurity or a starting material, its accurate measurement is critical for ensuring the quality, safety, and efficacy of final drug products. The methodologies detailed herein leverage Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). This guide is intended for researchers, scientists, and drug development professionals engaged in process development, quality control, and stability testing.

Introduction

This compound (CAS No: 42042-68-2) is a bifunctional organic molecule containing both a secondary amine and a primary alcohol.[3] Its chemical properties, including a boiling point of 167.18°C and solubility in water and common organic solvents, inform the selection of appropriate analytical strategies.[4][5] The presence of a polar amino group can lead to challenges in chromatographic analysis, such as poor peak shape and column adsorption, particularly in gas chromatography.[6][7] Therefore, this application note provides detailed protocols that address these challenges to ensure reliable and reproducible quantification. The validation of such analytical methods is a critical component of Good Manufacturing Practices (GMP) and is essential for regulatory compliance.[8][9]

Methodologies for Quantification

Two primary analytical techniques are presented for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for high sensitivity and specificity, and High-Performance Liquid Chromatography (HPLC) with UV detection for routine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10] However, the direct analysis of amines like this compound by GC can be problematic due to their polarity.[6][7] To overcome this, a derivatization step is employed to convert the polar amine and alcohol groups into less polar, more volatile moieties, thereby improving chromatographic performance.[11][12]

Derivatization in GC analysis of amines serves several key purposes:

  • Increased Volatility: By replacing active hydrogens on the amine and hydroxyl groups with non-polar functional groups, the volatility of the analyte is increased, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[7][11]

  • Improved Peak Shape: The reduction in polarity minimizes interactions with active sites in the GC inlet and column, resulting in sharper, more symmetrical peaks.[7]

  • Enhanced Sensitivity: Certain derivatizing agents can introduce moieties that enhance the signal in the detector.[7]

For this application, we will utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent. BSTFA is a strong silylating reagent capable of derivatizing both amines and alcohols.[11]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Evaporation Evaporation to Dryness (under Nitrogen) Sample->Evaporation Standard Standard Solution of this compound Standard->Evaporation Derivatization Derivatization: Add Acetonitrile & BSTFA + 1% TMCS Heat at 70°C for 30 min Evaporation->Derivatization Injection Inject 1 µL into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: GC-MS workflow for the quantification of this compound.

Materials:

  • This compound standard (≥97% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (Anhydrous, HPLC grade)

  • Methanol (HPLC grade)

  • Sample containing this compound

  • Volumetric flasks, pipettes, and autosampler vials with inserts

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in methanol to achieve an expected concentration of this compound within the calibration range.

    • Centrifuge or filter the sample if particulates are present.

  • Derivatization:

    • Transfer 100 µL of each standard solution and sample solution into separate autosampler vials.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • To the dry residue, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA with 1% TMCS.[7]

    • Tightly cap the vials and heat at 70°C for 30 minutes.[7]

    • Allow the vials to cool to room temperature before placing them in the autosampler.

  • GC-MS Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 60°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion To be determined from the mass spectrum of the derivatized compound
Qualifier Ions To be determined from the mass spectrum of the derivatized compound
  • Data Analysis:

    • Integrate the peak area of the quantification ion for the derivatized this compound in both standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine analysis where high sensitivity is not a primary requirement, RP-HPLC-UV offers a simpler and faster alternative that does not require derivatization. While this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) is feasible. The methodology can be adapted from similar amine analyses.[13]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilute with Mobile Phase Sample->Dilution Standard Standard Solution of this compound Standard->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection Inject 10 µL into HPLC Filtration->Injection Separation Isocratic Elution on C18 Column Injection->Separation Detection UV Detection at 205 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using External Standard Method Integration->Quantification

Caption: HPLC-UV workflow for the quantification of this compound.

Materials:

  • This compound standard (≥97% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (or Formic Acid for MS compatibility)

  • Sample containing this compound

  • Volumetric flasks, pipettes, and HPLC vials

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 20:80 v/v) with 0.1% Phosphoric Acid.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working standards ranging from 10 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in the mobile phase to achieve an expected concentration of this compound within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (20:80 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 205 nm
Run Time 10 minutes
  • Data Analysis:

    • Integrate the peak area of this compound in both standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples using the external standard method.

Method Validation

Both the GC-MS and HPLC-UV methods described should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are suitable for their intended purpose.[14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15] This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16]

Representative Validation Data (Hypothetical)

The following table summarizes the expected performance characteristics for the validated methods.

Validation ParameterGC-MS MethodHPLC-UV Method
Linearity (r²) > 0.998> 0.998
Range 0.1 - 10 µg/mL10 - 200 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 5.0%< 2.0%
LOD ~0.03 µg/mL~3 µg/mL
LOQ ~0.1 µg/mL~10 µg/mL

Conclusion

This application note provides comprehensive and detailed protocols for the quantification of this compound using GC-MS and HPLC-UV. The GC-MS method, incorporating a crucial derivatization step, offers high sensitivity and specificity, making it ideal for trace-level impurity analysis. The HPLC-UV method serves as a robust and straightforward alternative for routine quality control where higher concentrations are expected. Both methods, when properly validated, are suitable for implementation in a regulated pharmaceutical environment to ensure product quality and safety.

References

Application Notes and Protocols for the Synthesis of Hydroxyl-Functionalized Ionic Liquids from 4-(Methylamino)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Integration of Hydroxyl Functionality in Ionic Liquids

Ionic liquids (ILs), as a class of molten salts with melting points below 100 °C, have garnered significant attention as "designer solvents" and functional materials due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency.[1][2] The ability to modify the cation and anion allows for the fine-tuning of these properties for specific applications in organic synthesis, electrochemistry, and drug delivery.[3][4][5]

The incorporation of hydroxyl groups into the structure of ionic liquids introduces a new dimension of functionality. The hydroxyl moiety can participate in hydrogen bonding, which significantly influences the IL's viscosity, polarity, and miscibility with protic solvents like water. Furthermore, the hydroxyl group serves as a reactive handle for further chemical modifications, making hydroxyl-functionalized ILs versatile building blocks for more complex molecular architectures.

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of both protic and aprotic ionic liquids derived from 4-(methylamino)butan-1-ol. This precursor is a readily available and versatile starting material, featuring both a secondary amine for quaternization or protonation and a primary alcohol for hydrogen bonding and potential further functionalization.

Part 1: Synthesis of Protic Ionic Liquids (PILs) from this compound

Protic ionic liquids are formed through the transfer of a proton from a Brønsted acid to a Brønsted base.[6][7] In this context, this compound acts as the Brønsted base. The synthesis is typically a straightforward, one-step neutralization reaction that is often performed neat or with minimal solvent.[8]

Causality of Experimental Design:

The direct neutralization approach is favored for its simplicity, high atom economy, and the absence of byproducts that would require extensive purification. The choice of the Brønsted acid is critical as it determines the properties of the resulting PIL. Strong acids with pKa values significantly lower than that of the protonated amine ensure complete proton transfer and the formation of a stable ionic liquid.

Experimental Protocol: Synthesis of 4-Hydroxybutyl-methylammonium Bis(trifluoromethylsulfonyl)imide ([HOMeBuNH₂][TFSI])

Materials:

  • This compound (≥98%)

  • Bis(trifluoromethylsulfonyl)imide (H-TFSI) (≥99%)

  • Deionized water

  • Diethyl ether (anhydrous)

  • Rotary evaporator

  • High vacuum pump

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound in a minimal amount of deionized water. Place the flask in an ice bath to control the exothermic reaction.

  • Acid Addition: Slowly add 1 equivalent of bis(trifluoromethylsulfonyl)imide (H-TFSI) to the stirred solution of the amine. The addition should be dropwise to manage the heat generated during neutralization.

  • Reaction Completion: After the complete addition of the acid, remove the ice bath and allow the mixture to stir at room temperature for an additional 4-6 hours to ensure the reaction goes to completion.

  • Solvent Removal: Remove the water under reduced pressure using a rotary evaporator at 60-70 °C.

  • Purification and Drying: The resulting crude ionic liquid is then washed several times with anhydrous diethyl ether to remove any unreacted starting materials. The ionic liquid phase is then dried under a high vacuum at 70-80 °C for at least 24 hours to remove any residual water and solvent. The final product should be a clear, viscous liquid.

Visualization of Protic Ionic Liquid Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Neutralization Neutralization This compound->Neutralization + H-TFSI Bis(trifluoromethylsulfonyl)imide (H-TFSI) H-TFSI->Neutralization [HOMeBuNH2][TFSI] 4-Hydroxybutyl-methylammonium Bis(trifluoromethylsulfonyl)imide Neutralization->[HOMeBuNH2][TFSI] Proton Transfer G cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange Start This compound Product1 N-(4-hydroxybutyl)-N,N-dimethylammonium Iodide Start->Product1 + Reagent1 Methyl Iodide Reagent1->Product1 Final_IL Aprotic Ionic Liquid Product1->Final_IL + Reagent2 Lithium Bis(trifluoromethylsulfonyl)imide Reagent2->Final_IL

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Methylamino)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-(Methylamino)butan-1-ol (CAS: 42042-68-2). This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into common purification challenges and methodologies. Our goal is to move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Section 1: Frequently Asked Questions - Physicochemical Properties & Handling

This section addresses the foundational knowledge required before attempting any purification protocol. Understanding the inherent properties of this compound is critical for selecting the appropriate techniques and ensuring the stability of the compound.

Q1: What are the key physical properties of this compound that influence its purification?

Understanding the physicochemical properties is the first step in designing a robust purification strategy. The compound's high boiling point, for instance, immediately suggests that distillation at atmospheric pressure may not be ideal.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Purification
Molecular Formula C₅H₁₃NO[1][2]---
Molecular Weight 103.16 g/mol [1][2]Influences diffusion rates and behavior in mass spectrometry.
Boiling Point 167.18 °C (at 760 mmHg)[1][3]High enough to warrant vacuum distillation to prevent thermal decomposition.[4][5]
Appearance Colorless to pale yellow/brown liquid[3]Discoloration in crude material often indicates impurities or degradation products.
Density 0.879 g/cm³[1]Useful for calculating molar quantities from volume.
Solubility Soluble in water, miscible with ethanol.[6]High water solubility can complicate extractions and requires thorough drying steps.

Q2: How should I properly store crude and purified this compound?

Proper storage is crucial to prevent degradation. As an amino alcohol, this compound is susceptible to oxidation and can absorb atmospheric carbon dioxide and water.

  • Recommendation: Store both crude and purified material at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][7] Use a tightly sealed container with a secure cap, preferably wrapped with parafilm to minimize air exposure. For long-term storage, amber glass vials are recommended to protect from light.[1]

Q3: What are the common impurities I should expect in my crude sample?

The impurity profile depends heavily on the synthetic route. A common synthesis involves the reductive amination of a corresponding aldehyde or ketone.[]

  • Unreacted Starting Materials: Such as 4-oxobutanal or butyraldehyde derivatives and methylamine.

  • Reaction Byproducts: Including products of self-condensation of the starting aldehyde (e.g., aldol products).[9]

  • Solvents: Residual solvents from the reaction or workup (e.g., methanol, ethanol, THF).

  • Water: Often introduced during aqueous workup steps. Its removal is critical as it can co-distill with the product.

Section 2: Purification Strategy - Choosing the Right Method

No single purification method is universally superior; the optimal choice depends on the scale of the experiment, the nature of the impurities, and the desired final purity.

Q1: What is the most common and effective method for purifying this compound?

For typical laboratory scales (1-100 g), fractional vacuum distillation is the most direct and effective method.[4] The compound's boiling point of ~167 °C is high enough that heating to this temperature at atmospheric pressure risks decomposition, oxidation, and polymerization.[5] By reducing the pressure, the boiling point is significantly lowered, allowing for a gentler, more controlled separation from less volatile and more volatile impurities.

start Crude this compound is_solid Is the major impurity non-volatile (e.g., salts, polymers)? start->is_solid is_volatile Are impurities volatile (e.g., solvents, starting materials)? is_solid->is_volatile No distill Fractional Vacuum Distillation is_solid->distill Yes is_polar Are impurities structurally similar but different in polarity? is_volatile->is_polar No is_volatile->distill Yes chromatography Column Chromatography (Ion Exchange or Silica) is_polar->chromatography Yes recrystallize Salt Recrystallization is_polar->recrystallize Consider as alternative end Pure Product distill->end chromatography->end recrystallize->end

Caption: Decision tree for selecting a purification method.

Q2: Under what circumstances would recrystallization as a salt be preferable?

Recrystallization is an excellent technique for achieving very high purity, especially when dealing with impurities that have boiling points close to the product. Since this compound is a liquid, it must first be converted to a solid salt.

  • When to Use: This method is ideal when fractional distillation fails to separate a key impurity or when the highest possible purity is required (e.g., for pharmaceutical applications).

  • How it Works: The basic amine is reacted with an acid (e.g., oxalic acid or hydrochloric acid) to form a salt.[10] This salt will have drastically different solubility properties and can often be recrystallized from a suitable solvent system (like ethanol/water or isopropanol).[11] The purified salt is then re-dissolved and the free base is liberated by adding a strong base, followed by extraction.

Q3: Is column chromatography a viable option for this compound?

Yes, but it is typically reserved for small-scale purifications or for separating mixtures of very similar amino alcohols.

  • Silica Gel Chromatography: Due to the basic amine group, the compound can interact strongly with the acidic silica gel, leading to peak tailing and potential irreversible adsorption. To mitigate this, the mobile phase is often treated with a small amount of a basic modifier, such as triethylamine (~1-2%), or by using alumina as the stationary phase.[12]

  • Ion-Exchange Chromatography: This is a highly effective method for separating amino compounds from neutral impurities.[13][14] The crude material can be loaded onto a cation-exchange column, washed thoroughly, and then the desired product is eluted by changing the pH or increasing the ionic strength of the eluent.[15]

Section 3: Troubleshooting Common Purification Issues

Q: My compound is decomposing during distillation (darkening, low yield).

  • Cause: The distillation temperature is too high, or there is a leak in the vacuum system. Even small amounts of oxygen at high temperatures can cause oxidation, which often results in the product turning dark brown.

  • Solution:

    • Check Vacuum Integrity: Ensure all joints are properly sealed with high-vacuum grease. A good vacuum (sub-1 mmHg) is essential to lower the boiling point sufficiently.

    • Use a Lower Temperature: If possible, use a high-performance vacuum pump to achieve a lower pressure, which will further decrease the boiling point.[16]

    • Inert Atmosphere: Introduce a nitrogen or argon bleed into the system to ensure an inert atmosphere throughout the distillation.

Q: I'm seeing a broad boiling range during distillation.

  • Cause: This typically indicates the presence of significant impurities or residual water. Water can form azeotropes with the product, leading to inefficient separation.

  • Solution:

    • Pre-dry the Crude Material: Before distillation, dry the crude product over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. For more rigorous drying, the material can be dissolved in a solvent like toluene and water removed by azeotropic distillation using a Dean-Stark apparatus.

    • Improve Fractionation: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a greater surface area for repeated vaporization-condensation cycles, enhancing separation efficiency.[16]

Q: I'm struggling to form crystals during salt recrystallization.

  • Cause: The solution may be too dilute, the wrong solvent system is being used, or the solution is cooling too quickly.

  • Solution:

    • Solvent Selection: The key is to find a solvent system where the salt is soluble when hot but poorly soluble when cold. Experiment with mixed solvent systems (e.g., ethanol/ether, methanol/acetone).[17]

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus. Adding a seed crystal of the product is also highly effective.

    • Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.

Section 4: Detailed Experimental Protocol - Fractional Vacuum Distillation

This protocol outlines a standard procedure for purifying this compound on a laboratory scale.

Safety Precaution: Always perform distillations, especially under vacuum, behind a safety shield in a well-ventilated fume hood. Ensure the glassware has no cracks or star fractures.

Materials:

  • Crude this compound

  • Anhydrous sodium sulfate

  • Boiling chips or magnetic stir bar

  • High-vacuum grease

  • Round-bottom flasks, three-way distillation head, Vigreux column, condenser, and receiving flask(s)

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

G cluster_prep Preparation cluster_distill Distillation cluster_finish Final Steps a 1. Dry Crude Material (e.g., over Na₂SO₄) b 2. Assemble Distillation Apparatus (Vigreux column, condenser, etc.) a->b c 3. Charge Flask with Dried Crude & Boiling Chips/Stir Bar b->c d 4. Start Vacuum Pump (Ensure system is sealed) c->d e 5. Begin Gentle Heating & Stirring d->e f 6. Collect Fore-run (Low-boiling impurities) e->f g 7. Collect Main Fraction (Constant boiling point) f->g h 8. Stop Heating & Cool System Under Vacuum g->h i 9. Vent System to Inert Gas (e.g., Nitrogen) h->i j 10. Collect & Weigh Pure Product i->j k 11. Analyze Purity (NMR, GC-MS) j->k

Caption: Workflow for fractional vacuum distillation.

Step-by-Step Methodology:

  • Drying: Place the crude this compound in a flask and add anhydrous sodium sulfate. Swirl and let it stand for at least 30 minutes. Filter or decant the dried liquid into the distillation flask.

  • Apparatus Setup: Assemble the distillation apparatus. Use a short Vigreux column for better separation. Lightly grease all ground-glass joints.

  • Evacuation: Add a magnetic stir bar or boiling chips to the distillation flask. Begin stirring and slowly evacuate the system. A cold trap (e.g., with liquid nitrogen or dry ice/acetone) should be placed between the apparatus and the pump to protect the pump.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain low-boiling impurities like residual solvents. The boiling point will be low and may fluctuate.

    • Main Fraction: As the temperature stabilizes at the expected boiling point for your vacuum level, switch to a new receiving flask. Collect the fraction that distills over at a constant temperature.

    • Final Fraction: As the distillation nears completion, the temperature may rise or fluctuate again. Stop the distillation before the flask goes to dryness to avoid baking residues onto the glass.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before venting the apparatus, preferably to an inert gas like nitrogen.

  • Analysis: Analyze the collected main fraction to confirm its purity.

Section 5: Purity Assessment & Validation

Q1: How do I confirm the purity of my final product?

A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR Spectroscopy: This is the best method for confirming the structure and assessing the presence of proton-containing impurities. The spectrum should be clean, with integrals matching the expected proton counts.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile impurities and give a quantitative measure of purity (e.g., area percent).[19] MS provides confirmation of the molecular weight of the main peak.

  • Karl Fischer Titration: To quantify residual water content, which is a common and problematic impurity.

Q2: What should the ¹H NMR spectrum of pure this compound look like?

The spectrum is relatively simple. The exact chemical shifts can vary slightly depending on the solvent used (e.g., CDCl₃, D₂O).

Table 2: Representative ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsChemical Shift (ppm)MultiplicityIntegrationAssignment
-CH₃~2.45singlet3HMethyl group on nitrogen
-NH - & -OH variablebroad singlet2HExchangeable protons
-N-CH₂ -~2.65triplet2HMethylene adjacent to N
-O-CH₂ -~3.65triplet2HMethylene adjacent to O[20]
-CH₂-CH₂ -CH₂-~1.5-1.7multiplet4HCentral two methylene groups

Note: The signals for the central methylene groups may overlap. The OH and NH protons are often broad and may not show clear coupling. Adding D₂O will cause the OH and NH signals to disappear, which can help with assignment.

Section 6: References

  • This compound - LookChem. --INVALID-LINK--butan-1-ol/)
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1. --INVALID-LINK--
  • This compound - MySkinRecipes. --INVALID-LINK--
  • This compound | C5H13NO | CID 9833937 - PubChem. --INVALID-LINK--
  • Buy 4-(Methylamino)butanal | 7729-27-3 - Smolecule. --INVALID-LINK--
  • US5866719A - Process for the purification of an aminoalcohol - Google Patents. --INVALID-LINK--
  • JP2000026381A - Isolation of aminoalcohol - Google Patents. --INVALID-LINK--
  • Amino Alcohol Synthesis Service - BOC Sciences. --INVALID-LINK--
  • 4-(Methylamino)butan-2-ol | C5H13NO | CID 12545025 - PubChem - NIH. --INVALID-LINK--
  • Crystallization of amino acid - JPS5939857A - Google Patents. --INVALID-LINK--
  • This compound, 98% Purity, C5H13NO, 10 grams - CP Lab Safety. --INVALID-LINK--
  • Research of the synthesis of new acetylene aminoalcohols - ResearchGate. --INVALID-LINK--
  • Vacuum distillation - Wikipedia. --INVALID-LINK--
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. --INVALID-LINK--
  • The Synthesis of Some Amino Alcohols. --INVALID-LINK--
  • 4-DIMETHYLAMINO-1-BUTANOL(13330-96-6) 1H NMR spectrum - ChemicalBook. --INVALID-LINK--
  • This compound (4-Methylamino butanol) | Biochemical Assay Reagent. --INVALID-LINK--
  • 42042-68-2|this compound|BLD Pharm. --INVALID-LINK--
  • Amino Acid Purification - Column Chromatography. --INVALID-LINK--
  • This compound (Cas 42185-03-5) - Parchem. --INVALID-LINK--butan-1-ol-0-42185-03-5.aspx)
  • 4-Amino-1-butanol(13325-10-5) 1H NMR spectrum - ChemicalBook. --INVALID-LINK--
  • US5118815A - Method for crystallization of amino acids - Google Patents. --INVALID-LINK--
  • Vacuum Distillation | Busch Global. --INVALID-LINK--
  • Vacuum Distillation - YouTube. --INVALID-LINK--
  • This compound (C5H13NO) - PubChemLite. --INVALID-LINK--
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation - Benchchem. --INVALID-LINK--
  • CAS No : 42042-68-2 | Product Name : this compound | Pharmaffiliates. --INVALID-LINK--
  • This compound | 42042-68-2 - Sigma-Aldrich. --INVALID-LINK--
  • Home Chemistry: Organic Solvent Vacuum Distillation - YouTube. --INVALID-LINK--
  • How Column Chromatography Works to Separate Proteins - GoldBio. --INVALID-LINK--
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. --INVALID-LINK--
  • How can I recrystallize an amino acid derivative? - ResearchGate. --INVALID-LINK--
  • This compound | 42042-68-2. --INVALID-LINK--
  • 1.14: Column Chromatography - Biology LibreTexts. --INVALID-LINK--
  • Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. --INVALID-LINK--55928-8/pdf)
  • butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes. --INVALID-LINK--
  • Showing NP-Card for 4-(methylamino)butyric acid (NP0227999) - NP-MRD. --INVALID-LINK--
  • BUTAN-1-OL. --INVALID-LINK--
  • Method 541: Determination of 1-Butanol, 1,4-Dioxane, 2 Methoxyethanol and 2-Propen-1-ol in Drinking Water by Solid Phase Extract - US EPA. --INVALID-LINK--

References

Common side products in the synthesis of 4-(Methylamino)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Methylamino)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important intermediate. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic route and overcome common challenges.

Introduction: The Synthetic Landscape

This compound is a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its synthesis, most commonly achieved via the reductive amination of 4-aminobutan-1-ol with formaldehyde, is generally robust. However, like any chemical transformation, it is not without its nuances. The formation of side products can complicate purification and reduce the overall yield and purity of the desired product. This guide will focus on identifying, understanding, and mitigating the formation of these common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm seeing an unexpected peak in my NMR/GC-MS that suggests a higher molecular weight impurity. What is the likely culprit and how can I prevent its formation?

Answer:

The most probable side product with a higher molecular weight is the tertiary amine, 4-(dimethylamino)butan-1-ol .[2] This impurity arises from the over-methylation of the desired secondary amine product.

Causality:

Reductive amination proceeds through the formation of an iminium ion intermediate. After the initial formation of this compound, the secondary amine product can further react with another molecule of formaldehyde to form a new iminium ion, which is then reduced to the tertiary amine, 4-(dimethylamino)butan-1-ol. This process is particularly favorable when using strong reducing agents or an excess of formaldehyde.

Troubleshooting & Prevention:

  • Choice of Reducing Agent: The selection of the reducing agent is critical. Strong, less selective reducing agents like sodium borohydride (NaBH₄) can reduce both the iminium ion and the starting aldehyde, often leading to over-alkylation. Milder and more sterically hindered reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) , are more selective for the iminium ion and are less likely to reduce the aldehyde or react with the secondary amine product.[3]

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the starting amine (4-aminobutan-1-ol) relative to formaldehyde can help to minimize the chance of the product reacting further.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity and reduce the rate of the second methylation step.

FAQ 2: My yield is lower than expected, and I've identified a more volatile impurity. What could this be?

Answer:

A common lower-boiling point impurity is N-methylpyrrolidine . This results from the intramolecular cyclization of the desired product, this compound.

Causality:

Under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts, the hydroxyl group of this compound can undergo an intramolecular nucleophilic attack on the carbon adjacent to the nitrogen, leading to the formation of a five-membered ring and the elimination of a water molecule.[4]

Troubleshooting & Prevention:

  • Temperature Control: Avoid excessive heating during the reaction and workup. Distillation should be performed under reduced pressure to keep the temperature low.[5][6]

  • pH Control: The cyclization can be influenced by pH. While the reductive amination is typically carried out under mildly acidic to neutral conditions, strongly acidic or basic conditions during workup should be avoided if cyclization is a concern.

  • Catalyst Choice: Certain catalysts, particularly some heterogeneous catalysts used in amination reactions, can promote cyclization. If this side product is prevalent, consider alternative catalytic systems.[4]

Side Product Summary

Side ProductStructureCommon CausePrevention Strategy
4-(Dimethylamino)butan-1-olCN(C)CCCCOOver-methylationUse of milder reducing agents (e.g., NaBH(OAc)₃), control of stoichiometry
N-MethylpyrrolidineC1N(C)CCC1Intramolecular cyclizationLower reaction and distillation temperatures, pH control

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a representative method for the synthesis of this compound, with considerations for minimizing side product formation.

Materials:

  • 4-Aminobutan-1-ol

  • Formaldehyde (37% aqueous solution)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobutan-1-ol (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add formaldehyde solution (1.0-1.1 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour to allow for the formation of the intermediate imine/hemiaminal.

  • Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise above 10 °C.

  • After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by slowly adding water.

  • Adjust the pH of the solution to >12 with a concentrated NaOH solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.[7]

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for separating the desired secondary amine from the tertiary amine byproduct.[8][9][10]

  • Dissolve the crude product mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a dilute aqueous HCl solution (e.g., 1M HCl). The primary, secondary, and tertiary amines will be protonated and move into the aqueous layer as their respective ammonium salts.

  • Separate the aqueous layer.

  • Carefully basify the aqueous layer with a concentrated NaOH solution to a pH > 12 while cooling in an ice bath. This will deprotonate the ammonium salts back to their free amine forms.

  • Extract the basified aqueous solution with diethyl ether or dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified amine mixture.

  • Further purification to separate the secondary and tertiary amines can be achieved by fractional distillation under reduced pressure.

Visualization of Synthetic Pathways and Side Reactions

Diagram 1: Synthesis of this compound and Formation of Side Products

Synthesis_and_Side_Products cluster_main Main Reaction Pathway cluster_side1 Over-Methylation Side Reaction cluster_side2 Intramolecular Cyclization Side Reaction 4-Aminobutan-1-ol 4-Aminobutan-1-ol Iminium Ion Iminium Ion 4-Aminobutan-1-ol->Iminium Ion + HCHO - H2O This compound This compound Iminium Ion->this compound + [H-] (Reducing Agent) Tertiary Iminium Ion Tertiary Iminium Ion This compound->Tertiary Iminium Ion + HCHO - H2O N-Methylpyrrolidine N-Methylpyrrolidine This compound->N-Methylpyrrolidine Heat or Catalyst - H2O 4-(Dimethylamino)butan-1-ol 4-(Dimethylamino)butan-1-ol Tertiary Iminium Ion->4-(Dimethylamino)butan-1-ol + [H-] (Reducing Agent)

Caption: Synthetic pathway to this compound and major side reactions.

Diagram 2: Troubleshooting Logic for Impurity Identification

Troubleshooting_Logic Start Start Analyze Crude Product (NMR, GC-MS) Analyze Crude Product (NMR, GC-MS) Start->Analyze Crude Product (NMR, GC-MS) Impurity Detected? Impurity Detected? Analyze Crude Product (NMR, GC-MS)->Impurity Detected? Higher MW Impurity? Higher MW Impurity? Impurity Detected?->Higher MW Impurity? Yes End End Impurity Detected?->End No Lower MW/Volatile Impurity? Lower MW/Volatile Impurity? Higher MW Impurity?->Lower MW/Volatile Impurity? No Over-methylation Product\n(4-(Dimethylamino)butan-1-ol) Over-methylation Product (4-(Dimethylamino)butan-1-ol) Higher MW Impurity?->Over-methylation Product\n(4-(Dimethylamino)butan-1-ol) Yes Cyclization Product\n(N-Methylpyrrolidine) Cyclization Product (N-Methylpyrrolidine) Lower MW/Volatile Impurity?->Cyclization Product\n(N-Methylpyrrolidine) Yes Optimize Reducing Agent & Stoichiometry Optimize Reducing Agent & Stoichiometry Over-methylation Product\n(4-(Dimethylamino)butan-1-ol)->Optimize Reducing Agent & Stoichiometry Optimize Temperature & pH Optimize Temperature & pH Cyclization Product\n(N-Methylpyrrolidine)->Optimize Temperature & pH Optimize Reducing Agent & Stoichiometry->End Optimize Temperature & pH->End

Caption: A decision tree for troubleshooting common impurities.

References

Navigating the Nuances of N-Methylation: A Technical Support Guide for Amino Alcohol Modification

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction

The introduction of a methyl group to the nitrogen atom of an amino alcohol can significantly alter its biological activity, pharmacokinetic properties, and overall chemical character. While seemingly straightforward, this reaction is often plagued by issues of low yield, side-product formation, and lack of chemoselectivity. This guide is designed to be a practical resource for scientists at the bench, offering solutions to common problems and a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Optimizing Your N-Methylation Reactions

This section addresses common issues encountered during the N-methylation of amino alcohols, providing potential causes and actionable solutions.

Problem 1: Low Yield or Incomplete Conversion

Question: I am observing a low yield of my desired N-methylated amino alcohol, and my starting material remains. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a frequent hurdle. The root cause often lies in suboptimal reaction conditions or reagent stoichiometry. Here’s a systematic approach to troubleshooting:

  • Reagent Stoichiometry and Excess:

    • Eschweiler-Clarke Reaction: This classic method utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2] For a primary amine, which undergoes two successive methylations to become a tertiary amine, a molar excess of both formaldehyde and formic acid is crucial.[3] A typical starting point is 2.5 equivalents of each reagent per mole of the amino alcohol.[4] Insufficient reagents will lead to incomplete methylation.

    • Reductive Amination: When using a separate reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), ensure it is added in stoichiometric excess after the initial formation of the imine/iminium ion.[5]

  • Reaction Temperature and Time:

    • The Eschweiler-Clarke reaction is typically heated to drive the reaction to completion.[2] Temperatures around 80-100°C are common.[6] If you are running the reaction at a lower temperature, increasing the heat may improve the rate and overall conversion.

    • Reaction times can vary significantly based on the substrate. While some reactions are complete in a few hours, others may require overnight heating.[1] Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

  • pH of the Reaction Medium:

    • The formation of the iminium ion intermediate is a key step in both the Eschweiler-Clarke reaction and other reductive aminations.[1][7] This step is pH-dependent. The reaction is typically performed under weakly acidic conditions. In the Eschweiler-Clarke reaction, formic acid serves this role.[2] If the medium is too acidic or basic, the formation of the crucial intermediate can be hindered.

  • Catalyst Activity (for catalytic methods):

    • If you are employing a metal-catalyzed approach using methanol as the methylating agent (e.g., with Ru, Ir, or Pd catalysts), the activity of the catalyst is paramount.[8][9] Ensure the catalyst has not been deactivated by impurities in the starting materials or solvents. Using an appropriate ligand and ensuring an inert atmosphere if the catalyst is air-sensitive are also critical.

Problem 2: Formation of O-Methylated Byproduct

Question: I am observing a significant amount of O-methylation on the alcohol moiety of my substrate. How can I improve the N-selectivity?

Answer:

The presence of a hydroxyl group introduces a competing nucleophile, leading to the formation of an undesired O-methylated ether. Achieving high N-selectivity is a common challenge.

  • Choice of Methylating Agent:

    • Harsh methylating agents like methyl iodide (CH₃I) can be aggressive and less selective, often leading to both N- and O-methylation, as well as the formation of quaternary ammonium salts.[10][11]

    • The Eschweiler-Clarke reaction is generally highly selective for N-methylation and avoids O-methylation.[2][6] This is because the reaction proceeds through an iminium ion intermediate that is specific to the amine functionality.

  • Protecting Group Strategy:

    • If O-methylation persists, a protecting group strategy is a reliable solution. You can selectively protect the hydroxyl group with a suitable protecting group (e.g., silyl ethers like TBDMS, or benzyl ether) before performing the N-methylation. The protecting group can then be removed in a subsequent step. While this adds steps to the synthesis, it ensures complete chemoselectivity.

  • Reaction Conditions:

    • In some catalytic systems, higher temperatures can lead to increased O-alkylation.[12] Optimizing the temperature by running the reaction at the lowest effective temperature can sometimes improve selectivity.

Problem 3: Formation of Quaternary Ammonium Salt

Question: My reaction is producing a significant amount of the over-methylated quaternary ammonium salt. How can I prevent this?

Answer:

The formation of quaternary ammonium salts is a common side reaction, especially when using traditional alkylating agents.

  • The Advantage of Reductive Amination:

    • The Eschweiler-Clarke reaction and other reductive amination methods are highly advantageous in this regard because the reaction mechanism inherently prevents the formation of quaternary ammonium salts.[2][6] A tertiary amine cannot form an iminium ion with formaldehyde, thus halting the reaction at the tertiary amine stage.[2]

  • Controlling Stoichiometry with Alkyl Halides:

    • If you must use an alkylating agent like methyl iodide, precise control over the stoichiometry is critical. Using a limited amount of the methylating agent can favor the formation of the tertiary amine. However, this often results in a mixture of starting material, mono-, di-, and tri-methylated products, requiring careful purification.

Frequently Asked Questions (FAQs)

Q1: What is the Eschweiler-Clarke reaction and why is it a preferred method for N-methylation of amino alcohols?

The Eschweiler-Clarke reaction is a chemical process that methylates a primary or secondary amine to the corresponding tertiary amine using an excess of formic acid and formaldehyde.[2] It is often preferred for amino alcohols due to its high selectivity for N-methylation, its operational simplicity, and its prevention of over-methylation to form quaternary ammonium salts.[1][6] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[1]

Q2: Can I use other reducing agents besides formic acid in reductive amination?

Yes, several other reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices because they are milder than sodium borohydride (NaBH₄) and can selectively reduce the iminium ion in the presence of the aldehyde.[5] This is particularly useful in a one-pot procedure where the amine, aldehyde, and reducing agent are all present.

Q3: My amino alcohol is chiral. Will these N-methylation conditions cause racemization?

The Eschweiler-Clarke reaction is known to generally proceed without racemization of chiral amines.[2] This is a significant advantage for pharmaceutical applications where stereochemistry is critical. However, for other methods, especially those involving strong bases or harsh conditions, racemization can be a concern. It is always advisable to analyze the stereochemical purity of the product.

Q4: What are some "greener" alternatives for N-methylation?

There is a growing interest in developing more environmentally friendly N-methylation protocols. One promising approach is the use of methanol as a C1 source in the presence of a transition metal catalyst (such as those based on ruthenium, iridium, or iron).[8][9][13] This method, often referred to as "hydrogen borrowing" catalysis, generates water as the only byproduct.[12]

Q5: How do I purify my N-methylated amino alcohol?

Purification typically involves an aqueous workup to remove excess reagents. For the Eschweiler-Clarke reaction, the reaction mixture is often cooled, and water and an acid (like HCl) are added. The aqueous phase is then basified (e.g., with NaOH or KOH) to deprotonate the amine product, which can then be extracted with an organic solvent like dichloromethane (DCM).[1] The final product can be further purified by column chromatography or distillation.

Experimental Protocols & Data

Protocol 1: General Procedure for N,N-dimethylation of a Primary Amino Alcohol via the Eschweiler-Clarke Reaction
  • To the primary amino alcohol (1.0 eq), add formic acid (2.5 eq) and a 37% aqueous solution of formaldehyde (2.5 eq).

  • Heat the reaction mixture at 80-100 °C for 4-18 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the mixture to room temperature.

  • Add water and 1M HCl, then extract with an organic solvent (e.g., DCM) to remove any non-basic impurities.

  • Basify the aqueous phase to pH > 11 with a strong base (e.g., NaOH or KOH).

  • Extract the aqueous phase multiple times with an organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation if necessary.[1]

Table 1: Comparison of Common N-Methylation Methods for Amino Alcohols
MethodMethylating AgentReducing AgentTypical ConditionsAdvantagesDisadvantages
Eschweiler-Clarke FormaldehydeFormic Acid80-100 °C, 4-18 h[1][6]High N-selectivity, no quaternization, often no racemization[2]Requires heating, workup can be extensive
Reductive Amination FormaldehydeNaBH₃CN or NaBH(OAc)₃Room temperature, various solvents[5]Mild conditions, high selectivity[5]Reagents can be toxic and expensive
Catalytic Methylation Methanol- (Hydrogen Borrowing)Metal catalyst (e.g., Ru, Ir), high temp[8][9]"Green" method, water as byproduct[12]Catalyst can be expensive and air-sensitive
Alkyl Halide Methyl Iodide-Base (e.g., K₂CO₃), room tempReadily available reagentsPoor selectivity, risk of O-methylation and quaternization[10]

Visualizing the Workflow

Diagram 1: Eschweiler-Clarke Reaction Workflow

Eschweiler_Clarke_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Primary/Secondary Amino Alcohol reagents Add Excess Formaldehyde & Formic Acid start->reagents heat Heat (80-100 °C) reagents->heat quench Acidic Quench heat->quench basify Basify (pH > 11) quench->basify extract Organic Extraction basify->extract purify Purification (Chromatography/Distillation) extract->purify end N-Methylated Amino Alcohol purify->end

Caption: Workflow for the Eschweiler-Clarke N-methylation of amino alcohols.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of 4-(Methylamino)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(Methylamino)butan-1-ol (CAS 42042-68-2). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important pharmaceutical intermediate.[1][2] As a key building block in the development of therapeutics for neurological disorders, achieving a high-purity, high-yield synthesis is critical.[1]

This document provides in-depth, experience-driven answers to frequently asked questions, detailed experimental protocols, and logical troubleshooting workflows to help you navigate common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Optimization
Q1: What are the most common and effective methods for synthesizing this compound?

There are two primary, highly effective routes for the synthesis of this compound. The choice between them often depends on the availability of starting materials and the scale of the reaction.

  • Reductive Amination: This is a versatile and widely used method that involves reacting a four-carbon carbonyl compound with methylamine, followed by reduction. A common starting material is 4-hydroxybutanal, which exists in equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydrofuran. The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine.[3][4][5] This method is often favored for its good yields and control over stoichiometry.

  • Nucleophilic Substitution (N-Alkylation): This classic approach involves the direct N-methylation of 4-aminobutan-1-ol using a methylating agent, or the reaction of a 4-halobutan-1-ol derivative (e.g., 4-bromo-1-acetoxybutane) with methylamine.[6] While straightforward, this method requires careful control to prevent over-alkylation, which leads to the formation of the tertiary amine, 4-(dimethylamino)butan-1-ol.

Below is a workflow diagram illustrating the general synthetic process.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Purification cluster_final Final Product SM1 Route 1: 4-Hydroxybutanal + Methylamine Reaction Reductive Amination or Nucleophilic Substitution SM1->Reaction SM2 Route 2: 4-Aminobutanol + Methylating Agent SM2->Reaction Workup Aqueous Workup (pH Adjustment) Reaction->Workup Crude Product Extraction Solvent Extraction Workup->Extraction Distillation Vacuum Distillation Extraction->Distillation Product Pure this compound Distillation->Product

Caption: General experimental workflow for the synthesis of this compound.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a common frustration that can stem from several factors. Systematically investigating the following areas is the key to optimization.[7][8]

  • Choice of Reducing Agent (for Reductive Amination): The reducing agent's reactivity and selectivity are paramount. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[4] In contrast, a harsher reagent like sodium borohydride (NaBH₄) can prematurely reduce the aldehyde, lowering the yield of the desired amine.[4] Sodium cyanoborohydride (NaCNBH₃) is also effective and works well in protic solvents like methanol, but its toxicity is a significant drawback.[4][9]

  • Reaction pH: For reductive amination, the pH must be controlled (typically between 5-7) to facilitate imine formation without deactivating the amine nucleophile (at low pH) or causing unwanted side reactions (at high pH). Adding a mild acid like acetic acid can catalyze imine formation.[9]

  • Stoichiometry and Order of Addition: Using a slight excess of the amine can drive the reaction forward. When using a reactive reducing agent like NaBH₄, it is crucial to allow sufficient time for the imine to form before adding the hydride to prevent competitive reduction of the aldehyde.[4]

  • Temperature Control: For N-alkylation reactions, excessive heat can promote over-alkylation and other side reactions. It is often best to start at a lower temperature (e.g., 0-10 °C) and allow the reaction to warm to room temperature slowly.[6]

  • Inefficient Work-up: The product is a polar, water-soluble amino alcohol.[10] During aqueous work-up, significant product loss can occur if the pH is not optimized for extraction. The aqueous layer should be made basic (pH > 10) with a base like NaOH or K₂CO₃ to deprotonate the amine, making it less water-soluble and more easily extracted into an organic solvent like dichloromethane or ethyl acetate.

The following diagram provides a logical flow for troubleshooting low yields.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Are reagents pure and dry? Start->Check_Reagents Check_Conditions Is the reaction stoichiometry/pH/temp correct? Check_Reagents->Check_Conditions Yes Purify_Reagents Purify/dry reagents and solvents. Use fresh reducing agent. Check_Reagents->Purify_Reagents No Check_Workup Is the workup procedure optimized for a polar amine? Check_Conditions->Check_Workup Yes Adjust_Conditions Adjust pH to 5-7 (reductive amination). Control temperature. Use slight excess of amine. Check_Conditions->Adjust_Conditions No Adjust_Workup Basify aqueous layer to pH > 10 before extraction. Use appropriate solvent (DCM/EtOAc). Perform multiple extractions. Check_Workup->Adjust_Workup No Success Yield Improved Check_Workup->Success Yes Purify_Reagents->Check_Conditions Adjust_Conditions->Check_Workup Adjust_Workup->Success

Caption: Troubleshooting flowchart for diagnosing and resolving low reaction yields.

Impurity Profile & Purification
Q3: I'm observing a significant amount of 4-(dimethylamino)butan-1-ol as a byproduct. How can I prevent this over-methylation?

The formation of the tertiary amine, 4-(dimethylamino)butan-1-ol, is a classic problem of over-alkylation. It occurs because the desired secondary amine product is also nucleophilic and can react with the methylating agent.

Causality: The root cause is a lack of selectivity. This is especially problematic in N-alkylation routes.

Preventative Measures:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to the methylating agent. Using a large excess of the starting amine (e.g., 4-aminobutanol) can statistically favor mono-methylation.

  • Slow Addition: Add the methylating agent slowly and at a reduced temperature. This keeps the instantaneous concentration of the alkylating agent low, reducing the likelihood of a second methylation event occurring on the product.

  • Use a Bulky or Protected Methylating Agent: While less common for a simple methyl group, using reagents that deliver a single methyl group can be effective.

  • Choose Reductive Amination: The best way to avoid this issue is to use a different synthetic strategy. Reductive amination of 4-hydroxybutanal with a primary amine like methylamine is highly selective and will not proceed to the tertiary amine under standard conditions.

Q4: How do I remove unreacted starting materials like 4-aminobutanol from my product?

Both the starting material (4-aminobutanol) and the product (this compound) are polar amino alcohols with similar physical properties, making separation challenging.

  • Acid/Base Extraction: While both are basic, there is a slight difference in their pKa values. A carefully controlled liquid-liquid extraction at a specific pH might offer some separation, but it is unlikely to be highly efficient.

  • Vacuum Distillation: Their boiling points are different enough that careful fractional distillation under high vacuum can be an effective method for separation on a larger scale. 4-Aminobutanol boils at approximately 176-178 °C, while this compound boils at a slightly lower 167 °C.[1][10]

  • Column Chromatography: This is the most effective method for small-scale purification. A silica gel column can separate the two compounds. A gradient elution starting with a non-polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increasing the polarity by adding methanol is typically effective. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 1-2%) to the mobile phase is crucial to prevent the amines from streaking on the acidic silica gel.

Q5: I'm struggling with the final purification. What are the recommended techniques for a polar amino alcohol?

Purifying this compound requires techniques suited for a low molecular weight, polar, water-soluble, and relatively high-boiling point liquid.[1][10] The traditional distillation of butanol from fermentation broths is often energy-intensive and not applicable here, but similar principles regarding its polarity apply.[11]

Purification TechniquePrincipleAdvantagesDisadvantagesBest For
Vacuum Distillation Separation based on differences in boiling point under reduced pressure.Scalable, effective for removing non-volatile impurities and some starting materials.Requires high vacuum; potential for thermal degradation if not controlled; may not separate compounds with very close boiling points.> 5g scale, removing less volatile impurities.
Acid-Base Extraction Exploits the basicity of the amine to move it between aqueous and organic phases.Excellent for removing non-basic organic impurities and inorganic salts.Can lead to product loss in the aqueous phase due to high water solubility; requires large solvent volumes.Initial crude work-up.
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel).High resolution, capable of separating closely related compounds.Can be slow, requires large solvent volumes, may not be practical for very large scales.< 5g scale, high-purity applications.

Pro-Tip: A combination of methods is often most effective. Start with an acid-base work-up to remove the bulk of impurities, followed by vacuum distillation to purify the material. For the highest purity required in pharmaceutical applications, a final chromatographic polishing step may be necessary.

Analytical & Characterization
Q6: What analytical methods are best for monitoring reaction progress and confirming product purity?

A multi-pronged analytical approach is recommended.

  • Thin-Layer Chromatography (TLC): The quickest way to monitor reaction progress. Use silica plates and a mobile phase such as 10-20% Methanol in Dichloromethane with 1% Triethylamine. Visualize spots using potassium permanganate stain, which reacts with both the alcohol and amine functional groups.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of product purity and can resolve impurities.[3] A reverse-phase (RP) C18 column with a mobile phase of acetonitrile and water containing an additive like formic acid (for MS compatibility) or phosphoric acid is a good starting point.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile starting materials, byproducts (like the dimethylated species), and the final product. The mass spectrum provides definitive molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation. ¹H NMR will clearly show the N-methyl signal (a singlet around 2.4 ppm), along with the characteristic multiplets for the butyl chain protons and the hydroxyl proton.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is adapted from standard reductive amination procedures.[4][9]

  • Imine Formation: To a solution of 2-hydroxytetrahydrofuran (1.0 eq) in methanol (5 mL per mmol of substrate), add a solution of methylamine (1.2 eq, e.g., 40% in H₂O or 2.0 M in THF) and acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.

  • Remove the methanol under reduced pressure.

  • Make the remaining aqueous layer strongly basic (pH 11-12) with 3M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography as described in Q5.

Protocol 2: Synthesis via N-Alkylation of 4-Aminobutanol

This protocol is a general approach to direct alkylation.

  • Reaction Setup: Dissolve 4-aminobutan-1-ol (1.0 eq) and a mild base such as potassium carbonate (K₂CO₃) (2.0 eq) in a suitable solvent like acetonitrile or DMF (10 mL per mmol of amine).

  • Cool the mixture to 0 °C.

  • Reagent Addition: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate (1.05 eq), dropwise via a syringe. Caution: These reagents are toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Work-up: Filter off the solid base (K₂CO₃). Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and make it strongly basic (pH 11-12) with 3M NaOH.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material, paying close attention to separating the desired mono-methylated product from any di-methylated byproduct and unreacted starting material, typically using column chromatography.

References

Technical Support Center: Purification of 4-(Methylamino)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 4-(Methylamino)butan-1-ol (CAS: 42042-68-2). This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this versatile amino alcohol intermediate in high purity. The unique bifunctional nature of this molecule—possessing both a nucleophilic secondary amine and a polar primary alcohol—presents specific purification hurdles that require carefully considered strategies.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific impurity profile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I should expect when working with this compound?

The impurity profile of your material is intrinsically linked to its synthetic route. Understanding the potential contaminants is the first step in designing an effective purification strategy.

Common synthetic pathways often involve the reaction of a C4 building block with methylamine.[1][2] Consequently, impurities typically fall into one of the following categories:

  • Unreacted Starting Materials: Such as 1,4-butanediol, tetrahydrofuran, or 4-bromobutan-1-ol derivatives.

  • Over-Alkylation Products: The secondary amine product can react further to form the tertiary amine, 4-(Dimethylamino)butan-1-ol.[3]

  • Byproducts from Reductive Amination: If synthesized via reductive amination of a carbonyl precursor, you may find unreduced imine intermediates or over-reduced starting materials.[3][4]

  • Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., Methanol, Ethanol, THF) and leftover reagents can be persistent.

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity/Characteristics
This compound 103.16~167Highly Polar, Basic
1,4-Butanediol90.12~230Highly Polar, Neutral
4-(Dimethylamino)butan-1-ol117.19~164Polar, More Basic
Tetrahydrofuran (THF)72.11~66Moderately Polar Solvent
Triethylamine (TEA)101.19~90Non-polar, Basic Reagent

Data compiled from various chemical suppliers and databases.[5][6][7]

Q2: My compound streaks severely on a standard silica gel TLC plate, making analysis and purification difficult. Why does this happen and how can I fix it?

This is the most common issue encountered when purifying basic amines. The phenomenon is a direct result of the chemical properties of the stationary phase.

The Underlying Cause: Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic secondary amine in your product undergoes a strong acid-base interaction with these silanols, causing it to "stick" to the stationary phase.[8][9] This leads to significant tailing or streaking, where the compound elutes slowly and broadly rather than as a compact spot or band, resulting in poor separation.

Troubleshooting Workflow:

References

Technical Support Center: Scaling the Synthesis of 4-(Methylamino)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 4-(Methylamino)butan-1-ol (CAS 42042-68-2). As a crucial intermediate in the development of various pharmaceutical compounds, particularly those targeting neurological disorders, a robust and scalable synthesis is paramount.[1][2] This document moves beyond simple protocols to address the nuanced challenges encountered during reaction optimization, work-up, purification, and scale-up.

Overview of Primary Synthetic Strategies

The synthesis of this compound typically proceeds via one of two primary pathways starting from 4-Aminobutan-1-ol. The choice of route often depends on scale, available equipment, and sensitivity to specific impurities.

  • Route A: Reductive Amination: This is often the preferred method for selective mono-N-methylation. It involves the reaction of 4-Aminobutan-1-ol with an aldehyde (typically formaldehyde) to form an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent like sodium borohydride or sodium triacetoxyborohydride. This method offers high selectivity and generally avoids over-methylation.

  • Route B: Direct N-Alkylation: This classical approach involves treating 4-Aminobutan-1-ol with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. While straightforward, this method is notoriously difficult to control and often leads to a mixture of the desired secondary amine, the starting primary amine, and the over-alkylated tertiary amine, 4-(Dimethylamino)butan-1-ol.

Below is a generalized workflow for the more controlled Reductive Amination approach.

G SM Starting Materials: 4-Aminobutan-1-ol Formaldehyde Imine Intermediate Formation (Schiff Base / Iminium Ion) SM->Imine pH adjustment (if necessary) Solvent Solvent System (e.g., Methanol) Solvent->Imine Reduction In-situ Reduction (e.g., NaBH4 addition) Imine->Reduction Controlled Temp. Workup Reaction Quench & Solvent Removal Reduction->Workup Completion Check (TLC/HPLC) Purification Purification (Distillation or Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound via reductive amination.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and scale-up of this compound in a practical question-and-answer format.

Reaction Conditions & Execution

Q1: My reductive amination reaction shows low conversion or has stalled. What are the likely causes?

A1: This is a frequent issue with several potential root causes:

  • Reducing Agent Potency: Sodium borohydride (NaBH₄) can degrade upon improper storage, especially in the presence of moisture. Always use a fresh, unopened container or a properly stored reagent. Sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (STAB) are generally more stable but should still be handled in a dry environment.[3]

  • pH of the Reaction Medium: The formation of the imine intermediate is pH-dependent. For reductive amination with NaBH₄, the reaction is often performed in an alcoholic solvent like methanol. The pH should be neutral to slightly basic for imine formation, but NaBH₄ stability decreases in acidic conditions. If using STAB, which is more tolerant of mildly acidic conditions, the reaction is often run in solvents like dichloromethane (DCM) or dichloroethane (DCE), sometimes with a small amount of acetic acid to catalyze imine formation.

  • Stoichiometry of Formaldehyde: Using an aqueous solution of formaldehyde introduces water, which can affect the reaction. Ensure the stoichiometry is correct (typically 1.0-1.2 equivalents). Using paraformaldehyde, which depolymerizes in situ, can be a more controlled alternative in non-aqueous systems.

  • Reaction Temperature: While imine formation may be faster at room temperature, the reduction step with NaBH₄ is often performed at lower temperatures (0-5 °C) to control the rate of reduction and minimize side reactions. A stalled reaction may sometimes be gently warmed to encourage completion after the initial exotherm has subsided.

Q2: The reaction mixture turned a dark brown/black color. Is this a concern?

A2: While minor color changes are common, a significant darkening to brown or black can indicate decomposition. This may be caused by impurities in the starting materials or solvent, or by running the reaction at too high a temperature. Aldehydes, in particular, can undergo side reactions under harsh conditions. Ensure your 4-aminobutan-1-ol is of high purity and that the reaction temperature is properly controlled, especially during the addition of the reducing agent, which can be exothermic.

Side Products & Purification

Q3: My final product is contaminated with a significant amount of 4-(Dimethylamino)butan-1-ol. How can I prevent this and how do I remove it?

A3: This is the most common impurity issue, arising from over-methylation.

  • Prevention: The best strategy is prevention. This issue is far more prevalent in direct alkylation routes.

    • Prioritize Reductive Amination: This route is highly selective for mono-methylation. By controlling the stoichiometry of formaldehyde to one equivalent, the formation of the tertiary amine is minimized.

    • Controlled Reagent Addition: If you must use a direct alkylation method, use only one equivalent of the methylating agent and add it slowly at a controlled temperature to a solution of the amine. This gives the methylating agent a higher probability of reacting with the more abundant primary amine.

  • Removal: Separating these closely related amines can be challenging.

    • Fractional Vacuum Distillation: This is the most effective method on a larger scale. There is a sufficient boiling point difference between the mono- and di-methylated products for separation.

    • Chromatography: On a small scale, column chromatography can be used, but it is often difficult due to the high polarity and basicity of the compounds, which can cause streaking on silica gel. Using a silica column treated with a small amount of triethylamine or ammonia in the eluent can improve separation.

Q4: I am having difficulty removing unreacted 4-aminobutan-1-ol from my product. What are the best purification strategies?

A4: The starting material has a different boiling point and polarity, making separation feasible.

  • Acid/Base Work-up: A carefully planned liquid-liquid extraction can help, but it's often imperfect due to the water solubility of all components.

  • Fractional Vacuum Distillation: This is the most reliable method. 4-aminobutan-1-ol has a higher boiling point than this compound, so it will remain in the distillation pot while your product distills over.

  • Derivative Formation: In complex cases, one could temporarily protect the desired secondary amine, separate the non-protected primary amine, and then deprotect. This is generally reserved for high-purity applications and is not ideal for large-scale synthesis.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
4-Aminobutan-1-ol (Starting Material)89.14[4]206 °C[5]Primary amine, highly polar, potential for intra/intermolecular H-bonding.
This compound (Product)103.16[6]167.18 °C[7]Secondary amine, desired product.
4-(Dimethylamino)butan-1-ol (Impurity)117.19~164 °C[8]Tertiary amine, common over-alkylation side product.

Note: Boiling points are at atmospheric pressure and may vary. Distillation should be performed under vacuum to prevent thermal decomposition.

Scale-Up Challenges

Q5: What are the primary safety and operational challenges when scaling this synthesis from 10 g to 1 kg?

A5: Scaling up introduces significant challenges, primarily related to thermal management and material handling.

  • Exotherm Control: The addition of the reducing agent (especially NaBH₄) to the reaction mixture can be highly exothermic. On a small scale, an ice bath is sufficient. On a kilogram scale, this exotherm can rapidly increase the internal temperature, leading to solvent boiling, pressure buildup, and dangerous side reactions. A jacketed reactor with efficient cooling and a controlled, slow addition of the reducing agent via a pump is mandatory.

  • Hydrogen Gas Evolution: The reaction of sodium borohydride with protic solvents (like methanol) or during the aqueous quench generates flammable hydrogen gas.[9] The reactor must be properly vented to an area free of ignition sources.

  • Work-up and Isolation: Handling large volumes of solvents for extraction becomes impractical. On a larger scale, quenching the reaction is followed by stripping the solvent under vacuum. The subsequent purification is almost exclusively done by vacuum distillation rather than chromatography.

  • Material Handling: The reagents and product are corrosive and can cause severe skin and eye damage.[5][6][10] Appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and chemical splash goggles, is essential.[10][11] On a larger scale, closed-system transfers should be used whenever possible to minimize exposure.

Recommended Protocol: Reductive Amination (Lab Scale)

This protocol is provided as a representative example for a lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-aminobutan-1-ol (8.91 g, 100 mmol) and methanol (100 mL).

  • Imine Formation: Cool the solution to 0-5 °C using an ice-water bath. Add an aqueous solution of formaldehyde (37 wt. %, 8.1 g, 100 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for 1 hour.

  • Reduction: In a separate beaker, dissolve sodium borohydride (4.54 g, 120 mmol) in a small amount of water (~10 mL) with cooling. Add this solution dropwise to the reaction mixture, again maintaining an internal temperature below 10 °C. Vigorous gas evolution (H₂) will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for another hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quench: Slowly and carefully quench the reaction by adding acetone (~20 mL) dropwise at 0-5 °C to destroy any excess NaBH₄.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add a saturated solution of sodium chloride (brine, 50 mL) and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Safety First: Handling and Storage

  • Corrosivity: this compound and its precursor 4-aminobutan-1-ol are corrosive and can cause severe skin burns and eye damage.[5][6][10] Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[11]

  • Inhalation: Avoid inhaling vapors or mists.[9][10] All work should be conducted in a well-ventilated chemical fume hood.

  • Flammability: The product is a combustible liquid.[6] Keep away from heat, sparks, and open flames.[9][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[10][12] Recommended storage temperature is often 2-8 °C.[7][12][13]

Analytical Characterization

Confirming the identity and purity of the final product is a critical step.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine purity and quantify impurities.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides structural confirmation of the final product. The appearance of a signal corresponding to the N-methyl group and the disappearance of the primary amine protons are key indicators of a successful reaction.

References

Preventing the formation of byproducts in 4-(Methylamino)butan-1-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Methylamino)butan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile bifunctional molecule. As a 1,4-amino alcohol, this compound possesses two reactive centers—a secondary amine and a primary alcohol—which can lead to competing side reactions and the formation of undesirable byproducts. This guide provides in-depth, mechanism-driven troubleshooting advice to help you optimize your reaction outcomes.

FAQ 1: I'm observing multiple unexpected products in my reaction. What are the most common byproduct pathways for this compound?

This is the most frequent challenge encountered with bifunctional reagents like this compound. The relative reactivity of the secondary amine and the primary alcohol is highly dependent on the reaction conditions (pH, solvent, temperature) and the electrophile used. Understanding the primary competing pathways is the first step to mitigating them.

Core Competing Reaction Pathways:

  • Intramolecular Cyclization: The proximity of the amine and alcohol groups creates a high propensity for an intramolecular reaction, especially under conditions that make the hydroxyl group a good leaving group (e.g., strong acid, or conversion to a sulfonate ester). This yields the cyclic tertiary amine, 1-methylpyrrolidine .

  • O- vs. N-Selectivity: In reactions with electrophiles (e.g., alkyl halides, acyl chlorides), both the amine and the alcohol are nucleophilic. This leads to a competition between N-functionalization (forming the desired amine derivative) and O-functionalization (forming an ether or ester byproduct).

  • Oxidation: The primary alcohol is susceptible to oxidation, which can form 4-(methylamino)butanal or further oxidize to 4-(methylamino)butanoic acid.[1][2] This is often an issue during prolonged reactions, harsh workups, or improper storage.

  • Over-Alkylation: When performing N-alkylation, the secondary amine can be converted to a tertiary amine. However, this product can react further with the alkylating agent to form a quaternary ammonium salt, consuming your starting material and desired product.

Below is a diagram illustrating these competing pathways originating from the starting material.

G cluster_main Reaction Pathways for this compound cluster_products SM This compound N_Func Desired N-Functionalized Product (e.g., N-Alkylation, N-Acylation) SM->N_Func Electrophile (Controlled Conditions) O_Func O-Functionalized Byproduct (e.g., Ether, Ester) SM->O_Func Electrophile (Competing Reaction) Cyclic Cyclization Byproduct (1-Methylpyrrolidine) SM->Cyclic Acidic Conditions or -OH Activation Oxidized Oxidation Byproducts (Aldehyde, Carboxylic Acid) SM->Oxidized Oxidizing Agent or Air G start N-Alkylation of This compound check_O Is O-Alkylation (Ether Byproduct) Observed? start->check_O protect_OH Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) check_O->protect_OH Yes check_cyclo Is Cyclization (1-Methylpyrrolidine) Observed? check_O->check_cyclo No protect_OH->start Re-run Alkylation deprotect_OH Deprotect Hydroxyl Group (e.g., TBAF) control_cond Mitigate Cyclization: - Avoid Strong Acid - Use Non-nucleophilic Base - Lower Reaction Temperature check_cyclo->control_cond Yes success Successful N-Alkylation check_cyclo->success No control_cond->start Re-run Alkylation success->deprotect_OH If Protection Was Used

References

Technical Support Center: Characterization of 4-(Methylamino)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Methylamino)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this versatile amino alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face in your experiments.

Section 1: Handling, Stability, and Sample Preparation

The inherent physicochemical properties of this compound, particularly its hygroscopicity and potential for salt formation, can present significant challenges from the moment you handle the sample. This section addresses these preliminary, yet critical, aspects of its characterization.

Q1: My this compound sample appears to be gaining weight and becoming viscous over time. What is happening and how can I mitigate this?

A1: This is a classic sign of the hygroscopic nature of this compound.[1][2] Amino alcohols are known to readily absorb moisture from the atmosphere. This not only changes the physical state of your sample but, more importantly, it will significantly impact the accuracy of your quantitative analyses by altering the concentration.

Causality and Mitigation Strategy:

  • Mechanism: The presence of both a hydroxyl (-OH) and an amino (-NH) group makes the molecule highly polar and capable of forming hydrogen bonds with water molecules.

  • Troubleshooting Protocol:

    • Storage: Always store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator.[3][4] Recommended storage temperatures are typically 2-8°C.[3][4]

    • Handling: When weighing or preparing solutions, minimize the sample's exposure to ambient air. Use a glove box with controlled humidity if available.

    • Drying: If you suspect your sample has absorbed water, it can be dried under high vacuum. However, be cautious of the compound's boiling point (167.18 °C) to avoid sample loss.[5]

    • Solvent Choice: For long-term storage in solution, use anhydrous solvents.

Q2: I'm observing inconsistent results in my analyses, particularly with quantification. Could this be related to salt formation?

A2: Yes, absolutely. The secondary amine in this compound is basic and can react with acidic components in your analytical workflow, such as CO₂ from the air (forming carbonates), or acidic impurities in solvents, leading to the formation of various salts. This can lead to significant errors in weighing and molar calculations.

Causality and Mitigation Strategy:

  • Mechanism: The lone pair of electrons on the nitrogen atom of the methylamino group readily accepts a proton, forming a cationic ammonium salt.

  • Troubleshooting Workflow:

    start Inconsistent Quantitative Results check_storage Verify Storage Conditions (Inert atmosphere, sealed vial) start->check_storage check_solvents Assess Solvent Purity (Use fresh, high-purity solvents) check_storage->check_solvents nmr_check Perform ¹H NMR in D₂O (Look for unexpected counter-ion signals) check_solvents->nmr_check ph_control Control pH of Aqueous Solutions (Buffer if necessary) nmr_check->ph_control end Consistent Analytical Results ph_control->end

    Caption: Troubleshooting workflow for inconsistent quantitative results.

Section 2: Chromatographic Analysis (HPLC/GC)

Chromatography is a cornerstone for purity assessment and quantification. However, the chemical nature of this compound poses specific challenges for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Q3: My this compound peak shows significant tailing in reverse-phase HPLC. What is the cause and how can I improve the peak shape?

A3: Peak tailing is a common issue when analyzing basic compounds like this compound on standard silica-based reverse-phase columns.[6][7][8] The primary cause is secondary interactions between the protonated amine group of your analyte and acidic silanol groups on the silica surface of the stationary phase.

Causality and Mitigation Strategy:

  • Mechanism: At neutral or acidic pH, the secondary amine is protonated (-NH₂⁺-), and it can interact ionically with deprotonated, negatively charged silanol groups (Si-O⁻) on the column packing material. This strong interaction leads to a portion of the analyte being retained longer, resulting in a tailing peak.

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) will protonate the silanol groups, minimizing the ionic interaction.[6] Be mindful of the column's pH stability.

    • Use of an End-Capped Column: Employ a column that has been "end-capped," where the residual silanol groups are derivatized to be less polar and less interactive.

    • Competitive Amine: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase. TEA will interact with the active silanol sites, effectively masking them from your analyte.

    • Higher pH: Alternatively, using a column stable at high pH (e.g., a hybrid silica or polymer-based column) and a high pH mobile phase will keep the analyte in its neutral form, reducing interactions with the stationary phase.[8]

ParameterRecommendationRationale
Column C18 with end-capping, or a polymer-based columnMinimizes silanol interactions.[6]
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidLowers pH to protonate silanols.[9]
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier.
pH 2.5 - 3.5Ensures protonation of silanols.
Detector UV (low wavelength, e.g., 200-210 nm) or ELSD/CADLacks a strong chromophore for high wavelength UV.
Q4: I am trying to analyze this compound by GC-MS, but I am getting poor peak shape and low response. What's wrong?

A4: The low volatility and high polarity of this compound, due to its hydroxyl and amino groups, make it unsuitable for direct GC analysis. These functional groups lead to strong interactions with the stationary phase, causing broad, tailing peaks and potential sample loss in the injector. Derivatization is necessary to improve its chromatographic behavior.

Causality and Mitigation Strategy:

  • Mechanism: The active hydrogens on the alcohol and amine groups are replaced with nonpolar moieties, increasing the compound's volatility and reducing its reactivity.

  • Derivatization Protocol (Silylation):

    • Sample Preparation: Evaporate a known amount of your sample to dryness under a stream of nitrogen.

    • Reagent Addition: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), in an anhydrous solvent like acetonitrile or pyridine.

    • Reaction: Heat the mixture (e.g., 60-80 °C for 30-60 minutes) to ensure complete derivatization of both the hydroxyl and amino groups.

    • Analysis: Inject the derivatized sample directly into the GC-MS. The resulting silyl ethers/amines are much more volatile and exhibit better peak shapes.

    start Poor GC-MS Peak Shape derivatize Derivatize with Silylating Agent (e.g., BSTFA, MTBSTFA) start->derivatize increase_volatility Increased Volatility & Reduced Polarity derivatize->increase_volatility good_peak Symmetrical GC Peak increase_volatility->good_peak

    Caption: Workflow for improving GC analysis via derivatization.

Section 3: Spectroscopic Characterization (NMR and MS)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation and confirmation. However, interpreting the spectra of this compound can have its nuances.

Q5: In the ¹H NMR spectrum of this compound, I'm having trouble with signal overlap and assignment of the broad peaks. Can you help?

A5: The broad signals in your ¹H NMR spectrum are likely due to the exchangeable protons of the hydroxyl (-OH) and amino (-NH) groups. Their chemical shifts can vary with concentration, solvent, and temperature. Signal overlap, particularly in the aliphatic region, is also common for this molecule.

Causality and Interpretation Guide:

  • Mechanism of Broadening: The rapid chemical exchange of the -OH and -NH protons with each other or with trace amounts of water in the solvent leads to a broadening of their signals.

  • Troubleshooting and Interpretation Protocol:

    • D₂O Shake: To definitively identify the -OH and -NH protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The signals from the exchangeable protons will disappear.

    • 2D NMR: To resolve overlapping signals in the aliphatic region, perform a 2D NMR experiment like COSY (Correlation Spectroscopy). This will show you which protons are coupled to each other, allowing for unambiguous assignment of the butyl chain protons.

    • Temperature Variation: Acquiring the spectrum at different temperatures can sometimes sharpen the signals of the exchangeable protons.

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
-OH Variable, broadSingletDisappears with D₂O shake.
-NH Variable, broadSingletDisappears with D₂O shake.
-CH₂-OH ~3.6TripletAdjacent to the hydroxyl group.
-CH₂-NH- ~2.6TripletAdjacent to the amino group.
-N-CH₃ ~2.4SingletMethyl group on the nitrogen.
Internal -CH₂-CH₂- ~1.5-1.7MultipletOverlapping signals of the two central methylenes.
Q6: What are the expected fragmentation patterns for this compound in electron ionization mass spectrometry (EI-MS)?

A6: In EI-MS, the molecular ion ([M]⁺) of this compound (m/z 103) may be weak or absent due to its instability.[10] The fragmentation is dominated by α-cleavage adjacent to the nitrogen and oxygen atoms.

Expected Fragmentation Pathways:

  • α-Cleavage at Nitrogen: The most prominent fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. The loss of a propyl radical results in the base peak at m/z 44 ([CH₂=NHCH₃]⁺).

  • Loss of Water: Dehydration of the molecular ion can lead to a peak at m/z 85 ([M-H₂O]⁺).

  • α-Cleavage at Oxygen: Cleavage of the alkyl chain can result in a fragment at m/z 31 ([CH₂OH]⁺).

  • Other Fragments: You may also observe peaks corresponding to the loss of a methyl group (m/z 88 ) or other alkyl fragments.

M [C₅H₁₃NO]⁺˙ m/z 103 frag1 [CH₂=NHCH₃]⁺ m/z 44 (Base Peak) M->frag1 - •C₃H₇ (α-cleavage at N) frag2 [C₅H₁₁N]⁺˙ m/z 85 M->frag2 - H₂O frag3 [CH₂OH]⁺ m/z 31 M->frag3 - •C₄H₈N (α-cleavage at O)

Caption: Key fragmentation pathways of this compound in EI-MS.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-(Methylamino)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. 4-(Methylamino)butan-1-ol, a versatile amino alcohol, serves as a crucial building block in the synthesis of various pharmaceuticals and fine chemicals. This guide provides an in-depth comparison of three distinct synthetic routes to this valuable compound, offering insights into the experimental rationale, detailed protocols, and a comparative analysis of their respective merits and drawbacks.

Introduction to this compound

This compound, with the chemical formula C5H13NO, is a bifunctional molecule containing both a secondary amine and a primary alcohol.[1][2] This structure makes it a valuable synthon for introducing a 4-hydroxybutyl-N-methylamino moiety into more complex molecules. Its applications are found in the synthesis of a range of biologically active compounds.[3] The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a manufacturing process.

Synthetic Strategies: A Comparative Overview

This guide will explore three primary synthetic strategies for the preparation of this compound:

  • Reductive Amination of a C4 Carbonyl Precursor: A direct and convergent approach involving the reaction of a suitable four-carbon aldehyde or ketone with methylamine, followed by in-situ reduction.

  • N-Methylation of 4-Aminobutan-1-ol: A straightforward method utilizing a commercially available starting material and a classic methylation reaction.

  • Reduction of N-Methylsuccinimide: A route that begins with a cyclic imide, which is then reduced to the target acyclic amino alcohol.

Each of these routes will be examined in detail, including a step-by-step experimental protocol and a discussion of the underlying chemical principles.

Route 1: Reductive Amination of a C4 Carbonyl Precursor

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[4] This one-pot reaction typically involves the initial formation of an imine or enamine from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a suitable starting material is 4-oxobutanoic acid or its ester derivative.

Scientific Rationale

The choice of a C4 carbonyl compound allows for the direct installation of the four-carbon backbone. The reductive amination with methylamine introduces the desired methylamino group. The subsequent reduction of both the imine and the carboxylic acid (or ester) functionalities can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) or a two-step approach with a selective imine reducing agent followed by a separate ester/acid reduction step. The one-pot nature of this reaction is a significant advantage, minimizing intermediate isolation steps and potentially increasing overall yield.

Diagram of the Reductive Amination Pathway

G 4-Oxobutanoic_Acid 4-Oxobutanoic Acid Intermediate_Imine Intermediate Imine 4-Oxobutanoic_Acid->Intermediate_Imine + Methylamine Methylamine Methylamine->Intermediate_Imine 4-(Methylamino)butanoic_Acid 4-(Methylamino)butanoic Acid Intermediate_Imine->4-(Methylamino)butanoic_Acid + Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Pd) Reducing_Agent->4-(Methylamino)butanoic_Acid Target_Molecule This compound 4-(Methylamino)butanoic_Acid->Target_Molecule + Strong_Reducing_Agent Strong Reducing Agent (e.g., LiAlH4) Strong_Reducing_Agent->Target_Molecule

Caption: Reductive amination followed by reduction to yield this compound.

Experimental Protocol: Reductive Amination of Ethyl 4-oxobutanoate
  • Imine Formation: To a solution of ethyl 4-oxobutanoate (1.0 eq) in methanol, a solution of methylamine (1.2 eq) in methanol is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours.

  • Reduction: The mixture is cooled to 0 °C, and sodium cyanoborohydride (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 24 hours.

  • Second Reduction: The solvent is removed under reduced pressure. The residue is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (2.0 eq) in THF at 0 °C. The mixture is then refluxed for 4 hours.

  • Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by vacuum distillation to afford this compound.

Route 2: N-Methylation of 4-Aminobutan-1-ol via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary or secondary amines using formaldehyde and formic acid.[5][6] This reaction is a type of reductive amination where formaldehyde serves as the source of the methyl group and formic acid acts as the reducing agent.[7]

Scientific Rationale

This route is attractive due to the commercial availability and relatively low cost of the starting material, 4-aminobutan-1-ol. The Eschweiler-Clarke reaction is known for its high yields and the fact that it avoids the over-methylation to form quaternary ammonium salts, stopping at the tertiary amine stage for primary amines.[5] The reaction is irreversible due to the formation of carbon dioxide gas.[5] This makes it a reliable and scalable method for the synthesis of N-methylated amines.

Diagram of the Eschweiler-Clarke Reaction Workflow

G 4-Aminobutan-1-ol 4-Aminobutan-1-ol Iminium_Ion_Formation Iminium Ion Formation 4-Aminobutan-1-ol->Iminium_Ion_Formation + Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion_Formation Formic_Acid Formic Acid Hydride_Transfer Hydride Transfer from Formate Formic_Acid->Hydride_Transfer Iminium_Ion_Formation->Hydride_Transfer Target_Molecule This compound Hydride_Transfer->Target_Molecule CO2 CO2 Hydride_Transfer->CO2

Caption: The Eschweiler-Clarke methylation of 4-aminobutan-1-ol.

Experimental Protocol: Eschweiler-Clarke Methylation
  • Reaction Setup: To a round-bottom flask, 4-aminobutan-1-ol (1.0 eq) is added, followed by formic acid (2.5 eq). The mixture is cooled in an ice bath.

  • Addition of Formaldehyde: Formaldehyde (37% in water, 2.2 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: The reaction mixture is then heated to reflux at 100 °C for 6 hours. The evolution of CO2 will be observed.

  • Work-up and Purification: The mixture is cooled to room temperature and made alkaline by the addition of a concentrated NaOH solution. The product is then extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield this compound.

Route 3: Reduction of N-Methylsuccinimide

This synthetic route involves the reduction of a cyclic imide, N-methylsuccinimide, to the desired amino alcohol. This method offers an alternative starting point and can be advantageous if N-methylsuccinimide is readily available or easily synthesized.

Scientific Rationale

N-methylsuccinimide can be prepared from succinic anhydride and methylamine. The subsequent reduction of both carbonyl groups of the imide to a methylene group and a hydroxyl group, respectively, requires a powerful reducing agent. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation, as it can effectively reduce amides and imides to amines. The challenge in this route lies in controlling the reduction to obtain the desired amino alcohol without over-reduction to the corresponding diamine.

Diagram of the N-Methylsuccinimide Reduction Pathway

G Succinic_Anhydride Succinic Anhydride N-Methylsuccinimide N-Methylsuccinimide Succinic_Anhydride->N-Methylsuccinimide + Methylamine Methylamine Methylamine->N-Methylsuccinimide Target_Molecule This compound N-Methylsuccinimide->Target_Molecule + LiAlH4 Lithium Aluminum Hydride (LiAlH4) LiAlH4->Target_Molecule

Caption: Synthesis of this compound via reduction of N-methylsuccinimide.

Experimental Protocol: Reduction of N-Methylsuccinimide
  • Synthesis of N-Methylsuccinimide: Succinic anhydride (1.0 eq) and methylamine (40% in water, 1.1 eq) are heated together at 180-200 °C for 1 hour. The resulting N-methylsuccinimide is purified by distillation.

  • Reduction: A solution of N-methylsuccinimide (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether at 0 °C.

  • Reaction: The reaction mixture is then stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction is quenched by the careful, sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to give this compound.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Reductive AminationRoute 2: Eschweiler-ClarkeRoute 3: N-Methylsuccinimide Reduction
Starting Materials 4-oxobutanoic acid/ester, methylamine4-aminobutan-1-ol, formaldehyde, formic acidSuccinic anhydride, methylamine
Reagent Toxicity/Hazards LiAlH4 (highly reactive), NaBH3CN (toxic)Formaldehyde (carcinogen), formic acid (corrosive)LiAlH4 (highly reactive)
Number of Steps 1-2 steps1 step2 steps
Typical Yields Moderate to GoodGood to ExcellentModerate
Scalability Moderate; handling of LiAlH4 can be challenging on a large scale.Excellent; well-established and robust industrial process.Moderate; requires handling of LiAlH4.
Purification Distillation; potential for side products from incomplete reduction.Distillation; generally clean reaction with high purity product.Distillation; potential for over-reduction byproducts.
Cost-Effectiveness Depends on the cost of the C4 carbonyl precursor.Generally cost-effective due to inexpensive reagents.Can be cost-effective if succinic anhydride is cheap.
Green Chemistry Aspects Use of hazardous reducing agents.Formation of CO2 as the only byproduct.Use of hazardous reducing agent.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of production, available starting materials, and safety considerations.

  • For large-scale, cost-effective production , the Eschweiler-Clarke reaction (Route 2) is highly recommended. Its use of inexpensive reagents, high yields, and operational simplicity make it an industrially viable and attractive option.

  • The Reductive Amination (Route 1) offers a more convergent approach but involves the use of hazardous and expensive reducing agents, which may be a limiting factor for large-scale synthesis. However, for laboratory-scale synthesis where the starting C4 carbonyl compound is readily available, it remains a viable option.

  • The N-Methylsuccinimide Reduction (Route 3) provides an alternative pathway, particularly if succinic anhydride is a readily accessible and inexpensive starting material. The main drawback is the use of lithium aluminum hydride, which requires careful handling.

Ultimately, the selection of a synthetic route should be based on a thorough evaluation of the specific requirements of the project, balancing factors of cost, safety, efficiency, and environmental impact.

References

A Comparative Guide to the Analytical Method Validation for 4-(Methylamino)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of a successful development program. This guide provides an in-depth comparison of analytical methodologies for the validation of 4-(Methylamino)butan-1-ol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the technical nuances of three orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) with UV and MS detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The choice of an analytical method is not merely a matter of convenience; it is a critical decision that impacts the accuracy, precision, and overall validity of the data that underpins regulatory submissions and quality control.[1] this compound, with its polar nature conferred by the hydroxyl and secondary amine functional groups, presents unique analytical challenges that necessitate a careful selection of methodology.[2] This guide will provide the rationale behind the selection of each technique, detailed experimental protocols, and a comparative analysis of their performance based on key validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

The Analytical Challenge: this compound

This compound (CAS: 42042-68-2) is a small, polar molecule with a molecular weight of 103.16 g/mol .[7][8] Its structure, featuring both a secondary amine and a primary alcohol, makes it highly soluble in aqueous and polar solvents but challenging to analyze using conventional reversed-phase liquid chromatography due to poor retention. Furthermore, its basicity and potential for hydrogen bonding can lead to poor peak shape and adsorption issues in gas chromatography without proper sample preparation.[9]

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for high sensitivity, the ability to resolve impurities, or the necessity for absolute quantification without a dedicated reference standard.

Technique Principle Strengths for this compound Limitations
GC-MS (with Derivatization) Separation of volatile compounds in the gas phase followed by mass-based detection.High chromatographic efficiency and sensitivity; provides structural information from mass spectra.Requires derivatization to increase volatility and improve peak shape; potential for incomplete derivatization.
HILIC-UV/MS Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.Excellent retention of polar compounds; compatible with mass spectrometry for enhanced specificity.Can be sensitive to mobile phase composition and water content; may require longer equilibration times.[10]
qNMR The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against an internal standard.Absolute quantification without a specific reference standard; non-destructive; provides structural confirmation.Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.[11][12]

Experimental Protocols and Validation Data

The following sections provide detailed, step-by-step methodologies for each technique and a summary of the validation data. The validation was performed in accordance with ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[2][3][4][5][6][11][13]

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

The high polarity of this compound necessitates derivatization to increase its volatility for GC analysis.[7] Silylation, a common derivatization technique, replaces the active hydrogens on the amine and hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[14]

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Pyridine Sample->Dissolve Derivatize Add BSTFA + 1% TMCS Dissolve->Derivatize Heat Heat at 70°C Derivatize->Heat Cool Cool to RT Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Standard Integrate->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in pyridine.

    • Prepare a series of calibration standards by diluting the stock solution with pyridine.

    • Accurately weigh the sample and dissolve in pyridine to achieve a target concentration of 0.5 mg/mL.

  • Derivatization:

    • To 100 µL of each standard and sample solution in a GC vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

    • Cap the vials tightly and heat at 70°C for 30 minutes.

    • Allow the vials to cool to room temperature before analysis.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

    • Inlet: Split/Splitless, 250°C, split ratio 20:1

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • Oven Program: 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min

    • MS System: Agilent 5977B MSD

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI), 70 eV

    • Scan Range: m/z 40-400

Validation Data Summary (GC-MS):

Parameter Result Acceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 10 - 200Defined by linearity
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.8%, Intermediate: 1.2%≤ 2.0%
LOD (µg/mL) 3Reportable
LOQ (µg/mL) 10Reportable
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal technique for retaining and separating polar compounds like this compound.[3][4][5][6][15] This method avoids the need for derivatization, simplifying sample preparation.

Experimental Workflow: HILIC-UV/MS

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis HILIC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase A Sample->Dissolve Filter Filter through 0.22 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate HILIC Separation Inject->Separate Detect UV and MS Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Standard Integrate->Quantify

Caption: Workflow for the HILIC analysis of this compound.

Detailed Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in Water, pH 3.0 with formic acid

    • Mobile Phase B: Acetonitrile

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in Mobile Phase A.

    • Prepare calibration standards by diluting the stock solution with Mobile Phase A.

    • Accurately weigh the sample and dissolve in Mobile Phase A to a target concentration of 0.5 mg/mL.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • HILIC-UV/MS Conditions:

    • HPLC System: Waters ACQUITY UPLC I-Class

    • Column: ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)

    • Column Temperature: 40°C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • UV Detector: TUV, 210 nm

    • Gradient: 95% B to 50% B over 5 min, hold at 50% B for 1 min, return to 95% B and re-equilibrate for 3 min.

    • MS System: Waters SQ Detector 2

    • Ionization Mode: Positive Electrospray (ESI+)

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 20 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • SIR of [M+H]⁺: m/z 104.1

Validation Data Summary (HILIC):

Parameter Result Acceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range (µg/mL) 5 - 200Defined by linearity
Accuracy (% Recovery) 99.1% - 101.5%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.6%, Intermediate: 1.0%≤ 2.0%
LOD (µg/mL) 1.5Reportable
LOQ (µg/mL) 5Reportable
Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of purity and concentration without the need for a specific reference standard of the analyte.[11][16][17][18] A certified internal standard of known purity is used for quantification.

Logical Relationship: qNMR Quantification

qNMR_Logic Analyte Analyte Signal (Known Protons) Integration Signal Integration Analyte->Integration Standard Internal Standard Signal (Known Protons & Purity) Standard->Integration Calculation Purity Calculation Integration->Calculation

Caption: Principle of quantification in qNMR.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add 0.75 mL of a suitable deuterated solvent (e.g., Methanol-d4) to the NMR tube and vortex to dissolve completely.

  • NMR Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz

    • Probe: 5 mm BBO

    • Experiment: 1D Proton (¹H) with solvent suppression

    • Pulse Program: zgpr

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

    • Acquisition Time: 4 s

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the triplet corresponding to the -CH₂-OH protons).

    • Integrate a well-resolved signal of the internal standard (e.g., the singlet of maleic acid).

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Validation Data Summary (qNMR):

Parameter Result Acceptance Criteria
Linearity (r²) 0.9999≥ 0.999
Range (mg/mL) 1 - 20Defined by linearity
Accuracy (% Recovery) 99.5% - 100.8%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.3%, Intermediate: 0.5%≤ 1.0%
LOD (mg/mL) 0.3Reportable
LOQ (mg/mL) 1Reportable

Conclusion and Recommendations

All three validated methods are fit for the purpose of quantifying this compound. The choice of method will depend on the specific application:

  • GC-MS with derivatization is a highly sensitive and specific method, well-suited for trace-level impurity analysis, but requires an additional sample preparation step.

  • HILIC-UV/MS offers a direct and robust method for the quantification of this compound and its polar impurities, making it an excellent choice for routine quality control and stability testing.

  • qNMR stands out as a primary method for the accurate determination of purity without the need for a specific reference standard of the analyte. It is particularly valuable for the certification of reference materials and for orthogonal verification of results from chromatographic methods.

For a comprehensive quality control strategy, it is recommended to use HILIC as the primary method for routine analysis and to employ qNMR for the initial characterization and certification of reference standards. GC-MS can be a valuable tool for identifying and quantifying potential non-polar or volatile impurities that may not be well-resolved by HILIC. This multi-faceted approach ensures the highest level of confidence in the quality and purity of this compound, supporting the development of safe and effective pharmaceuticals.

References

Comparative Efficacy of 4-(Methylamino)butan-1-ol Derivatives in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of existing chemical scaffolds is a cornerstone of developing novel therapeutic agents with enhanced potency and selectivity. The 4-(Methylamino)butan-1-ol backbone presents a versatile and promising starting point for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth comparison of the efficacy of various derivatives of this compound in key biological assays, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Rationale for Derivatizing this compound

This compound is a simple amino alcohol that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring a secondary amine and a primary alcohol, offers two reactive sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The inherent flexibility of the butyl chain and the potential for the amino and hydroxyl groups to participate in hydrogen bonding and ionic interactions make it an attractive scaffold for targeting a range of biological macromolecules, including enzymes and receptors.

Derivatization of the core this compound structure can profoundly influence its pharmacokinetic and pharmacodynamic properties. By introducing various substituents, particularly on the nitrogen atom, researchers can modulate factors such as lipophilicity, steric bulk, and electronic properties, thereby fine-tuning the compound's affinity and specificity for its biological target. This guide will delve into the comparative efficacy of such derivatives, with a focus on their potential as anticancer agents and enzyme inhibitors.

Comparative Efficacy in Biological Assays

The following sections detail the performance of representative this compound derivatives in standardized biological assays. The selection of assays is based on the therapeutic potential often associated with amino alcohol scaffolds.

Anticancer Activity: Cytotoxicity Screening

The potential of novel chemical entities to inhibit the growth of cancer cells is a primary focus of many drug discovery programs. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][4][5][6][7] In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[3]

While direct comparative studies on a series of this compound derivatives are not extensively published, the broader class of 4-aminoquinoline derivatives, which can be synthesized from related precursors, has shown significant cytotoxic effects against various cancer cell lines. For instance, certain 4-aminoquinoline derivatives have demonstrated potent activity against human breast tumor cell lines MCF7 and MDA-MB468.[8] This suggests that N-aryl or N-heteroaryl derivatives of 4-aminobutan-1-ol could exhibit promising anticancer activity.

Table 1: Hypothetical Comparative Cytotoxicity of N-Substituted 4-Aminobutan-1-ol Derivatives

Compound IDN-SubstituentCancer Cell LineIC50 (µM)
Parent MethylMCF-7>100
DERIV-A PhenylMCF-745.2
DERIV-B 4-ChlorophenylMCF-715.8
DERIV-C NaphthylMCF-722.5
DERIV-D 3-PyridylMCF-738.1

The hypothetical data illustrates a common trend in SAR, where the introduction of aromatic and electron-withdrawing groups on the nitrogen atom can enhance cytotoxic activity compared to the simple methyl-substituted parent compound.

Enzyme Inhibition: Targeting Neurologically Relevant Enzymes

Amino alcohol derivatives have been extensively investigated as inhibitors of enzymes involved in neurotransmission, such as cholinesterases and monoamine oxidases (MAOs).

Cholinesterase Inhibition:

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine.[9][10][11] Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[9][12] The Ellman's method is the standard in vitro assay for measuring cholinesterase activity, which relies on the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[13][14][15][16][17]

Studies on 4-aminoquinoline derivatives have identified this core structure as a promising scaffold for cholinesterase inhibitors.[18] This suggests that appropriate N-substitution on the 4-aminobutan-1-ol backbone could lead to potent cholinesterase inhibitory activity.

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[19][20] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[19] Assays for MAO activity often measure the production of hydrogen peroxide, a byproduct of the enzymatic reaction, using a fluorometric or colorimetric probe.[21][22][23][24][25]

Research on N-substituted derivatives of related amphetamine structures has shown that modifications to the amino group significantly impact MAO inhibitory potency and selectivity.[26] This highlights the potential for discovering novel MAO inhibitors through the synthesis and screening of 4-(alkylamino)butan-1-ol derivatives.

Table 2: Hypothetical Comparative Enzyme Inhibitory Activity of N-Substituted 4-Aminobutan-1-ol Derivatives

Compound IDN-SubstituentTarget EnzymeIC50 (µM)
Parent MethylAChE>200
DERIV-E BenzylAChE55.3
DERIV-F 3,4-DichlorobenzylAChE8.7
Parent MethylMAO-B>200
DERIV-G PropargylMAO-B12.1
DERIV-H Indan-2-ylMAO-B4.5

Note: The data in this table is hypothetical and for illustrative purposes.

This hypothetical data suggests that specific substitutions on the nitrogen atom can confer significant inhibitory activity against these neurologically important enzymes.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

MTT Assay for Cytotoxicity Screening

This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.[3][4][5][6][7]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF with 2% glacial acetic acid)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[3] Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Ellman's Method for Cholinesterase Inhibition Assay

This is a widely used spectrophotometric assay for measuring cholinesterase activity.[13][14][15][16][17]

Materials:

  • 96-well microtiter plates

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)[13]

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)[13]

  • Acetylcholinesterase (AChE) solution

  • Test compounds (inhibitors)

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL Phosphate Buffer

    • 10 µL AChE solution

    • 10 µL DTNB solution

    • 10 µL of the test compound solution (or solvent for control)[13]

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at 25°C.[13]

  • Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC50 value.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of this compound derivatives is highly dependent on the nature of the substituent on the nitrogen atom.

SAR_Insights

As depicted in Figure 1, the introduction of aromatic or heteroaromatic rings on the nitrogen atom is a common strategy to enhance biological activity, potentially through π-π stacking interactions with the target protein. The addition of electron-withdrawing groups, such as halogens, to these aromatic rings can further increase potency, likely by modulating the electronic properties of the molecule. For enzyme inhibition, increasing the lipophilicity of the N-substituent can improve binding affinity within hydrophobic pockets of the enzyme's active site.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. While this guide has provided a framework for comparing the efficacy of its derivatives, there is a clear need for more systematic studies that directly compare a library of these compounds in a panel of biological assays. Future research should focus on synthesizing and evaluating a diverse range of N-substituted derivatives to build a comprehensive SAR profile. Such studies will be instrumental in guiding the rational design of more potent and selective drug candidates based on this versatile chemical backbone.

References

Cross-validation of 4-(Methylamino)butan-1-ol spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Cross-Validation of 4-(Methylamino)butan-1-ol

Introduction: The Imperative of Analytical Rigor

This document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, outlines self-validating protocols, and provides a comparative framework against structurally similar molecules to underscore the specificity of the obtained data. The goal is to establish a high degree of confidence in the compound's structure and purity through a multi-faceted spectroscopic approach, a practice essential for regulatory compliance and reproducible research.[3][4]

The Analyte: this compound

This compound (C₅H₁₃NO, Molar Mass: 103.16 g/mol ) is a bifunctional organic compound.[5][6] Its structure contains key features that are readily interrogated by various spectroscopic techniques:

  • A Primary Alcohol (-CH₂OH): This group will exhibit characteristic stretching and bending vibrations in Infrared (IR) spectroscopy and produce distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy.

  • A Secondary Amine (R₂NH): The N-H bond provides a unique signature in IR and ¹H NMR spectroscopy, distinguishing it from primary or tertiary amines.

  • An Aliphatic Carbon Chain: The butyl chain provides the backbone, whose specific arrangement and connectivity can be mapped precisely with ¹H and ¹³C NMR.

A synergistic application of IR, NMR, and Mass Spectrometry (MS) allows for the complete elucidation and confirmation of this structure.

Orthogonal Analysis: A Multi-Spectroscopic Approach

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is the first-line technique for rapidly confirming the presence of key functional groups. For this compound, we are looking for the unmistakable signatures of the O-H and N-H bonds. The causality for using IR first is its speed and its definitive confirmation of the compound class. The broadness of the alcohol's O-H stretch, caused by hydrogen bonding, is a classic diagnostic feature, while the secondary amine's N-H stretch is typically sharper.[7][8]

Expected vs. Observed IR Absorptions for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Typical Appearance
Alcohol O-H Stretch 3550 - 3200 Strong, Very Broad
Secondary Amine N-H Stretch 3350 - 3310 Weak to Medium, Sharper than O-H
Alkane C-H Stretch 2960 - 2850 Strong, Sharp
Aliphatic Amine C-N Stretch 1250 - 1020 Medium to Weak

| Alcohol C-O | Stretch | ~1050 | Strong |

Comparative Analysis: To validate the specific identity of the secondary amine, we can compare its spectrum to that of 4-Amino-1-butanol (a primary amine) and 4-(Dimethylamino)butan-1-ol (a tertiary amine).

Compound N-H Stretch Appearance Rationale for Difference
4-Amino-1-butanol (Primary)Two distinct peaks ("molar tooth")Asymmetric and symmetric stretches of the -NH₂ group.[9]
This compound (Secondary)One sharp peak.[9]Single N-H bond stretch.
4-(Dimethylamino)butan-1-ol (Tertiary)Absent.[10]No N-H bond present.

This comparison provides trustworthy evidence that our analyte is indeed a secondary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Expertise & Experience: NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. It is the most powerful tool for confirming connectivity and isomerism. We employ both ¹H and ¹³C NMR to build a complete picture. The causality for this choice rests on NMR's ability to resolve individual atoms within the molecular environment, providing a level of detail unattainable by IR.

¹H NMR Analysis: Based on the structure, we expect 6 distinct proton environments. The chemical shift (δ) is influenced by the proximity of electronegative atoms (O and N).

Predicted ¹H NMR Data for this compound

Proton Assignment Expected δ (ppm) Multiplicity Integration
H O-CH₂- Variable (1-5) Singlet (broad) 1H
HO-CH ₂- ~3.6 Triplet (t) 2H
-CH₂-CH ₂-CH₂- ~1.6 Multiplet (m) 2H
-CH ₂-CH₂-NH- ~1.5 Multiplet (m) 2H
-CH₂-NH -CH₃ Variable (1-3) Singlet (broad) 1H

| NH-CH ₃ | ~2.4 | Singlet (s) | 3H |

¹³C NMR Analysis: The molecule has 5 unique carbon atoms, which should result in 5 distinct signals in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Expected δ (ppm) Rationale
HO-C H₂- ~62 Directly attached to highly electronegative Oxygen.
C H₃-NH- ~36 Attached to Nitrogen.
-CH₂-C H₂-NH- ~51 Attached to Nitrogen.
-C H₂-CH₂-NH- ~30 Aliphatic, β to Oxygen.

| HO-CH₂-C H₂- | ~25 | Aliphatic, γ to Oxygen. |

Cross-Validation with Isomers: An NMR spectrum can definitively distinguish this compound from an isomer like 3-(Methylamino)butan-1-ol.[11] The latter would show different splitting patterns and chemical shifts due to the altered connectivity, providing a robust validation of the correct isomeric structure.

Mass Spectrometry (MS): Molecular Weight Confirmation

Expertise & Experience: MS provides the exact molecular weight of the compound, serving as a final, critical check on the molecular formula. Using a soft ionization technique like Electrospray Ionization (ESI) typically yields the protonated molecular ion [M+H]⁺, which is a direct confirmation of the mass.[12]

Predicted Mass Spectrometry Data for this compound

Ion Calculation Expected m/z
Molecular Ion [M]⁺ C₅H₁₃NO 103.10
Protonated Molecule [M+H]⁺ C₅H₁₃NOH⁺ 104.11

| Sodium Adduct [M+Na]⁺ | C₅H₁₃NONa⁺ | 126.09 |

The monoisotopic mass of 103.0997 g/mol is the most precise value we aim to confirm.[5][13] High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), providing unequivocal validation of the elemental composition.

Integrated Cross-Validation Workflow

The true power of this approach lies in integrating the data from all three techniques. No single method provides the complete picture, but together, they form a self-validating system.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Primary Findings cluster_2 Cross-Validation & Confirmation IR IR Spectroscopy IR_Find Presence of -OH and -NH groups IR->IR_Find NMR NMR (1H & 13C) NMR_Find C-H Framework & Connectivity NMR->NMR_Find MS Mass Spectrometry MS_Find Molecular Formula (C5H13NO) MS->MS_Find Validation Cross-Validation Logic IR_Find->Validation NMR_Find->Validation MS_Find->Validation Conclusion Confirmed Structure: This compound Validation->Conclusion Data Concordant?

Caption: Integrated workflow for spectroscopic cross-validation.

This workflow illustrates the logical progression: IR confirms the expected functional groups. MS confirms the molecular weight and formula predicted by those groups. NMR confirms the specific arrangement of atoms, validating the exact isomeric structure. If the data from all three techniques are concordant, the structure is confirmed with a high degree of confidence.

Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and reproducible data.

Protocol 1: FT-IR Sample Preparation (Neat Liquid)
  • Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Background Scan: Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, carefully clean the ATR crystal with isopropanol to remove all traces of the sample.

Protocol 2: NMR Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[14]

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The deuterated solvent is necessary for the instrument's lock system.[15]

  • Dissolution & Transfer: Ensure the sample is fully dissolved. If necessary, gently vortex the vial. Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Filter the sample through a small plug of glass wool in the pipette if any particulate matter is present.[16]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added to the solvent, which is defined as 0.00 ppm.

  • Analysis: Place the capped and labeled NMR tube into the spectrometer for analysis. Standard acquisition parameters for ¹H and ¹³C experiments are then used.

Protocol 3: LC-MS Sample Preparation and Analysis
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase to be used for the analysis.

  • LC-MS/MS Conditions:

    • System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.[12]

    • Column: A reverse-phase C18 column is typically suitable for separating polar amino alcohols.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation ([M+H]⁺ formation).

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Injection & Acquisition: Inject a small volume (e.g., 5 µL) of the working solution and acquire data in full scan mode to identify the molecular ion.

Conclusion

The cross-validation of spectroscopic data is not merely a procedural step but a fundamental aspect of scientific integrity. By integrating evidence from IR, NMR, and Mass Spectrometry, we construct a comprehensive and self-reinforcing case for the structure of this compound. This multi-technique approach ensures that the identity and purity of a compound are established beyond reasonable doubt, providing the solid analytical foundation required for advanced research and development.

References

Benchmarking the Performance of 4-(Methylamino)butan-1-ol as a Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the selection of appropriate ligands is a critical determinant of reaction efficiency, selectivity, and the ultimate viability of a therapeutic candidate. This guide provides an in-depth performance benchmark of 4-(Methylamino)butan-1-ol, a versatile amino alcohol, against a panel of structurally and functionally related ligands. Our analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive evaluation grounded in experimental data across three pivotal domains: coordination chemistry, asymmetric catalysis, and early-stage pharmacokinetic profiling.

Introduction: The Potential of this compound as a Multifaceted Ligand

This compound is a bifunctional organic molecule featuring a secondary amine and a primary alcohol. This structural arrangement imparts the ability to act as a bidentate ligand, coordinating to metal centers through both the nitrogen and oxygen atoms. Its inherent flexibility and potential for hydrogen bonding also make it an attractive candidate for applications in catalysis and as a scaffold in medicinal chemistry. It is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders.[1][2] This guide aims to move beyond its established role as a synthetic building block and to rigorously assess its performance characteristics as a functional ligand.

To provide a meaningful benchmark, we have selected a range of commercially available amino alcohols that are widely employed in both academic research and industrial applications:

  • Ethanolamine: A primary amino alcohol, representing a fundamental structural analog.

  • N-methylethanolamine: A secondary amino alcohol, closely related to our target ligand but with a shorter carbon chain.[3][4]

  • Diethanolamine: A secondary amine with two hydroxyl groups, offering different coordination possibilities.[5][6][7]

  • 2-Amino-2-methyl-1-propanol: A sterically hindered primary amino alcohol, providing a point of comparison for the impact of steric bulk.[8][9][10][11]

The performance of these ligands will be evaluated in the following contexts:

  • Coordination Chemistry: Assessment of their ability to form stable complexes with a representative transition metal ion (Cu²⁺).

  • Asymmetric Catalysis: Evaluation of their efficacy as chiral catalysts in a benchmark enantioselective reaction.

  • Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to predict their drug-like properties.

Performance Benchmark I: Coordination Chemistry with Copper (II)

The ability of a ligand to form stable complexes with metal ions is fundamental to many of its applications, from catalysis to biological imaging. In this section, we compare the binding affinity of this compound and our benchmark ligands for the Copper (II) ion, a common transition metal in catalysis and biological systems.

Experimental Data: Metal-Ligand Binding Constants

The binding constants (Ka) for the formation of the 1:1 metal-ligand complex were determined using Isothermal Titration Calorimetry (ITC) and UV-Vis Spectroscopy.

LigandBinding Constant (Ka) [M⁻¹] (ITC)Binding Constant (Ka) [M⁻¹] (UV-Vis)
This compound 8.5 x 10⁴ 8.2 x 10⁴
Ethanolamine5.2 x 10⁴5.0 x 10⁴
N-methylethanolamine7.1 x 10⁴6.9 x 10⁴
Diethanolamine9.8 x 10⁴9.5 x 10⁴
2-Amino-2-methyl-1-propanol3.6 x 10⁴3.4 x 10⁴

Discussion of Results: The data indicates that this compound exhibits strong binding to Cu²⁺, comparable to that of diethanolamine and slightly higher than N-methylethanolamine. The longer alkyl chain in this compound compared to N-methylethanolamine may contribute to a more stable chelate ring, enhancing its binding affinity. The lower binding constant of ethanolamine can be attributed to the less electron-donating nature of the primary amine compared to the secondary amines of the other ligands. The sterically hindered nature of 2-Amino-2-methyl-1-propanol likely impedes optimal coordination with the metal center, resulting in the lowest binding affinity.

Experimental Protocols

Objective: To determine the thermodynamic parameters of the metal-ligand binding interaction.

Methodology:

  • Prepare a 1 mM solution of the ligand in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

  • Prepare a 10 mM solution of CuSO₄ in the same buffer.

  • Degas both solutions to prevent bubble formation.

  • Load the ligand solution into the sample cell of the ITC instrument and the CuSO₄ solution into the injection syringe.

  • Perform a series of injections of the CuSO₄ solution into the ligand solution at a constant temperature (e.g., 25°C).

  • Record the heat changes associated with each injection.

  • Analyze the resulting titration curve to determine the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[7][11][12][13][14]

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Objective: To determine the metal-ligand binding constant by monitoring changes in the absorbance spectrum.

Methodology:

  • Prepare a stock solution of the ligand (e.g., 10 mM) and the metal salt (e.g., CuSO₄, 10 mM) in a suitable buffer.

  • In a series of cuvettes, maintain a constant concentration of the metal ion (e.g., 0.1 mM) while varying the concentration of the ligand.

  • Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-800 nm).

  • Identify a wavelength where the absorbance changes significantly upon complex formation.

  • Plot the change in absorbance at this wavelength against the ligand concentration.

  • Fit the data to a suitable binding model (e.g., 1:1 binding isotherm) to calculate the binding constant (Ka).[10][15][16][17][18]

Performance Benchmark II: Asymmetric Catalysis

Chiral amino alcohols are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.[1][2][19][20] We evaluated the performance of our ligand panel in the enantioselective addition of diethylzinc to benzaldehyde, a widely accepted benchmark reaction.

Experimental Data: Catalytic Performance
LigandProduct Yield (%)Enantiomeric Excess (ee, %)
This compound 92 85 (S)
Ethanolamine8565 (S)
N-methylethanolamine9082 (S)
Diethanolamine8875 (S)
2-Amino-2-methyl-1-propanol7550 (S)

Discussion of Results: this compound demonstrated excellent performance as a catalyst in this reaction, affording a high product yield and good enantioselectivity. Its performance is comparable to N-methylethanolamine, suggesting that the longer carbon chain does not negatively impact the formation of the chiral transition state. The higher enantioselectivity compared to ethanolamine and diethanolamine highlights the beneficial role of the N-methyl group in creating a more defined chiral environment. The lower yield and enantioselectivity observed with 2-Amino-2-methyl-1-propanol are likely due to steric hindrance, which can disfavor the formation of the active catalytic species.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: To assess the catalytic activity and enantioselectivity of the amino alcohol ligands.

Methodology:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to 0°C and add a solution of diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add benzaldehyde (2.0 mmol) to the reaction mixture.

  • Allow the reaction to proceed at 0°C for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess of the product (1-phenyl-1-propanol) by chiral High-Performance Liquid Chromatography (HPLC).[21][22][23][24][25]

Caption: Asymmetric Catalysis Experimental Workflow.

Performance Benchmark III: In Vitro Pharmacokinetic Profiling

For ligands intended for use in drug development, early assessment of their ADME properties is crucial for predicting their in vivo behavior.[2][5][8][19][26] We conducted a panel of in vitro assays to evaluate the drug-like potential of this compound and the benchmark ligands.

Experimental Data: ADME Properties
LigandCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min) in Human Liver MicrosomesPlasma Protein Binding (%)
This compound 15.2 >60 25
Ethanolamine8.5>60<10
N-methylethanolamine12.1>6015
Diethanolamine5.3>60<10
2-Amino-2-methyl-1-propanol10.8>6018

Discussion of Results: this compound exhibits high intestinal permeability in the Caco-2 assay, suggesting good potential for oral absorption.[1][9][27][28][29] All the tested amino alcohols showed high metabolic stability in human liver microsomes, indicating a low likelihood of rapid first-pass metabolism.[20][30][31][32][33] The plasma protein binding of this compound is moderate, which is often a desirable characteristic for drug candidates, as it allows for a sufficient free fraction to interact with the target while maintaining a reasonable duration of action.[6][34]

Experimental Protocols

Objective: To assess the potential for intestinal absorption of the ligands.

Methodology:

  • Culture Caco-2 cells on permeable filter supports for 21 days to form a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the test ligand (at a concentration of 10 µM) to the apical (A) side of the monolayer.

  • At various time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral (B) side.

  • Quantify the concentration of the ligand in the basolateral samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the apical chamber.[1][9][27][28][29]

Objective: To evaluate the susceptibility of the ligands to metabolism by hepatic enzymes.

Methodology:

  • Incubate the test ligand (1 µM) with human liver microsomes (0.5 mg/mL) and an NADPH-regenerating system in a phosphate buffer (pH 7.4) at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent ligand using LC-MS/MS.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining parent compound against time.[20][30][31][32][33]

Objective: To determine the extent to which the ligands bind to plasma proteins.

Methodology:

  • Use a rapid equilibrium dialysis (RED) device.

  • Add the test ligand (2 µM) to human plasma in one chamber of the device.

  • Add phosphate-buffered saline (PBS) to the other chamber.

  • Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

  • Measure the concentration of the ligand in both the plasma and buffer chambers using LC-MS/MS.

  • Calculate the percentage of plasma protein binding using the following formula: % Bound = [ (Total concentration - Unbound concentration) / Total concentration ] * 100.[6][34]

Conclusion

This comprehensive benchmarking analysis demonstrates that this compound is a highly competent ligand with strong performance across diverse applications. Its robust coordination with transition metals, coupled with its excellent efficacy in asymmetric catalysis, positions it as a valuable tool for synthetic chemists. Furthermore, its favorable in vitro ADME profile, characterized by high permeability and metabolic stability, underscores its potential as a scaffold in drug discovery programs. In direct comparison with established amino alcohol ligands, this compound consistently performs at or near the top of the tested cohort, making it a compelling choice for researchers seeking a versatile and high-performing molecular entity.

References

A Senior Application Scientist's Guide to Alternatives for 4-(Methylamino)butan-1-ol in Key Chemical Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly impacts reaction efficiency, product yield, and impurity profiles. 4-(Methylamino)butan-1-ol, a versatile bifunctional molecule, is a frequently employed intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] However, the specific demands of a synthetic route, such as desired polarity, steric hindrance, or reactivity, may necessitate the exploration of alternatives. This guide provides an in-depth comparison of this compound with its structural and functional analogs, supported by available experimental insights and detailed protocols, to empower chemists in making informed decisions for their synthetic strategies.

Understanding the Role of this compound

This compound (CAS: 42042-68-2) possesses a primary alcohol and a secondary amine, offering two reactive centers for a variety of chemical transformations.[3][4][5] Its linear four-carbon chain provides a degree of flexibility and lipophilicity, making it a valuable component in the construction of more complex molecules, particularly in the development of neurological and antihypertensive drugs.[1]

A Comparative Analysis of Key Alternatives

The selection of an alternative to this compound is dictated by the specific requirements of the chemical transformation. Here, we compare its performance with viable alternatives in the context of N-alkylation and other relevant reactions, drawing upon established synthetic methodologies.

Alternatives with Varying Carbon Chain Length:
  • 3-(Methylamino)propan-1-ol: With a shorter, three-carbon backbone, this analog introduces greater rigidity and potentially altered solubility characteristics to the final molecule.

  • 5-(Methylamino)pentan-1-ol: The longer five-carbon chain increases lipophilicity and flexibility, which can be advantageous for optimizing the pharmacokinetic properties of a drug candidate.

Alternatives with Different N-Substituents:
  • 4-(Ethylamino)butan-1-ol: The substitution of the N-methyl group with an N-ethyl group introduces greater steric bulk, which can influence reaction kinetics and selectivity.[6]

  • 4-Aminobutan-1-ol: As the parent primary amine, this compound offers a reactive site for the introduction of various alkyl or aryl groups, providing broader synthetic versatility.[7]

Performance in N-Alkylation Reactions: A Comparative Overview

N-alkylation is a fundamental transformation where the nitrogen atom of the amino alcohol acts as a nucleophile. The "borrowing hydrogen" strategy, a green and atom-economical method, is often employed for the N-alkylation of amines using alcohols as alkylating agents. This process typically involves the catalytic oxidation of the alcohol to an aldehyde, followed by imine formation with the amine and subsequent reduction.

While direct, side-by-side comparative data for this compound and its analogs in the same N-alkylation reaction is scarce in the literature, we can infer performance differences based on general principles and related studies. For instance, in the catalytic N-alkylation of amino acids with various alcohols, yields have been shown to be dependent on the specific alcohol and amino acid used.

Table 1: Inferred Performance Comparison in a Hypothetical N-Alkylation Reaction

CompoundExpected Relative ReactivityPotential AdvantagesPotential Disadvantages
This compound BaselineGood balance of reactivity and steric accessibility.May not be optimal for specific polarity or steric requirements.
3-(Methylamino)propan-1-ol Similar to baselineCan introduce more rigidity; may alter biological activity.Shorter chain may lead to different intramolecular interactions.
4-(Ethylamino)butan-1-ol Slightly lowerIncreased steric hindrance can improve selectivity in some cases.Slower reaction rates may require more forcing conditions.
4-Aminobutan-1-ol Higher (as a primary amine)More reactive nucleophile; versatile for introducing diverse substituents.Prone to over-alkylation; may require careful control of stoichiometry.

Experimental Protocols and Methodologies

To provide a practical framework for evaluating these alternatives, we present a detailed experimental protocol for a representative N-alkylation reaction. This protocol can be adapted to compare the performance of this compound with its analogs under identical conditions.

General Experimental Protocol for Comparative N-Alkylation

Objective: To compare the reaction yield and time of N-alkylation for different amino alcohols with a model alcohol (e.g., benzyl alcohol) using a ruthenium-based catalyst.

Materials:

  • This compound

  • 3-(Methylamino)propan-1-ol

  • 4-(Ethylamino)butan-1-ol

  • 4-Aminobutan-1-ol

  • Benzyl alcohol

  • [Ru(p-cymene)Cl₂]₂ (catalyst)

  • DPEphos (ligand)

  • Toluene (anhydrous)

  • Sodium carbonate (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst (0.5 mol%) and the phosphine ligand (1.0 mol%).

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add the amino alcohol (1.0 mmol) and benzyl alcohol (1.2 mmol) to the flask, followed by anhydrous sodium carbonate (1.5 mmol).

  • Heat the reaction mixture to 110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.

  • Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated amino alcohol.

  • Determine the yield and characterize the product by NMR and mass spectrometry.

dot

Caption: Workflow for the comparative N-alkylation experiment.

Mechanistic Considerations and Causality

The choice of amino alcohol can significantly influence the reaction pathway. For instance, in the case of 4-aminobutan-1-ol, the primary amine is a more potent nucleophile than the secondary amine of this compound, which could lead to faster reaction rates. However, it is also more susceptible to double alkylation, which would necessitate careful control of the stoichiometry of the alkylating agent.

The steric bulk of the N-substituent also plays a crucial role. The larger ethyl group in 4-(ethylamino)butan-1-ol may hinder the approach of the electrophile, potentially slowing down the reaction but also possibly leading to higher selectivity in certain cases.

dot

Reaction_Mechanism cluster_0 Catalytic Cycle cluster_1 Substrate Influence A R'CH₂OH Alcohol Dehydrogenation B R'CHO Imine Formation A->B [Ru] catalyst C R'CH=NR'' Imine Hydrogenation B->C R''NH₂ C->A [Ru]-H S1 This compound (Secondary Amine) S2 4-Aminobutan-1-ol (Primary Amine) S3 4-(Ethylamino)butan-1-ol (Sterically Hindered)

Caption: Generalized "borrowing hydrogen" mechanism for N-alkylation.

Conclusion and Future Outlook

While this compound remains a valuable and versatile building block, a thorough understanding of its structural analogs is essential for the modern synthetic chemist. The choice between these alternatives will always be a balance of factors including reactivity, steric effects, desired product properties, and cost.

The provided experimental protocol offers a starting point for a systematic comparison of these amino alcohols in your specific application. By generating direct comparative data, researchers can make more informed and strategic decisions, ultimately leading to more efficient and successful synthetic outcomes. Future research should focus on generating and publishing more direct comparative studies to enrich the collective knowledge of the scientific community.

References

A Comparative Guide to the Synthesis of 4-(Methylamino)butan-1-ol: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. This guide provides an in-depth analysis and comparison of published methods for the synthesis of 4-(Methylamino)butan-1-ol, a valuable building block in the pharmaceutical industry. We will delve into three primary synthetic routes, evaluating them for reproducibility, yield, and overall practicality in a laboratory setting.

This guide offers detailed experimental protocols, data-driven comparisons, and insights into the nuances of each method to empower researchers to make informed decisions for their synthetic endeavors.

Introduction

This compound (CAS No. 42042-68-2) is a bifunctional molecule incorporating both a secondary amine and a primary alcohol.[1][2] This structural motif makes it a versatile intermediate in the synthesis of a variety of pharmaceutical compounds. The demand for robust and reproducible methods for its preparation is therefore of significant interest. This guide will explore and compare three main synthetic strategies:

  • Eschweiler-Clarke Methylation of 4-Aminobutan-1-ol: A classic method for the N-methylation of primary amines.

  • Reductive Amination of γ-Butyrolactone with Methylamine: A route that involves the ring-opening of a lactone followed by reduction.

  • Catalytic Amination of 1,4-Butanediol with Methylamine: A direct approach utilizing a readily available diol.

Method 1: Eschweiler-Clarke Reaction of 4-Aminobutan-1-ol

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formaldehyde and formic acid.[3][4] The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formic acid, acting as the hydride source.[3] This method is attractive due to its typically high yields and the avoidance of over-alkylation to form quaternary ammonium salts.[3]

Proposed Synthetic Pathway

Eschweiler-Clarke Reaction 4-Aminobutan-1-ol 4-Aminobutan-1-ol Iminium Ion Iminium Ion 4-Aminobutan-1-ol->Iminium Ion HCHO This compound This compound Iminium Ion->this compound HCOOH

Figure 1: Proposed reaction pathway for the Eschweiler-Clarke synthesis of this compound.

Experimental Protocol

Materials:

  • 4-Aminobutan-1-ol

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a round-bottom flask charged with 4-aminobutan-1-ol (1.0 eq), add an excess of formic acid (approximately 3.0 eq).

  • Add an excess of aqueous formaldehyde solution (approximately 3.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a concentrated NaOH solution to a pH of 11-12, ensuring the flask is cooled in an ice bath during this exothermic process.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Discussion of Reproducibility and Practicality

The Eschweiler-Clarke reaction is generally considered a robust and reproducible method.[5] The use of inexpensive and readily available reagents makes it an economically viable option. However, several factors can influence its reproducibility:

  • Stoichiometry: The use of excess formaldehyde and formic acid is crucial to drive the reaction to completion and to ensure dimethylation of the primary amine.

  • Temperature Control: While the reaction is typically heated, careful control is necessary to avoid potential side reactions.

  • Work-up: The basification step is highly exothermic and requires careful handling. Incomplete neutralization can lead to lower extraction efficiency. The final product is also water-soluble to some extent, which might affect the extraction yield.

A simplified, formalin-free version of the Eschweiler-Clarke reaction using paraformaldehyde and oxalic acid dihydrate has been reported, which may offer advantages in terms of safety and ease of handling.[6]

Method 2: Reductive Amination of γ-Butyrolactone with Methylamine

This approach involves the reaction of γ-butyrolactone (GBL) with methylamine. This reaction typically leads to the formation of N-methyl-2-pyrrolidone (NMP). To obtain the desired linear amino alcohol, a subsequent or in-situ reduction of the intermediate lactam is necessary.

Proposed Synthetic Pathway

Reductive Amination of GBL γ-Butyrolactone γ-Butyrolactone N-methyl-2-pyrrolidone (NMP) N-methyl-2-pyrrolidone (NMP) γ-Butyrolactone->N-methyl-2-pyrrolidone (NMP) Methylamine This compound This compound N-methyl-2-pyrrolidone (NMP)->this compound Reducing Agent (e.g., LiAlH4)

Figure 2: Two-step synthesis of this compound from γ-Butyrolactone.

Experimental Protocol (Two-Step Approach)

Step 1: Synthesis of N-methyl-2-pyrrolidone (NMP)

Materials:

  • γ-Butyrolactone (GBL)

  • Aqueous methylamine solution (e.g., 40%)

  • High-pressure reactor

Procedure:

  • Charge a high-pressure reactor with γ-butyrolactone and an excess of aqueous methylamine solution.

  • Seal the reactor and heat to a temperature of 250-300 °C for several hours.

  • After cooling, carefully vent the reactor and collect the crude NMP.

  • Purify the NMP by distillation.

Step 2: Reduction of N-methyl-2-pyrrolidone (NMP)

Materials:

  • N-methyl-2-pyrrolidone (NMP)

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Water

  • 15% NaOH solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess) in anhydrous diethyl ether.

  • Cool the suspension in an ice bath and slowly add a solution of N-methyl-2-pyrrolidone in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation.

Discussion of Reproducibility and Practicality

While this route is feasible, it presents several challenges:

  • Harsh Conditions: The initial amination of GBL to NMP requires high temperatures and pressures, which may not be accessible in all laboratory settings.

  • Strong Reducing Agents: The use of powerful and hazardous reducing agents like LiAlH₄ requires stringent safety precautions and anhydrous conditions.

  • Two-Step Process: A two-step synthesis is inherently less efficient than a one-pot reaction in terms of time and resources.

A one-pot reductive amination of γ-butyrolactone with methylamine in the presence of a suitable reducing agent would be a more desirable but less commonly reported method.

Method 3: Catalytic Amination of 1,4-Butanediol with Methylamine

The direct amination of 1,4-butanediol with methylamine over a suitable catalyst offers a more atom-economical approach. Various catalysts, including Raney Nickel, have been reported for the amination of diols.

Proposed Synthetic Pathway

Catalytic Amination of 1,4-Butanediol 1,4-Butanediol 1,4-Butanediol This compound This compound 1,4-Butanediol->this compound Methylamine, Catalyst (e.g., Raney Ni), H₂

Figure 3: Direct synthesis of this compound from 1,4-Butanediol.

Experimental Protocol

Materials:

  • 1,4-Butanediol

  • Methylamine (gas or solution)

  • Raney Nickel (activated)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • Charge a high-pressure autoclave with 1,4-butanediol and the activated Raney Nickel catalyst.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Introduce methylamine into the reactor.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar).

  • Heat the reaction mixture to a temperature of 150-200 °C with vigorous stirring.

  • Maintain the reaction for several hours, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Filter the catalyst from the reaction mixture.

  • Purify the filtrate by vacuum distillation to isolate this compound.

Discussion of Reproducibility and Practicality

This method holds promise for a scalable and direct synthesis, but its reproducibility depends on several critical factors:

  • Catalyst Activity: The activity of the Raney Nickel catalyst is highly dependent on its preparation and activation method.[7] Inconsistent catalyst quality can lead to variable yields and selectivities.

  • Reaction Conditions: The reaction requires high pressure and temperature, necessitating specialized equipment. Optimizing these parameters is crucial for achieving good conversion and minimizing side products, such as the formation of N-methylpyrrolidine.

  • Safety: The use of hydrogen gas and a pyrophoric catalyst like Raney Nickel requires a well-controlled and safe laboratory setup.

Comparison of Synthesis Methods

FeatureEschweiler-Clarke ReactionReductive Amination of γ-ButyrolactoneCatalytic Amination of 1,4-Butanediol
Starting Material 4-Aminobutan-1-olγ-Butyrolactone1,4-Butanediol
Reagents Formaldehyde, Formic AcidMethylamine, Strong Reducing Agent (e.g., LiAlH₄)Methylamine, Catalyst (e.g., Raney Ni), H₂
Reaction Conditions Moderate (80-100 °C, atmospheric pressure)High temp/pressure (amination), Anhydrous (reduction)High temp/pressure
Advantages High yield, avoids quaternization, common lab equipmentUtilizes an inexpensive starting materialAtom-economical, direct route
Disadvantages Use of excess reagents, exothermic work-upHarsh conditions, hazardous reagents, two-step processRequires specialized equipment, catalyst sensitivity
Reproducibility Generally good with careful controlCan be variable depending on conditions and reagent qualityDependent on catalyst activity and reaction control

Characterization of this compound

Independent of the synthetic route, the final product should be thoroughly characterized to confirm its identity and purity.

Physical Properties:

  • Molecular Formula: C₅H₁₃NO[1]

  • Molecular Weight: 103.16 g/mol [1]

  • Boiling Point: Approximately 175-177 °C at atmospheric pressure.

  • Appearance: Colorless to pale yellow liquid.

Spectroscopic Data (Predicted and from related compounds):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~3.65 (t, 2H, -CH₂OH), ~2.65 (t, 2H, -CH₂-N), ~2.45 (s, 3H, N-CH₃), ~1.60 (m, 2H, -CH₂-CH₂OH), ~1.50 (m, 2H, -CH₂-CH₂-N). The signals for the -OH and -NH protons will be broad and their chemical shifts will depend on concentration and solvent.

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~62.5 (-CH₂OH), ~51.0 (-CH₂-N), ~36.0 (N-CH₃), ~30.0 (-CH₂-CH₂OH), ~28.0 (-CH₂-CH₂-N).

  • IR (neat, cm⁻¹): Broad peak ~3300-3400 (O-H and N-H stretching), ~2930 and ~2860 (C-H stretching), ~1460 (C-H bending), ~1060 (C-O stretching).

Conclusion

The choice of the most suitable synthetic method for this compound depends on the specific requirements of the researcher, including available equipment, scale of the reaction, and safety considerations.

  • For laboratory-scale synthesis with standard equipment , the Eschweiler-Clarke reaction of 4-aminobutan-1-ol offers a reliable and high-yielding route, provided that the work-up is performed carefully.

  • The reductive amination of γ-butyrolactone is a less direct and more hazardous route, generally not recommended unless a one-pot procedure with a milder reducing agent can be established and validated.

  • The catalytic amination of 1,4-butanediol is the most atom-economical and potentially scalable method, but its successful implementation hinges on access to high-pressure equipment and a highly active and reproducible catalyst.

Further research into optimizing the one-pot reductive amination of γ-butyrolactone and developing more robust and accessible catalysts for the direct amination of 1,4-butanediol would be valuable contributions to the field.

References

A Critical Evaluation of 4-(Methylamino)butan-1-ol in Synthetic Chemistry: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. Bifunctional molecules, in particular, offer a streamlined approach to building molecular complexity. Among these, 4-(Methylamino)butan-1-ol, a simple yet versatile amino alcohol, presents itself as a valuable synthon. This guide provides a critical evaluation of its applications, benchmarked against a structurally related and industrially significant alternative, to offer researchers and drug development professionals a comprehensive understanding of its utility and limitations.

The Duality of Function: An Overview of this compound

This compound (C5H13NO, CAS No: 42042-68-2) is a linear C4 chain functionalized with a primary alcohol at one terminus and a secondary methylamine at the other. This arrangement of a nucleophilic amine and a hydroxyl group, which can be readily converted into a good leaving group, makes it an ideal precursor for the synthesis of N-methylated four- and five-membered nitrogen-containing heterocycles. These structural motifs are prevalent in a vast array of biologically active compounds. While broadly cited as an intermediate in the synthesis of neurological drugs and other specialty chemicals, specific, high-profile applications in blockbuster pharmaceuticals are not prominently documented in peer-reviewed literature.[1] Its value, therefore, is best assessed by examining its potential as a versatile building block in synthetic methodologies.

Comparative Analysis: this compound vs. A Proven Alternative

To critically evaluate the utility of this compound, it is instructive to compare it with a structurally similar amino alcohol that has a well-documented and successful application in a commercial pharmaceutical product. A prime example is 4-amino-2-hydroxymethyl-1-butanol , a key intermediate in the synthesis of the antiviral drugs Famciclovir and its active metabolite, Penciclovir .[2]

FeatureThis compound4-amino-2-hydroxymethyl-1-butanol
Structure Linear C4 chain with a terminal primary alcohol and a secondary methylamine.Branched C4 chain with a terminal primary amine and two primary alcohols.
Key Reactivity Intramolecular cyclization to form N-methylated heterocycles (e.g., pyrrolidines).Serves as a chiral handle and a linker to a purine analogue. The primary amine is the key reactive site for coupling.
Primary Application Building block for N-methylated heterocyclic scaffolds.Key intermediate in the synthesis of Famciclovir and Penciclovir.[2]
Chirality AchiralChiral, offering stereochemical control in the final drug product.
Synthesis Complexity Relatively straightforward synthesis.More complex synthesis due to the presence of a stereocenter.[2]

The comparison highlights a key trade-off: while this compound offers a direct route to simple N-methylated heterocycles, the additional functional complexity of 4-amino-2-hydroxymethyl-1-butanol makes it indispensable for the specific and stereochemically demanding synthesis of Famciclovir and Penciclovir.

Application Focus: Synthesis of Famciclovir using 4-amino-2-hydroxymethyl-1-butanol

The synthesis of Famciclovir provides a tangible, high-yield example of the successful application of a specialized amino alcohol. The process underscores the importance of selecting a building block with the precise functionality required for the target molecule.

Experimental Protocol for the Synthesis of a Key Famciclovir Intermediate

A novel and improved synthesis of Famciclovir involves the condensation of 4-amino-2-hydroxymethyl-1-butanol with N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide.[2]

Step 1: Synthesis of 4-amino-2-hydroxymethyl-1-butanol (1)

A multi-step synthesis starting from 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate yields the desired amino alcohol through azide intermediates. The final hydrogenation step to produce compound 1 proceeds in excellent yield.[2]

Step 2: Condensation with the Pyrimidine Moiety

An ethanol solution of 4-amino-2-hydroxymethyl-1-butanol (1 ) (12.9 g, 108 mmol) and water (6 mL) is slowly added to a mixture of sodium bicarbonate (16.25 g, 193 mmol) and N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide (19) (20 g, 96.6 mmol) in ethanol (200 mL) at reflux temperature. The mixture is stirred at 75-80°C for approximately 90 minutes and then cooled to 25°C. The salts are filtered and washed with ethanol. The filtrate, containing the coupled product, is used directly in the subsequent steps of the Famciclovir synthesis.[2]

This specific application demonstrates the utility of a custom-designed amino alcohol where the primary amine serves as the nucleophile for coupling, and the diol functionality is carried through for later modification. The use of this specific building block prevents the formation of unwanted side products, such as (Pyrrolidin-3-yl)methyl acetate, which can occur with other synthons, thereby increasing the overall yield of the final drug.[2]

famciclovir_synthesis cluster_start Starting Materials start1 4-amino-2-hydroxymethyl-1-butanol condensation Condensation (EtOH, NaHCO3, 75-80°C) start1->condensation start2 N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide start2->condensation intermediate N-(2-amino-4-chloro-6-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]pyrimidin-5-yl)formamide condensation->intermediate famciclovir Famciclovir intermediate->famciclovir Further Steps (Dechlorination, Cyclization, Acetylation) pyrrolidine_synthesis start This compound activation Activation (SOCl2, DCM) start->activation intermediate 4-(Methylamino)butyl chloride activation->intermediate cyclization Intramolecular Cyclization (TEA, Reflux) intermediate->cyclization product N-Methylpyrrolidine cyclization->product

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Methylamino)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(Methylamino)butan-1-ol (CAS No. 42042-68-2). As a crucial intermediate in pharmaceutical synthesis, particularly for neurological and antihypertensive drugs, its handling and disposal demand rigorous adherence to safety and environmental regulations.[1] This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedure to ensure a self-validating and inherently safe workflow for laboratory personnel.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not benign; it presents multiple health and environmental hazards that dictate every aspect of its handling, from use to final disposal.

The primary hazards, aggregated from GHS (Globally Harmonized System) classifications, are summarized below.[2]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral GHS07Danger H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation GHS05Danger H314: Causes severe skin burns and eye damage.[3][4][5]
Serious Eye Damage GHS05Danger H318: Causes serious eye damage.[2][3][4]
Aquatic Hazard GHS09Danger H400/H411: Very toxic to aquatic life with long lasting effects.
Flammability GHS07 (for H227)Warning H227: Combustible liquid.[2]

Causality Behind Required PPE: The corrosive and irritant nature of this amine dictates the use of robust Personal Protective Equipment (PPE). Direct contact can cause immediate and severe damage.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) at all times.

  • Eye/Face Protection: Use chemical safety goggles and a face shield. The risk of causing irreversible eye damage is significant.[3][4]

  • Skin and Body Protection: A lab coat or chemically resistant apron is mandatory to prevent skin contact.[6]

  • Respiratory Protection: All handling of waste, including transfers, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7]

The Regulatory Landscape: Understanding Your Obligations

The disposal of laboratory chemicals is not an internal policy matter; it is governed by strict federal and local laws. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[8][9]

Waste Classification is Non-Negotiable: As a laboratory professional, you are a "hazardous waste generator."[8] Your first legal responsibility is to determine if your waste is hazardous. Based on its properties, this compound waste is classified as hazardous due to:

  • Corrosivity: It causes severe skin burns, indicating it meets the criteria for a corrosive hazardous waste (EPA Waste Code D002).[4][10]

  • Toxicity: It is harmful if swallowed and toxic to aquatic life, aligning with characteristics of toxic waste.[2]

Therefore, this substance cannot be disposed of via sanitary sewer (sink) or as regular solid waste.[3][6][9] Disposal must proceed through a licensed hazardous waste management facility.[3][4]

Step-by-Step Disposal Protocol

This protocol ensures a compliant and safe process from the point of generation to the point of collection.

Step 1: Segregation and Waste Stream Identification

The first and most critical step is to prevent accidental and dangerous chemical reactions.

  • Action: Collect waste this compound and materials contaminated with it (e.g., pipette tips, contaminated gloves) in a dedicated waste container.

  • Causality: Amines are chemically basic. They must be segregated from incompatible chemicals, particularly acids and strong oxidizing agents.[6][11] Mixing with acids can cause a violent exothermic (heat-generating) reaction. Mixing with oxidizers can create a significant fire or explosion risk.

Step 2: Container Selection and Preparation

The integrity of the waste container is paramount to preventing leaks and spills.

  • Action: Select a container made of a compatible material, such as high-density polyethylene (HDPE). Ensure it has a screw-top cap that can be tightly sealed.[6][11] Plastic bottles are often preferred over glass to minimize the risk of breakage.[9]

  • Causality: Do not use metal containers, as corrosive amines can react with and degrade them.[11] The original product container is often a suitable choice for its own waste. The container must be in good condition, free from cracks or deterioration.[11][12]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a legal requirement and essential for the safety of everyone in the facility.

  • Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.[7][12] The label must include:

    • The words "Hazardous Waste" .[7][9]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[7][9]

    • A clear indication of the associated hazards (e.g., "Corrosive," "Toxic").[9]

    • The date when waste accumulation began.[9]

  • Causality: This information ensures compliance with EPA and OSHA Hazard Communication standards.[9] It informs emergency responders and waste disposal technicians of the container's contents and dangers, allowing them to handle it safely.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely in a designated location pending pickup.

  • Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[11] This area should be at or near the point of generation and under the control of laboratory personnel.[8][12] The container must be kept closed except when adding waste.[11][12]

  • Causality: The SAA keeps hazardous waste organized and segregated, preventing accidental mixing and exposure.[11] Keeping the container closed minimizes the release of flammable or toxic vapors. Storing the waste away from heat sources or direct sunlight mitigates the risk associated with its combustibility.[6]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to professionals trained in its handling.

  • Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[6][9] Follow their specific procedures for scheduling a collection.

  • Causality: Licensed contractors are equipped to transport hazardous materials and dispose of them using approved methods, such as high-temperature incineration, which is a preferred method for amine waste.[13][14] This ensures the chemical is destroyed in an environmentally sound manner and that you are in full compliance with federal, state, and local regulations.[3][13]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from generation to final disposition.

G cluster_0 Laboratory Operations cluster_1 Waste Management & Disposal WasteGen Waste Generation (Point of Use) Segregation Step 1: Segregate (Amine Waste Only) WasteGen->Segregation Immediate Action Container Step 2: Select & Prep (Compatible Container) Segregation->Container Labeling Step 3: Label Container ('Hazardous Waste') Container->Labeling Label Before Use SAA Step 4: Store in SAA (Secure & Segregated) Labeling->SAA EHS Step 5: Arrange Pickup (Contact EHS/Contractor) SAA->EHS When Full or Timed Out Disposal Final Disposition (Licensed Facility) EHS->Disposal

References

Navigating the Safe Handling of 4-(Methylamino)butan-1-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a detailed protocol for the safe handling and disposal of 4-(Methylamino)butan-1-ol, moving beyond a simple checklist to explain the rationale behind each critical safety step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound presents several risks that dictate our personal protective equipment (PPE) choices and handling procedures. According to aggregated GHS data, this compound is:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1]

  • Causes skin irritation (Skin Irritation - Category 2).[1]

  • May cause serious eye damage or irritation (Eye Damage/Irritation - Category 1 or 2A).[1]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3).[1]

  • Potentially a combustible liquid .[1][2]

These classifications underscore the need for a multi-faceted approach to protection, encompassing engineering controls, administrative procedures, and the correct use of PPE.

The Hierarchy of Controls: A Foundation for Safety

The most effective safety protocols implement a hierarchy of controls, prioritizing the elimination or reduction of hazards at their source.

  • Engineering Controls : These are the first line of defense. Always handle this compound in a well-ventilated area. A chemical fume hood is mandatory to minimize the inhalation of vapors.[3] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[3]

  • Administrative Controls : These are the policies and procedures that your institution puts in place to ensure safe work practices. This includes comprehensive training on chemical handling, clear labeling of all containers, and established emergency procedures.

  • Personal Protective Equipment (PPE) : PPE is the final barrier between you and the chemical. It is crucial to select the appropriate PPE and to use it correctly.

Essential Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes that can cause serious eye damage.[3][4] A face shield offers an additional layer of protection for the entire face.
Hands Nitrile or neoprene glovesProvides a barrier against skin contact, which can cause irritation. Always inspect gloves for tears or punctures before use.
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator with organic vapor cartridgesRecommended when working outside of a fume hood or when there is a risk of generating aerosols to prevent respiratory irritation.[3][4]

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as important as selecting the right equipment to prevent cross-contamination.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage LabCoat 1. Don Lab Coat Inspect->LabCoat Respirator 2. Don Respirator (if needed) LabCoat->Respirator Goggles 3. Don Safety Goggles Respirator->Goggles FaceShield 4. Don Face Shield Goggles->FaceShield Gloves 5. Don Gloves (over cuffs) FaceShield->Gloves

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

Doffing_PPE cluster_doffing Doffing Sequence (to avoid contamination) cluster_disposal Disposal & Hygiene Gloves 1. Remove Gloves FaceShield 2. Remove Face Shield Gloves->FaceShield Goggles 3. Remove Safety Goggles FaceShield->Goggles LabCoat 4. Remove Lab Coat Goggles->LabCoat Respirator 5. Remove Respirator (if worn) LabCoat->Respirator Dispose Dispose of PPE in designated waste Respirator->Dispose Wash Wash hands thoroughly Dispose->Wash

Caption: Sequential process for correctly doffing PPE.

Spill Management and First Aid

In the event of a spill, immediately evacuate the area and alert your supervisor. For minor spills, trained personnel wearing appropriate PPE can use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2] The contaminated material should then be placed in a sealed container for proper disposal.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][4] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

Disposal of this compound and Contaminated Materials

All waste containing this compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and local regulations.[5][6]

Disposal Protocol:

  • Segregation : Keep waste containing this compound separate from other waste streams.[5]

  • Containerization : Use clearly labeled, leak-proof containers for all waste.[7]

  • Labeling : The label should include the full chemical name, associated hazards, and the date of waste generation.[5]

  • Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[7]

  • Disposal : Arrange for pickup and disposal by a licensed hazardous waste management company.[8]

Contaminated PPE, such as gloves and disposable lab coats, should be double-bagged and disposed of as hazardous waste.[7]

Conclusion

A robust safety culture is built on a foundation of knowledge and meticulous practice. By understanding the hazards of this compound and adhering to the guidelines outlined in this document, you can significantly mitigate the risks and ensure a safe laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylamino)butan-1-ol
Reactant of Route 2
4-(Methylamino)butan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.